molecular formula C8H5ClN2O2 B065273 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 182181-19-7

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B065273
CAS No.: 182181-19-7
M. Wt: 196.59 g/mol
InChI Key: YZBKAIKDSQEETA-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This multifunctional heteroaromatic compound features a fused imidazopyridine core, a carboxylic acid handle for amide coupling or salt formation, and a chloro substituent at the 6-position that serves as a versatile site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its primary research value lies in its application as a key building block for the synthesis of novel small molecule libraries, particularly for targeting protein kinases and other ATP-binding proteins. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its excellent bioavailability and ability to modulate a wide range of biological targets. Researchers utilize this compound to develop potential therapeutic agents for oncology, inflammatory diseases, and infectious diseases. The presence of both hydrogen bond acceptor and donor groups, along with the planar, rigid structure, allows for optimal interactions in the binding pockets of various enzymes and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKAIKDSQEETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373972
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-19-7
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, reactivity, and key experimental protocols related to this compound. By synthesizing theoretical principles with practical methodologies, this document serves as a vital resource for professionals engaged in drug discovery and development, offering insights into the rational application of this versatile chemical building block.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine fused ring system is a cornerstone in the design of modern therapeutic agents. Its rigid, planar structure and unique electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antiviral effects.

This compound is not merely a derivative but a crucial synthetic intermediate.[1] The chlorine atom at the 6-position and the carboxylic acid at the 2-position provide two distinct, chemically addressable handles. This dual functionality allows for the systematic and combinatorial elaboration of the core structure, enabling the exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. The stability and defined reactivity profile of this compound make it a preferred choice for building complex molecular architectures aimed at innovative therapeutic solutions.[1]

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a molecule is paramount for its application in research and development. The characteristics of this compound are dictated by the interplay between the electron-withdrawing chloro and carboxyl groups and the aromatic, nitrogen-containing heterocyclic core.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
CAS Number 182181-19-7[2]
Appearance White to off-white crystalline powder[Vendor Data]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base.Inferred from structure
Acidity and Basicity: The pKa Profile

The molecule possesses both an acidic functional group (carboxylic acid) and basic centers (the nitrogen atoms), making it amphoteric.

  • Acidic pKa (pKa₁): The carboxylic acid group at the C-2 position is the primary acidic site. Its pKa is expected to be in the range of 2.5 - 4.0 . This is slightly more acidic than a typical benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the fused heterocyclic ring system. For comparison, pyridine-2,3-dicarboxylic acid exhibits a pKa₁ of approximately 2.43.[3]

  • Basic pKa (pKa₂): The imidazo[1,2-a]pyridine core contains two nitrogen atoms. The N-1 nitrogen's lone pair is part of the 10 π-electron aromatic system and is thus not available for protonation. The pyridinic N-4 atom is the primary basic center. Its lone pair resides in an sp² orbital in the plane of the ring and is available for protonation. The pKa of the conjugate acid is expected to be in the range of 4.5 - 6.0 . The parent imidazo[1,2-a]pyridine has a pKa of 6.80, but the presence of two electron-withdrawing groups (Cl and COOH) on the ring significantly reduces the basicity of the N-4 atom.

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Key signals would include singlets for the protons at the C-3 and C-5 positions, and doublets or doublets of doublets for the protons at C-7 and C-8, showing characteristic coupling patterns of a substituted pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will display eight distinct signals. The carboxyl carbon (C=O) will be the most downfield signal (δ > 160 ppm). The remaining seven aromatic carbons of the heterocyclic core will appear in the typical range of δ 110-150 ppm. Specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecule [M+H]⁺ at m/z 197.59 and the deprotonated molecule [M-H]⁻ at m/z 195.59. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would be a definitive feature.

Synthesis and Reactivity

General Synthesis Pathway

The most common and efficient route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, the synthesis starts with 2-amino-5-chloropyridine and an appropriate three-carbon building block, such as 3-bromo-2-oxopropanoic acid or its ester, followed by hydrolysis.

G A 2-Amino-5-chloropyridine C Cyclocondensation (Reflux in Ethanol) A->C B 3-Bromo-2-oxopropanoic acid ethyl ester B->C D Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate C->D Formation of Imidazole Ring E Base Hydrolysis (e.g., NaOH, H₂O) D->E F 6-Chloroimidazo[1,2-a] pyridine-2-carboxylic acid E->F Saponification

Caption: General synthesis workflow for the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its two primary functional groups.

  • Carboxylic Acid Group: This site is amenable to a wide range of standard transformations:

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents (e.g., DCC/DMAP) yields the corresponding esters.[4][5]

    • Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or using coupling reagents like HATU/EDC) followed by reaction with primary or secondary amines produces a diverse library of amides. This is a common strategy in drug discovery to modulate properties like solubility and cell permeability.

  • Heterocyclic Ring: The imidazo[1,2-a]pyridine ring is electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the existing substituents and the inherent reactivity of the ring system favor substitution at the C-3 position. Halogenation, nitration, and Friedel-Crafts reactions can be performed at this site, providing another avenue for structural diversification.

Key Experimental Protocols

The following protocols are foundational for characterizing and utilizing this compound in a research setting.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides precise pKa values by monitoring pH changes during titration with a strong acid or base.[6][7][8]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare ~1 mM solution of target compound in H₂O A->B C Add inert salt (e.g., 0.15 M KCl) to maintain ionic strength B->C D Adjust sample to low pH (e.g., pH 2 with 0.1 M HCl) C->D E Titrate with standardized 0.1 M NaOH D->E F Record pH after each incremental addition of NaOH E->F G Plot pH vs. Volume of NaOH added F->G H Calculate 1st derivative (dpH/dV) to find equivalence points G->H I Determine pKa from pH at 50% neutralization point H->I

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[6] Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[7]

  • Titration for pKa₁ (Acidic): Place 20 mL of the sample solution in a jacketed vessel under magnetic stirring. Titrate with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.02 mL) and recording the pH after each addition has stabilized. Continue until the pH reaches ~12.

  • Titration for pKa₂ (Basic): Titrate a fresh 20 mL sample solution with standardized 0.1 M HCl. Record the pH as above until it reaches ~2.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. More accurately, calculate the first derivative of the curve (dpH/dV); the peaks indicate the equivalence points, and the pKa is the pH at half the volume to that point.[9] Perform the titration in triplicate to ensure reproducibility.[6]

Protocol 2: Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

This protocol exemplifies a standard esterification reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol).

  • Reagent Addition: Add anhydrous methanol (10 mL), which acts as both reagent and solvent. Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 mmol) dropwise with stirring.[10] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[5]

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.[5]

  • Characterization: The final product can be further purified by column chromatography on silica gel or by recrystallization. Confirm the structure and purity using NMR and MS analysis.

Applications and Significance in Drug Discovery

The utility of this compound is best demonstrated by the successful development of drugs and clinical candidates derived from the imidazo[1,2-a]pyridine scaffold. The core is a key component in molecules targeting a range of diseases.

Compound Class/ExampleTherapeutic AreaMechanism of Action (if known)Source(s)
Zolpidem Hypnotic/SedativeGABA-A receptor agonist[11]
Saripidem AnxiolyticGABA-A receptor agonist[General Knowledge]
Telacebec (Q203) Anti-tubercularInhibitor of the cytochrome bc1 complex (QcrB) in M. tuberculosis[9]
PDGFR Inhibitors Oncology, FibrosisPlatelet-derived growth factor receptor (PDGFR) kinase inhibition[12]
Various Derivatives AnticancerInhibition of kinases (e.g., PI3K, EGFR), tubulin polymerization[13]

This compound serves as a starting point for creating libraries of analogs for high-throughput screening. The C-6 chloro position can be functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-2 carboxylic acid can be converted into a vast array of amides and esters, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a high-value scaffold and synthetic intermediate for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity at two distinct positions, and the proven therapeutic potential of its derivatives underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this compound in the rational design and synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, bearing the CAS number 182181-19-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure and versatile chemical handles make it a sought-after intermediate in the synthesis of a diverse range of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" due to its recurring presence in compounds exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including anti-inflammatory, anti-cancer, and antifungal agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties allow for specific interactions with various biological targets. The presence of a nitrogen atom at the bridgehead and the tunable substitution patterns on both the imidazole and pyridine rings offer a high degree of structural diversity. This has led to the development of numerous compounds with a wide array of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[1][2]

This compound serves as a key intermediate, providing a reactive carboxylic acid group for further chemical modifications, such as amide bond formation, while the chloro-substituent can influence the compound's pharmacokinetic properties and provides a potential site for further functionalization.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
CAS Number 182181-19-7[3][4]
Molecular Formula C₈H₅ClN₂O₂[3][4]
Molecular Weight 196.59 g/mol [3][4]
Appearance Yellow to brown powder[3]
Purity ≥ 95% (NMR)[3]
Storage Conditions Store at 0-8°C[3]
Spectroscopic Characterization

While specific, verified spectra for this compound are not publicly available in the searched literature, the expected spectroscopic features can be predicted based on the analysis of related structures and general principles of spectroscopy. Commercial suppliers confirm the structure and purity of the compound by NMR, and spectral data is available from them upon request.[5]

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are crucial for confirming the structure of the imidazo[1,2-a]pyridine core and the presence of the substituents.

  • ¹H NMR: The aromatic protons on the imidazo[1,2-a]pyridine ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

  • ¹³C NMR: The carbon signals for the imidazo[1,2-a]pyridine ring will appear in the aromatic region (δ 110-150 ppm). The carbonyl carbon of the carboxylic acid will be observed further downfield, typically in the range of δ 160-170 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: These will be observed in their characteristic regions of the spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation pathways may include the loss of CO₂, H₂O, and HCl from the molecular ion.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most common approach for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile.

A likely synthetic pathway for the title compound starts from 2-amino-5-chloropyridine. This starting material can be reacted with a pyruvate equivalent, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Conceptual Synthetic Workflow:

G A 2-Amino-5-chloropyridine C Cyclocondensation A->C B Ethyl bromopyruvate B->C D Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate C->D Formation of imidazo[1,2-a]pyridine ring E Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F This compound E->F Conversion of ester to carboxylic acid

Conceptual Synthetic Pathway

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of this compound

  • The ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate from the previous step is dissolved in a mixture of ethanol and water.

  • An aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH, 2-3 eq), is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of pharmaceutical compounds.[3] Its utility stems from the ability to readily form amide bonds with various amines, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships.

Synthesis of USP7 Inhibitors for Cancer Therapy

A significant application of this compound is in the synthesis of inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of several key proteins involved in cancer, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 can lead to the stabilization of p53 and the subsequent induction of apoptosis in cancer cells, making it an attractive target for cancer therapy.

A patent application describes the use of this compound as a starting material in the synthesis of novel 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carbonitrile derivatives that act as USP7 inhibitors for the treatment of cancer. The carboxylic acid is typically activated and then coupled with an appropriate amine to form the final product.

Illustrative Reaction Scheme for Amide Coupling:

G A This compound C Coupling Reagents (e.g., HATU, EDCI/HOBt) A->C B Amine (R-NH₂) B->C D Amide Product (e.g., USP7 Inhibitor Precursor) C->D Amide bond formation

General Amide Coupling Reaction

Development of Anti-inflammatory and Antifungal Agents

The imidazo[1,2-a]pyridine scaffold is also found in compounds with anti-inflammatory and antifungal activities. This compound can be used as a starting point to synthesize libraries of compounds for screening against various inflammatory targets and fungal strains. The carboxylic acid moiety can be converted to amides, esters, or other functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed in publicly available literature, synthesis and the reactivity of its carboxylic acid group make it an important intermediate for the development of novel therapeutics. The demonstrated application in the synthesis of USP7 inhibitors highlights its potential in the development of next-generation cancer therapies. As research into the therapeutic potential of the imidazo[1,2-a]pyridine scaffold continues, the demand for and importance of this compound is likely to grow. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.

References

The Strategic Role of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide focuses on a key derivative, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5ClN2O2), a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, physicochemical characteristics, and its application in the development of targeted therapies, particularly in oncology and inflammatory diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utilization of this potent chemical entity.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus, a fused bicyclic heteroaromatic system, is a recurring motif in a variety of pharmacologically active compounds.[1][2] Its rigid structure and ability to engage in diverse molecular interactions have made it a favored scaffold in the design of drugs targeting a wide array of biological targets. Marketed drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) underscore the therapeutic success of this chemical class.[3][4] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial intermediate, with the 6-chloro substituent influencing electronic properties and the 2-carboxylic acid group providing a handle for further chemical modifications.[5][6]

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C8H5ClN2O2[5][7]
Molecular Weight 196.59 g/mol [5][7]
CAS Number 182181-19-7[5][7]
Appearance Yellow to brown powder[5]
Purity ≥ 95% (NMR)[5]
Storage Conditions Store at 0-8°C[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The protons on the pyridine ring will appear as doublets and doublets of doublets, with chemical shifts influenced by the chloro and carboxylic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm) and the carbons of the heterocyclic core.[8][9]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710-1760 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Proposed Pathway

A definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives, a reliable synthetic route can be proposed. The general strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[10]

A plausible synthetic scheme would start from 2-amino-5-chloropyridine, which is commercially available. This would be followed by a reaction with a suitable three-carbon α,β-dicarbonyl compound or its equivalent to introduce the carboxylic acid functionality at the 2-position.

Synthesis_Pathway A 2-Amino-5-chloropyridine C Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux, Ethanol B Ethyl bromopyruvate B->C D This compound C->D Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

    • To a solution of 2-amino-5-chloropyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents).

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery: Targeting Cancer and Inflammation

Derivatives of this compound have shown significant promise as anticancer and anti-inflammatory agents. The core scaffold serves as a template for the design of inhibitors of various key biological targets.

Anticancer Applications

The imidazo[1,2-a]pyridine scaffold is a key feature in a number of potent anticancer agents. Research has shown that derivatives can target several critical signaling pathways implicated in cancer progression.

Key Biological Targets:

  • AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many cancers.[11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[11]

  • Aurora Kinases and ROR1: Dual inhibitors of Aurora kinases and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) have been developed from the imidazo[1,2-a]pyridine scaffold.[12] These targets are crucial for cell cycle regulation and are overexpressed in various cancers.[12]

  • Aldehyde Dehydrogenase (ALDH): Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ALDH, an enzyme associated with cancer stem cells and drug resistance.[13]

Anticancer_Mechanism cluster_0 This compound Derivative cluster_1 Cancer Cell cluster_2 Cellular Effects Derivative Drug Derivative AKT_mTOR AKT/mTOR Pathway Derivative->AKT_mTOR Inhibits Aurora_ROR1 Aurora Kinase / ROR1 Derivative->Aurora_ROR1 Inhibits ALDH ALDH Derivative->ALDH Inhibits ReducedProliferation Reduced Proliferation AKT_mTOR->ReducedProliferation CellCycleArrest Cell Cycle Arrest Aurora_ROR1->CellCycleArrest ALDH->ReducedProliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis ReducedProliferation->Apoptosis Anti_inflammatory_Mechanism cluster_0 This compound Derivative cluster_1 Inflammatory Cell cluster_2 Inflammatory Mediators Derivative Drug Derivative STAT3_NFkB STAT3/NF-κB Pathway Derivative->STAT3_NFkB Inhibits COX_Enzymes COX-1 / COX-2 Derivative->COX_Enzymes Inhibits iNOS_COX2 iNOS, COX-2 STAT3_NFkB->iNOS_COX2 Upregulates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces

References

The Privileged Scaffold: A Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, with a molecular weight of 196.59 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, analytical characterization, and its established role as a potent modulator of key biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic aromatic system that has garnered substantial attention in pharmaceutical research. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal template for the design of small molecule inhibitors and modulators of various biological targets. Several commercial drugs, such as Zolpidem (an insomnia therapeutic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent), feature this core structure, underscoring its therapeutic potential.[2]

Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of these more complex and biologically active molecules.[5][6] The presence of the chlorine atom at the 6-position and the carboxylic acid at the 2-position provides two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[7]
Molecular Weight 196.59 g/mol [7]
CAS Number 182181-19-7[7]
Appearance Yellow to brown powder[8]
Purity ≥95% (NMR)[8]
Storage Conditions Store at 0-8°C[8]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of the key precursor, 2-amino-6-chloropyridine, followed by a cyclization reaction.

Step 1: Synthesis of 2-Amino-6-chloropyridine

The precursor, 2-amino-6-chloropyridine, can be synthesized from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction with an amine source.[9] Alternatively, direct chlorination of 2-aminopyridine can be employed.[10]

Protocol: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine

  • To a solution of 2,6-dichloropyridine in a suitable solvent (e.g., ethanol), add an excess of an ammonia source (e.g., aqueous ammonia).

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 150-180°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-amino-6-chloropyridine.

Step 2: Cyclization to form this compound

The formation of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, 2-amino-6-chloropyridine is reacted with bromopyruvic acid.

Protocol: Synthesis of this compound

  • Dissolve 2-amino-6-chloropyridine in a suitable solvent, such as anhydrous methanol or ethanol.

  • Add an equimolar amount of bromopyruvic acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Amino-6-chloropyridine cluster_step2 Step 2: Cyclization A 2,6-Dichloropyridine C Reaction & Purification A->C B Ammonia Source B->C D 2-Amino-6-chloropyridine C->D Nucleophilic Aromatic Substitution F Cyclization & Purification D->F E Bromopyruvic Acid E->F G This compound F->G Condensation

Caption: A two-step synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is also anticipated.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons will be consistent with the substituted imidazo[1,2-a]pyridine structure.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (196.59 g/mol ). The fragmentation pattern can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring reaction progress. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid or trifluoroacetic acid).

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anti-inflammatory and anticancer agents.[8] Derivatives of this compound have been investigated for their ability to modulate key signaling pathways involved in inflammation and cancer progression.

Inhibition of Cyclooxygenase-2 (COX-2)

A significant body of research has demonstrated that imidazo[1,2-a]pyridine derivatives are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[3][13][14][15] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety at the 2-position of the imidazo[1,2-a]pyridine ring is often a key feature for interacting with the active site of the COX enzymes.

Modulation of the STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[2] Aberrant activation of the STAT3 and NF-κB signaling pathways is a hallmark of many cancers and chronic inflammatory diseases. Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit these pathways.[2][5][16][17] The proposed mechanism involves the suppression of STAT3 phosphorylation and the inhibition of NF-κB nuclear translocation, thereby downregulating the expression of their target genes.

Diagram of the Signaling Pathway Modulation:

SignalingPathway Modulation of Inflammatory Signaling Pathways cluster_pathway Cellular Signaling Cytokine Pro-inflammatory Cytokines Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activation NFkB NF-κB Receptor->NFkB Activation Nucleus Nucleus STAT3->Nucleus Translocation NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene COX2 COX-2 Gene->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Compound 6-Chloroimidazo[1,2-a]pyridine -2-carboxylic Acid Derivative Compound->STAT3 Inhibition of Phosphorylation Compound->NFkB Inhibition of Translocation Compound->COX2 Direct Inhibition

Caption: Inhibition of STAT3, NF-κB, and COX-2 pathways by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for derivatization at both the chloro and carboxylic acid positions make it an attractive starting point for medicinal chemistry campaigns. The established biological activities of the imidazo[1,2-a]pyridine scaffold, particularly as inhibitors of COX-2 and the STAT3/NF-κB signaling pathways, highlight its potential for the development of new treatments for inflammatory diseases and cancer. Future research will likely focus on the synthesis of libraries of derivatives based on this core structure to further explore its therapeutic potential and to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

References

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For promising scaffolds like the imidazo[1,2-a]pyridine series, which have shown potential in oncology and infectious diseases, a thorough understanding of their physicochemical properties is paramount.[1][2] This guide focuses on this compound, a key intermediate and a molecule of significant interest.[1] While specific solubility data for this compound is not extensively published, this document serves as a comprehensive technical guide for researchers to meticulously determine and interpret its solubility profile. We will delve into the foundational principles, provide robust experimental protocols, and offer insights into the causal factors that govern solubility, empowering your research and development endeavors.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential before embarking on experimental solubility studies.

  • Molecular Formula: C₈H₅ClN₂O₂[3]

  • Molecular Weight: 196.59 g/mol [3]

  • Appearance: Typically a yellow to brown powder.[1]

  • Structural Features: The molecule possesses a rigid, heterocyclic imidazo[1,2-a]pyridine core. The presence of a carboxylic acid group at the 2-position introduces an ionizable center, making its solubility highly dependent on pH. The chloro-substituent at the 6-position contributes to the molecule's overall lipophilicity.

The interplay between the ionizable carboxylic acid and the lipophilic core suggests that this compound is likely a sparingly soluble compound in neutral aqueous media, with solubility expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In early-stage drug discovery, solubility is often assessed using two distinct but complementary approaches: thermodynamic and kinetic solubility.[4][5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the solute.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][6] This value is crucial for understanding the maximum achievable concentration in vivo and for developing formulations.

  • Kinetic Solubility: This measurement is determined by precipitating a compound from a stock solution (typically in dimethyl sulfoxide, DMSO) in an aqueous buffer.[5] It reflects the compound's ability to remain in solution under non-equilibrium conditions and is often used as a high-throughput screen to identify compounds with potential solubility liabilities early in the discovery process.[4]

For a comprehensive profile of this compound, both types of solubility should be determined.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of the target compound. The core principle is to allow excess solid to equilibrate with the solvent over a sufficient period, ensuring the solution is truly saturated.[6]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and its ability to provide the true thermodynamic solubility value. This is critical for making informed decisions in later stages of drug development, such as formulation and toxicology studies.[4] The use of various pH buffers is essential to understand the solubility profile of an ionizable compound like this compound across the physiological pH range of the gastrointestinal tract.

Step-by-Step Protocol
  • Preparation of Buffers: Prepare a series of physiologically relevant buffers, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. For example, add approximately 2-5 mg of the compound to 1 mL of each buffer.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C or 37°C, to simulate room or physiological temperature, respectively.[6] Allow the samples to equilibrate for a period of 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[6]

  • Sample Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5] A standard calibration curve must be prepared to ensure accurate quantification.

Data Presentation

The results should be summarized in a clear and concise table.

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.225
4.525
6.825
1.237
4.537
6.837

Experimental Workflow Diagram

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound C Add solid to buffers in vials A->C B Prepare aqueous buffers (e.g., pH 1.2, 6.8) B->C D Equilibrate at constant temperature (e.g., 24-48h at 25°C) C->D E Separate solid from solution (Centrifugation) D->E F Collect clear supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Kinetic Solubility Assessment

This high-throughput method is invaluable for early-stage screening, allowing for the rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Rationale for Method Selection

The kinetic solubility assay using a DMSO stock solution mimics the conditions often encountered in high-throughput screening assays. It provides an early warning for compounds that may precipitate when diluted into aqueous media, which is a common issue in biological assays.[5]

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells. This rapid addition creates a supersaturated solution, and the final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours.

  • Precipitation Detection: Measure the amount of precipitate formed. This is commonly done by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance/scattering with a plate reader.

  • Quantification (Optional but Recommended): For a more precise value, the plate can be filtered to remove the precipitate, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV or LC-MS/MS.[5]

Kinetic Solubility Workflow Diagramdot

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-concentration stock in DMSO (e.g., 10 mM) C Add DMSO stock to buffer (creates supersaturation) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at room temp (e.g., 1-2 hours) C->D E Measure precipitation (e.g., Nephelometry, Turbidity) D->E F Calculate kinetic solubility E->F

References

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous bioactive molecules with applications as anti-inflammatory, anti-cancer, and enzyme-inhibiting agents.[1][2] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships (SAR). This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) profiles.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of this compound dictates its interaction with various spectroscopic techniques. Key features include the rigid, aromatic imidazopyridine bicyclic system, a chlorine substituent, and a carboxylic acid group. These functional groups give rise to characteristic signals that allow for unambiguous identification.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Data

For this compound (C₈H₅ClN₂O₂), the expected monoisotopic mass is approximately 196.00 g/mol .[3] In positive-ion mode electrospray ionization (ESI-MS), the most prominent ion would be the protonated molecule [M+H]⁺ at m/z ≈ 197.0. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Plausible Fragmentation Pathway

Tandem MS (MS/MS) experiments would likely reveal a primary fragmentation pathway involving the loss of the carboxylic acid group.

parent [M+H]⁺ m/z ≈ 197 ion1 [M+H-H₂O]⁺ m/z ≈ 179 parent->ion1 ion2 [M+H-COOH]⁺ m/z ≈ 152 parent->ion2 frag1 Loss of H₂O (-18) frag2 Loss of COOH (-45) start Unknown Compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mw Molecular Weight & Isotopic Pattern ms->mw fg Functional Groups (C=O, O-H, C-Cl) ir->fg conn C-H Framework & Connectivity nmr->conn elucidate Structure Elucidation mw->elucidate fg->elucidate conn->elucidate

References

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has risen from a subject of academic curiosity to a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure has been the foundation for numerous therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, tracing its journey from foundational synthetic discoveries to its role in blockbuster drugs and cutting-edge clinical candidates. We will delve into the evolution of its synthesis, the landmark discoveries of its biological activities, and the critical structure-activity relationship insights that continue to drive its development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, technical understanding of this remarkable pharmacophore.

The Genesis: Discovery and Classical Synthesis

The story of imidazo[1,2-a]pyridines is intrinsically linked to the chemistry of its precursor, 2-aminopyridine. The accessibility of this key starting material, largely thanks to the Tschitschibabin reaction reported in 1914, set the stage for the exploration of fused pyridine heterocycles.[1][2][3] The classical and most fundamental synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

This reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-halocarbonyl, forming an intermediate N-phenacyl-2-aminopyridinium salt. Subsequent intramolecular cyclization, driven by the nucleophilic exocyclic amine attacking the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The causality behind this pathway is a beautiful exhibition of the dual nucleophilicity of the 2-aminopyridine reactant.

Classical Synthesis Workflow Diagram

classical_synthesis cluster_reactants Reactants cluster_process Reaction Sequence 2_aminopyridine 2-Aminopyridine step1 Step 1: N-Alkylation (SN2) Formation of Pyridinium Salt 2_aminopyridine->step1 alpha_haloketone α-Haloketone (e.g., Phenacyl Bromide) alpha_haloketone->step1 step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack) step1->step2 Intermediate: Phenylacylpyridinium salt step3 Step 3: Dehydration Aromatization step2->step3 product Imidazo[1,2-a]pyridine Product step3->product

Caption: Workflow for the classical synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Classical Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the classical condensation method.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (phenacyl bromide) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of 2-aminopyridine in ethanol, add sodium bicarbonate.

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 2-bromoacetophenone to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The formation of the product can be confirmed by the disappearance of the starting material spots on TLC and the appearance of a new, typically fluorescent, product spot. Spectroscopic data will show characteristic peaks for the fused bicyclic system, validating the success of the cyclization and dehydration steps.

An Era of Innovation: The Evolution of Synthetic Methodologies

While robust, the classical synthesis had limitations, including the use of lachrymatory α-haloketones and sometimes harsh reaction conditions. The drive for greater molecular diversity, higher efficiency, and greener processes led to the development of powerful new synthetic strategies.

Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé Reaction

A significant leap forward came with the application of isocyanide-based multi-component reactions (I-MCRs). Independently discovered in 1998 by three research groups, the Groebke–Blackburn–Bienaymé (GBB) reaction became a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering remarkable efficiency and atom economy.[5][6]

The rationale for its utility is clear: it allows for the rapid assembly of complex molecules with three points of diversity in a single step. The mechanism involves the acid-catalyzed formation of a Schiff base from the aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[4][7]

GBB Reaction Mechanism Diagram

gbb_mechanism Amine 2-Aminopyridine Step1 Formation of Schiff Base (Imine) Amine->Step1 Aldehyde Aldehyde Aldehyde->Step1 Isocyanide Isocyanide Step3 Nucleophilic Attack by Isocyanide Isocyanide->Step3 Catalyst Acid Catalyst (e.g., Sc(OTf)3) Step2 Protonation of Imine Catalyst->Step2 Step1->Step2 Step2->Step3 Step4 Intramolecular [4+1] Cycloaddition Step3->Step4 Nitrile Intermediate Step5 Rearomatization Step4->Step5 Product 3-Amino-Imidazo- [1,2-a]pyridine Step5->Product

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Microwave-Assisted GBB Synthesis

This protocol is a representative example of a modern, efficient MCR approach.[8]

Materials:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (solvent)

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-amino-5-chloropyridine, benzaldehyde, tert-butyl isocyanide, and Sc(OTf)₃.

  • Add methanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 20-30 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the pure fractions and remove the solvent to yield the desired 3-(tert-butylamino)-6-chloro-2-phenylimidazo[1,2-a]pyridine.

  • Confirm the structure and purity via spectroscopic methods (NMR, MS).

Self-Validation: The GBB reaction's success is validated by the incorporation of all three components into a single product, which is readily confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (identifying signals corresponding to each starting fragment).

Other Modern Synthetic Advances
  • Metal-Catalyzed Reactions: A plethora of methods using copper, palladium, and other transition metals have been developed for C-H activation, C-N coupling, and C-C coupling reactions to construct or functionalize the imidazo[1,2-a]pyridine core.[9][10] These methods offer broad substrate scope and functional group tolerance.

  • Eco-Friendly Syntheses: Reflecting the broader trend in chemistry, recent developments focus on sustainability. This includes catalyst-free reactions, the use of ultrasound or microwave irradiation to reduce reaction times, and the use of green solvents like water or ethanol.[9]

From Bench to Bedside: Landmark Therapeutic Discoveries

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold enabled its widespread screening, leading to the discovery of a vast range of biological activities.

The Sedative-Hypnotic Breakthrough: Zolpidem

The most famous member of this class is Zolpidem (marketed as Ambien). First synthesized in the early 1980s and approved by the FDA in 1992, Zolpidem revolutionized the treatment of insomnia.[11][12][13] It is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, but with relative selectivity for the α1 subunit.[11][13] This selectivity was a key design feature, intended to produce strong sedative effects with fewer anxiolytic and muscle-relaxant side effects compared to older benzodiazepines.[14] The discovery of Zolpidem and related compounds like Alpidem firmly established imidazo[1,2-a]pyridines as a clinically and commercially important scaffold.

Expanding the Therapeutic Landscape

Following the success of Zolpidem, research into the scaffold intensified, revealing a remarkable diversity of pharmacological actions.

  • Cardiotonic Agents: Olprinone was developed as a phosphodiesterase III (PDE3) inhibitor.[15][16] By preventing the breakdown of cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells, it exerts both a positive inotropic (strengthening heart contraction) and a vasodilatory effect, making it useful in the treatment of acute heart failure.[16][17]

  • Antituberculosis Agents: In the face of rising drug resistance, new anti-tuberculosis agents are critical. Several imidazo[1,2-a]pyridine series have been identified as potent inhibitors of Mycobacterium tuberculosis.[18] Notably, some derivatives function by inhibiting ATP synthesis, a crucial energy pathway for the bacterium.[18]

  • Anticancer Agents: The scaffold has proven exceptionally fruitful in oncology, particularly in the development of kinase inhibitors.[19][20] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of numerous key cancer-related kinases, including c-Met, PDGFR, IGF-1R, and CDKs.[20][21][22]

Timeline of Key Therapeutic Discoveries

timeline cluster_timeline Timeline of Imidazo[1,2-a]pyridine Drug Discovery Milestones start 1914 node1 Tschitschibabin Reaction: Enables synthesis of 2-aminopyridine precursor y1980s Early 1980s node2 Zolpidem Synthesized: Discovery of potent sedative-hypnotic activity y1992 1992 node3 Zolpidem (Ambien) FDA Approved: Establishes major clinical and commercial success y2000s 2000s-Present node4 Expansion into New Areas: Discovery of Kinase Inhibitors (Cancer), Anti-TB, Antiviral, Cardiotonic agents node1->node2 node2->node3 node3->node4

Caption: A timeline highlighting major milestones in the development of imidazo[1,2-a]pyridines.

Decoding the Scaffold: Structure-Activity Relationship (SAR) Insights

The therapeutic versatility of the imidazo[1,2-a]pyridine core stems from the ability to precisely tune its biological activity by modifying substituents at various positions. Understanding the Structure-Activity Relationships (SAR) is paramount for rational drug design.

PositionSubstitution TypeGeneral Impact on Biological Activity & RationaleRepresentative Target Class
C2 Aryl, Heteroaryl groupsOften critical for establishing key binding interactions within receptor pockets. The nature of the aryl group (e.g., electron-donating/withdrawing substituents) fine-tunes potency and selectivity. This position frequently points towards the solvent-exposed region or a hydrophobic pocket.Kinase Inhibitors, Sedatives (GABA-A)
C3 Amines, Amides, Small alkylsThis position is a key vector for modulating physicochemical properties (e.g., solubility, pKa) and can introduce additional hydrogen bond donors/acceptors. In MCR-derived compounds, the amine here is a crucial handle for further derivatization.Kinase Inhibitors, Anti-TB agents
C5, C6, C7, C8 Halogens, Alkyl, Methoxy, Cyano groupsSubstituents on the pyridine ring primarily modulate the electronic properties of the entire scaffold and influence metabolic stability and pharmacokinetic profiles. For example, a hydrophobic chloro group at C6 was found to improve potency in anti-mycobacterial agents by favoring binding.[15]Broad-spectrum (modulates overall properties)

Table 1: Summary of key Structure-Activity Relationships for the Imidazo[1,2-a]pyridine scaffold.

The causality behind these relationships lies in the three-dimensional interplay between the ligand and its protein target. For instance, in the development of PDGFR inhibitors, the addition of a constrained secondary amine was found to enhance selectivity, while incorporating a fluorine-substituted piperidine reduced P-glycoprotein efflux, thereby improving oral bioavailability.[21] These examples underscore the iterative process of design, synthesis, and testing that allows chemists to convert a promising hit into a viable drug candidate.

Conclusion and Future Perspectives

The journey of the imidazo[1,2-a]pyridine scaffold is a testament to the power of synthetic chemistry in driving therapeutic innovation. From its classical synthesis to modern, highly efficient multi-component reactions, the ability to readily access this core has unlocked a wealth of biological activities. Marketed drugs like Zolpidem and Olprinone have validated its clinical utility, while a robust pipeline of anticancer, antitubercular, and antiviral candidates highlights its continuing promise.[18]

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: Continued development of C-H functionalization and other late-stage diversification techniques will allow for the rapid generation of novel analogues.

  • New Biological Targets: As our understanding of disease biology grows, the imidazo[1,2-a]pyridine scaffold will undoubtedly be explored against new and challenging targets.

  • Covalent and Targeted Inhibitors: The scaffold is being explored for the development of targeted covalent inhibitors, a strategy that can provide enhanced potency and duration of action.

  • Materials Science: Beyond medicine, the unique photophysical properties of some derivatives are finding applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors.[5]

The imidazo[1,2-a]pyridine core, with its rich history and proven track record, remains a dynamic and exciting field of research, promising further contributions to science and medicine for years to come.

References

Unlocking the Therapeutic Potential of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of biologically active compounds.[1] This bicyclic heterocyclic system is the foundation for numerous commercial drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antifungal, and antituberculosis activities.[1][2] Within this promising class of molecules, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a versatile building block, utilized in the synthesis of novel therapeutic agents, particularly in oncology and for infectious diseases.[3][4] This guide provides an in-depth exploration of the potential therapeutic targets of this compound, offering a strategic framework for researchers and drug development professionals to navigate the complexities of target identification and validation.

The Imidazo[1,2-a]pyridine Scaffold: A Legacy of Therapeutic Versatility

The therapeutic promise of this compound is intrinsically linked to the well-established biological activities of its parent scaffold. Derivatives of imidazo[1,2-a]pyridine have been successfully developed into drugs targeting a range of conditions, from insomnia (Zolpidem) to heart failure (Olprinone).[2][5] This success underscores the scaffold's ability to interact with diverse biological targets. Recent research has further expanded the scope of this chemical class, with derivatives showing potent activity as inhibitors of critical cellular pathways implicated in cancer and infectious diseases.[6][7][8]

Potential Therapeutic Targets: An Evidence-Based Approach

While direct therapeutic targets of this compound are still under extensive investigation, the known activities of its derivatives and structurally related compounds provide a logical starting point for target exploration. The following sections outline high-potential target classes, supported by existing research on the broader imidazo[1,2-a]pyridine family.

Oncogenic Kinases and Signaling Pathways

The fight against cancer is a primary area where imidazo[1,2-a]pyridine derivatives have shown significant promise.[8] Several key oncogenic pathways are likely to be modulated by this compound, making them prime targets for investigation.

  • KRAS G12C: The discovery of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of the KRAS G12C mutant has been a significant breakthrough in targeting this previously "undruggable" oncoprotein.[6] The core scaffold plays a crucial role in positioning the reactive moiety that forms a covalent bond with the mutant cysteine residue. Given this precedent, this compound could serve as a foundational structure for developing novel KRAS G12C inhibitors.

  • PI3K/mTOR Pathway: The phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is frequently hyperactivated in various cancers. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, suggesting that this compound-based compounds could be developed to target key kinases such as PI3K and mTOR.[8]

Microbial Enzymes and Virulence Factors

The structural features of the imidazo[1,2-a]pyridine core are also well-suited for targeting microbial pathogens.

  • Mycobacterium tuberculosis QcrB: A notable success story for this scaffold is the development of Telacebec (Q203), an antituberculosis agent that targets QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration in Mycobacterium tuberculosis.[5][7][9] This establishes a clear precedent for investigating this compound and its derivatives as potential inhibitors of microbial respiratory chain components.

  • Fungal Targets: Recent studies have demonstrated the antifungal activity of 6-Chloroimidazo[1,2-a]pyridine derivatives against Candida parapsilosis.[10] While the specific molecular target was not identified, this finding strongly suggests the compound interacts with essential fungal proteins, such as enzymes involved in cell wall biosynthesis or ergosterol production.

Other Potential Targets

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other target classes:

  • Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[8]

  • Aldehyde Dehydrogenase (ALDH): ALDH is implicated in cancer stem cell survival, and its inhibition is a promising therapeutic strategy. Imidazo[1,2-a]pyridine-based ALDH inhibitors have been reported.[8]

  • Rab Geranylgeranyl Transferase (RGGT): This enzyme is involved in the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. Inhibition of RGGT is being explored as a potential anticancer strategy, and imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors.[11]

A Strategic Workflow for Target Identification and Validation

The following experimental workflow provides a comprehensive, step-by-step approach to identify and validate the therapeutic targets of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Preclinical Validation Phenotypic Screening Phenotypic Screening Affinity-Based Methods Affinity-Based Methods Phenotypic Screening->Affinity-Based Methods Hit Compound Target Hypothesis Target Hypothesis Affinity-Based Methods->Target Hypothesis Potential Targets Biochemical Assays Biochemical Assays Target Hypothesis->Biochemical Assays Computational Modeling Computational Modeling Computational Modeling->Target Hypothesis Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Mechanism of Action Studies Mechanism of Action Studies Cellular Target Engagement->Mechanism of Action Studies In Vivo Models In Vivo Models Mechanism of Action Studies->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: A workflow for therapeutic target identification and validation.

Phase 1: Target Identification

Objective: To generate a list of potential protein targets that directly bind to this compound or its bioactive derivatives.

Experimental Protocols:

  • Phenotypic Screening:

    • Rationale: To identify disease-relevant cellular contexts where the compound elicits a biological response. This is a target-agnostic approach that prioritizes functional outcomes.

    • Methodology:

      • Select a diverse panel of cell lines (e.g., cancer cell lines representing different tissues, various microbial strains).

      • Treat the cells with a concentration range of this compound.

      • Utilize high-content imaging or other phenotypic assays to measure relevant parameters (e.g., cell viability, apoptosis, cell cycle arrest, inhibition of microbial growth).

      • Identify "hit" cell lines where the compound shows significant activity.

  • Affinity-Based Target Identification (in "hit" cells):

    • Rationale: To isolate and identify proteins that physically interact with the compound.

    • Methodology (Chemical Proteomics):

      • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) or a photo-crosslinkable group.

      • Incubate the tagged compound with cell lysates or intact cells from the "hit" cell lines.

      • For biotin-tagged probes, capture the compound-protein complexes using streptavidin-coated beads. For photo-crosslinkable probes, expose the cells to UV light to form a covalent bond between the compound and its target.

      • Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Computational Modeling and In Silico Screening:

    • Rationale: To predict potential targets based on structural similarity to known ligands and to model the binding interaction.

    • Methodology:

      • Perform a structural similarity search against databases of known drugs and their targets.

      • Use the structure of this compound to perform virtual screening against a library of protein crystal structures.

      • Prioritize targets based on docking scores and predicted binding modes.

Phase 2: Target Engagement and Validation

Objective: To confirm that the compound directly interacts with the putative target in a cellular context and that this interaction is responsible for the observed phenotype.

Experimental Protocols:

  • Biochemical Assays:

    • Rationale: To confirm a direct interaction between the compound and the purified target protein and to quantify the binding affinity.

    • Methodology:

      • Clone, express, and purify the candidate target protein(s) identified in Phase 1.

      • Perform in vitro binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding constant (Kd).

      • If the target is an enzyme, perform an enzyme activity assay in the presence of the compound to determine the IC50 value.

  • Cellular Target Engagement Assays:

    • Rationale: To verify that the compound engages the target protein within living cells.

    • Methodology (Cellular Thermal Shift Assay - CETSA):

      • Treat intact cells with the compound.

      • Heat the cell lysates to various temperatures.

      • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Mechanism of Action Studies:

    • Rationale: To link target engagement to the cellular phenotype.

    • Methodology:

      • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to the compound, it provides strong evidence that the protein is the relevant target.

      • Overexpression: Overexpress the target protein. If this leads to decreased sensitivity to the compound, it further validates the target.

      • Pathway Analysis: Analyze the downstream signaling pathways affected by the compound treatment using techniques like Western blotting for key signaling nodes or RNA sequencing to assess changes in gene expression.

G cluster_validation Validation Steps Compound Compound Target Protein Target Protein Compound->Target Protein Binding Cellular Target Engagement Cellular Target Engagement Compound->Cellular Target Engagement CETSA Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Modulation Cellular Phenotype Cellular Phenotype Downstream Signaling->Cellular Phenotype Functional Outcome Target Knockdown Target Knockdown (siRNA/CRISPR) Target Knockdown->Cellular Phenotype Alters Phenotype? Cellular Target Engagement->Target Protein

Caption: A logical diagram illustrating the principles of target validation.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data that could be generated during the target validation process for a derivative of this compound, which we will call "Compound X".

ParameterTarget A (e.g., KRAS G12C)Target B (e.g., Fungal Erg11)
Cellular Potency (IC50) 0.5 µM (NCI-H358 cells)2.1 µM (C. parapsilosis)
Biochemical Binding (Kd) 0.1 µM (SPR)0.8 µM (ITC)
Enzymatic Inhibition (IC50) 0.3 µM (GTPase activity)1.5 µM (CYP51 activity)
Cellular Target Engagement (ΔTm) +4.2 °C (CETSA)+3.1 °C (CETSA)

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its foundation within the medicinally privileged imidazo[1,2-a]pyridine class suggests a high probability of interaction with clinically relevant targets in oncology and infectious diseases. The systematic approach outlined in this guide, combining phenotypic screening, chemical proteomics, and rigorous biophysical and cellular validation, provides a robust framework for elucidating its mechanism of action. By identifying and validating the specific molecular targets of this compound and its derivatives, researchers can unlock its full therapeutic potential and pave the way for the development of next-generation medicines.

References

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of a specific derivative, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid . Moving beyond a simple listing of methods, this document elucidates the scientific rationale behind a multi-faceted computational workflow, designed to generate testable hypotheses for laboratory validation. We will navigate the critical path from broad, initial target identification to specific interaction analysis and finally to an essential assessment of drug-likeness. The methodologies detailed herein—including ligand-based target prediction, molecular docking, and ADMET profiling—are presented with step-by-step protocols, emphasizing self-validation and robust data interpretation. This guide is structured to empower researchers to leverage computational tools to efficiently and logically probe the therapeutic potential of novel chemical entities.

Introduction

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern drug discovery, recognized for its versatile biological activities.[2] Its rigid structure and synthetic tractability have led to its incorporation into a wide array of marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (anti-ulcer).[1][3] The scaffold's broad therapeutic relevance spans oncology, infectious diseases, and inflammation, making its derivatives prime candidates for investigation.[2][4][5]

Focus Molecule: this compound

This guide focuses on this compound, a derivative known primarily as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[6][7] Its intrinsic potential, however, remains underexplored. The strategic placement of the chloro group at the 6-position and the carboxylic acid at the 2-position provides unique electronic and steric properties that can be computationally modeled to predict potential biological targets and interactions.

The Strategic Imperative of In Silico Prediction

Traditional drug discovery, reliant on high-throughput screening, is a resource-intensive and often inefficient process.[8] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to rationalize and accelerate this pipeline.[9][10] By simulating molecular interactions and predicting pharmacokinetic properties, in silico methods enable a targeted, hypothesis-driven approach, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.[11][12]

Part I: Target Identification and Prioritization

Preamble: The Foundational Question of "Where?"

Before we can assess how well a compound might work, we must first answer the fundamental question of where it might act. Target identification is the critical first step in building a coherent biological hypothesis. An unguided investigation into binding affinity is computationally inefficient and scientifically unsound. Therefore, our initial objective is to generate a prioritized list of potential protein targets using established, logical methodologies.

Methodology 1: Ligand-Based Target Prediction (Chemical Similarity)

Causality: This approach is rooted in the Similar Property Principle: molecules with similar 2D/3D structures are likely to interact with similar biological targets.[13] By comparing our query molecule to vast databases of compounds with known bioactivities, we can infer a probable set of protein targets.

Experimental Protocol: Target Prediction using ChEMBL

  • Obtain SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation: O=C(O)c1cn2c(c(Cl)cc1)ncc2.

  • Access ChEMBL Database: Navigate to the ChEMBL database (--INVALID-LINK--).

  • Perform Similarity Search: Use the search function to find compounds similar to the input SMILES string. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to balance novelty with relevance.

  • Aggregate Target Data: The search will yield a list of structurally similar compounds. Systematically collect the reported biological targets for these molecules.

  • Analyze and Filter: Compile a list of unique protein targets. Prioritize targets that appear frequently or are associated with high-potency compounds. This list forms our first set of potential targets. For instance, given the known activities of the scaffold, targets related to kinases, proteases, and inflammatory pathways might be expected.[4][5]

Methodology 2: Structure-Based Target Prediction (Reverse Docking)

Causality: This method flips the conventional docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a library of hundreds or thousands of protein structures.[14] This "target fishing" approach can uncover unexpected targets that would not be found through similarity searching alone.

Conceptual Workflow: Reverse Docking

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Target Library Screening: The prepared ligand is computationally docked against a large, curated library of protein binding sites (e.g., the PDB).

  • Scoring and Ranking: Each docking pose is scored based on predicted binding affinity. The proteins are then ranked, with the highest-scoring hits representing the most probable targets.

  • Result Interpretation: The top-ranked targets are analyzed for biological relevance and potential druggability, providing a complementary set of hypotheses to the ligand-based approach.

cluster_workflow Target Identification Workflow Query Query Molecule (this compound) LBDD Method 1: Ligand-Based (Chemical Similarity) Query->LBDD SBDD Method 2: Structure-Based (Reverse Docking) Query->SBDD DB Bioactivity Databases (e.g., ChEMBL) LBDD->DB TargetList Prioritized Target List (e.g., Kinases, Proteases) LBDD->TargetList Infers from known actives PDB Protein Structure Libraries (e.g., PDB) SBDD->PDB SBDD->TargetList Predicts from binding scores

Caption: Logic diagram for target identification methodologies.

Part II: Interaction Analysis at Prioritized Targets

Preamble: From "Where" to "How"

With a prioritized list of potential targets, the next logical step is to model the specific molecular interactions. Molecular docking allows us to visualize how the ligand might bind within the target's active site and provides a quantitative estimate of this interaction's strength. A successful docking study not only supports a target hypothesis but also provides a structural basis for future lead optimization.

Methodology 3: Molecular Docking Simulation

Causality: Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site, predicting the most favorable binding pose and estimating the binding affinity (often as a score in kcal/mol).[12][15] This simulation allows us to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Self-Validation Protocol: Re-docking of a Co-crystallized Ligand

Before docking our query molecule, the protocol's reliability must be established. This is achieved by taking a known protein-ligand complex (from the PDB) and re-docking the original ligand back into its binding site. A successful protocol is typically validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[16]

Experimental Protocol: Molecular Docking using UCSF Chimera and AutoDock Vina

This protocol assumes the target is a hypothetical kinase, a common target for imidazo[1,2-a]pyridine derivatives.[4]

  • Receptor Preparation:

    • Fetch the protein structure (e.g., a PDB entry like '2ATT') in UCSF Chimera.[17]

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete).

    • Add hydrogens to the protein, as they are crucial for calculating interactions but often absent in PDB files (Tools -> Structure Editing -> AddH).

    • Add charges using the AMBER force field (Tools -> Structure Editing -> Add Charge).

    • Save the prepared receptor as a PDB file.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder or fetch from a database like PubChem.

    • Load the ligand into Chimera.

    • Add hydrogens and charges as done for the receptor.

    • Minimize the ligand's energy to achieve a stable conformation (Tools -> Structure Editing -> Minimize Structure).

    • Save the prepared ligand as a MOL2 file.

  • Execution of Docking (via AutoDock Vina):

    • Open the prepared receptor and ligand in Chimera.

    • Navigate to Tools -> Surface/Binding Analysis -> AutoDock Vina.

    • Define the output location for the results.

    • Define the Search Volume (Grid Box): The most critical step. Center the grid box on the known active site of the kinase (identified from literature or the position of a co-crystallized ligand). Ensure the box is large enough to encompass the entire binding pocket but not excessively large, which would waste computational time.

    • Click "Apply" to run the docking simulation. Vina will generate several binding poses ranked by binding affinity.

  • Analysis of Results:

    • The primary output is the binding affinity score (in kcal/mol). More negative values indicate a stronger predicted interaction.

    • Load the docked poses back into Chimera.

    • Visually inspect the top-ranked pose. Identify key molecular interactions using the FindHBond and Contacts tools (Tools -> Structure Analysis). Look for hydrogen bonds with key active site residues, pi-stacking interactions, and hydrophobic contacts.

cluster_docking Molecular Docking Workflow PDB 1. Fetch Receptor (e.g., from PDB) PrepR 2. Prepare Receptor (Remove water, Add H, Add Charges) PDB->PrepR Grid 4. Define Binding Site (Set Grid Box) PrepR->Grid Ligand 3. Prepare Ligand (3D structure, Minimize, Add Charges) Ligand->Grid Run 5. Run Docking (AutoDock Vina) Grid->Run Analyze 6. Analyze Results (Binding Energy, Pose, Interactions) Run->Analyze

Caption: Step-by-step workflow for molecular docking.

Part III: Predictive Modeling of Drug-Likeness

Preamble: Beyond Potency to Practicality

A compound that binds a target with high affinity is therapeutically useless if it is toxic, cannot be absorbed by the body, or is metabolized too quickly. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a non-negotiable step in modern drug discovery.[18] In silico ADMET profiling provides an early warning system for potential liabilities, guiding chemical modifications before significant resources are invested.[13]

Methodology 4: ADMET Profiling

Causality: ADMET prediction models are typically machine learning algorithms trained on large datasets of compounds with experimentally determined pharmacokinetic and toxicological properties.[19][20] These models learn the relationships between chemical structures and ADMET outcomes, allowing them to predict the properties of novel molecules.

Experimental Protocol: ADMET Prediction using ADMETlab 3.0

  • Access the Server: Navigate to the ADMETlab 3.0 web server (--INVALID-LINK--).

  • Input Molecule: Input the SMILES string for this compound (O=C(O)c1cn2c(c(Cl)cc1)ncc2) into the query box.

  • Run Prediction: Submit the molecule for analysis. The platform will calculate a wide range of physicochemical, pharmacokinetic, and toxicological properties.

  • Data Collation and Interpretation: Systematically collect the predicted values and present them in a structured table for clear analysis. Pay close attention to potential liabilities, such as predicted mutagenicity (Ames test), inhibition of key cytochrome P450 (CYP) enzymes, or poor human intestinal absorption (HIA).

Data Presentation: Predicted ADMET Profile

Property CategoryParameterPredicted ValueInterpretation / Desirability
Physicochemical Molecular Weight196.59 g/mol Good (Within Lipinski's Rule of 5)
LogPValueOptimal range is typically 1-3
Water SolubilityValueHigher solubility is generally preferred
Absorption Human Intestinal Absorption (HIA)+/-"+" indicates good absorption
Caco-2 PermeabilityValueIndicates potential for passive diffusion
Blood-Brain Barrier (BBB)+/-Desirability depends on target (CNS or peripheral)
Metabolism CYP2D6 InhibitorYes/No"No" is desirable to avoid drug-drug interactions
CYP3A4 InhibitorYes/No"No" is desirable
Toxicity Ames MutagenicityYes/No"No" is a critical requirement
hERG InhibitionYes/No"No" is crucial to avoid cardiotoxicity
HepatotoxicityYes/No"No" is highly desirable

(Note: "Value" and "+/-" are placeholders for actual output from a prediction server.)

Synthesis and Conclusion

This technical guide has outlined a logical, multi-step in silico workflow to predict the bioactivity of this compound. By integrating ligand-based target prediction, molecular docking, and ADMET profiling, we can construct a comprehensive preliminary profile of the molecule.

  • Synthesized Hypothesis: The process might reveal that this compound is predicted to be a non-toxic inhibitor of a specific cancer-related kinase, showing good intestinal absorption. The docking results would provide a structural model of this interaction, highlighting key hydrogen bonds and hydrophobic contacts that could be enhanced through synthetic modification.

  • Limitations and Future Directions: It is imperative to recognize that all in silico predictions are hypotheses that demand experimental validation. The computational findings presented here serve to guide, not replace, laboratory research. The logical next steps would be:

    • In Vitro Assays: Test the compound's activity against the top-ranked protein targets from the prediction phase.

    • Cell-Based Assays: Evaluate the compound's effect on relevant cancer or inflammatory cell lines.

    • Experimental ADMET: If bioactivity is confirmed, perform initial experimental ADMET assays (e.g., microsomal stability, cell permeability).

By following this structured, scientifically-grounded computational approach, researchers can unlock the potential of novel chemical matter more efficiently and effectively, accelerating the journey from chemical structure to therapeutic candidate.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique physicochemical properties and versatile synthetic accessibility have led to the discovery of numerous biologically active compounds. This guide provides a comprehensive review of the medicinal chemistry of imidazo[1,2-a]pyridine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. From established drugs like the hypnotic agent zolpidem to promising clinical candidates for infectious diseases and oncology, this document will explore the journey of this remarkable scaffold from a chemical curiosity to a cornerstone of modern drug discovery.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a recurring motif in a multitude of successful therapeutic agents.[1][2] Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the presence of nitrogen atoms allows for crucial hydrogen bonding interactions. This combination of features has contributed to its designation as a "drug prejudice" scaffold, implying a high probability of yielding biologically active compounds.[3][4]

Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) serve as testaments to the therapeutic potential of this core.[4][5][6] Beyond these established examples, the imidazo[1,2-a]pyridine scaffold is at the heart of a burgeoning pipeline of investigational drugs targeting a wide spectrum of diseases, including cancer, tuberculosis, viral infections, and central nervous system disorders.[4][7][8][9] This guide will provide a detailed exploration of the chemical and biological landscape of this versatile scaffold.

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

The synthetic tractability of the imidazo[1,2-a]pyridine ring system has been a significant driver of its widespread use in medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[10] This reaction, first reported by Tschitschibabin, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.[10][11]

Experimental Protocol: Tschitschibabin Reaction

  • Reactants: 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.0 eq).

  • Solvent: Ethanol or a similar protic solvent.

  • Conditions: The mixture is typically heated to reflux for several hours.

  • Work-up: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

The versatility of this method lies in the wide availability of substituted 2-aminopyridines and α-halocarbonyl compounds, allowing for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Multi-Component Reactions (MCRs)

Multi-component reactions have gained prominence in medicinal chemistry due to their efficiency in generating molecular complexity in a single step. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines. One notable example involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt.[11]

Diagram: Multi-Component Synthesis of Imidazo[1,2-a]pyridines

MCR_synthesis 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->Imidazo[1,2-a]pyridine Alkyne Alkyne Alkyne->Imidazo[1,2-a]pyridine Copper Catalyst Copper Catalyst Copper Catalyst->Imidazo[1,2-a]pyridine

Caption: A three-component reaction for imidazo[1,2-a]pyridine synthesis.

Modern Catalytic Methods

Recent years have witnessed the development of more sophisticated and efficient methods for constructing the imidazo[1,2-a]pyridine scaffold, often employing transition metal catalysis. These include copper-catalyzed aerobic oxidative cyclizations and domino reactions that form multiple bonds in a single operation.[12][13] These advanced methods offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The broad biological activity of imidazo[1,2-a]pyridine derivatives is a testament to their ability to interact with a diverse range of biological targets. This section will highlight key therapeutic areas where this scaffold has made a significant impact.

Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyridine core is a well-established pharmacophore for targeting the central nervous system. The anxiolytic and hypnotic effects of many derivatives are mediated through their interaction with the GABA-A receptor.[14]

  • Zolpidem: A widely prescribed hypnotic, zolpidem acts as a positive allosteric modulator of the GABA-A receptor, with selectivity for the α1 subunit.[6]

  • Alpidem: This anxiolytic agent also targets the GABA-A receptor but was withdrawn from the market due to hepatotoxicity.[14]

The SAR for these compounds indicates that substitution at the 2- and 6-positions of the imidazo[1,2-a]pyridine ring is crucial for activity.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor growth and proliferation.[7][8]

  • Kinase Inhibition: Several derivatives have been developed as inhibitors of kinases such as Nek2, which is overexpressed in various tumors.[15][16] SAR studies on these compounds have revealed that specific substitutions on the imidazo[1,2-a]pyridine core can lead to potent and selective inhibition.[15]

  • Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridines have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.[7]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTargetExample IC50Reference
Nek2 InhibitorsNek2 Kinase38 nM[15]
PI3K/mTOR InhibitorsPI3K/mTOR PathwaySub-micromolar[7]
ALDH InhibitorsAldehyde DehydrogenaseMicromolar[7]
Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine amides (IPAs) have shown remarkable potency against both replicating and non-replicating mycobacteria.[4][9]

  • Telacebec (Q203): This clinical candidate is a potent inhibitor of the cytochrome bcc complex (QcrB), a key component of the electron transport chain in M. tuberculosis.[4][9] By targeting energy metabolism, telacebec exhibits a novel mechanism of action.[4]

Diagram: Mechanism of Action of Telacebec (Q203)

Telacebec_MoA Telacebec Telacebec QcrB QcrB Telacebec->QcrB Inhibits Electron Transport Chain Electron Transport Chain QcrB->Electron Transport Chain Part of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Drives

References

Methodological & Application

Cyclocondensation reaction for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclocondensation Reaction for Imidazo[1,2-a]pyridine Synthesis

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant therapeutic potential and diverse applications in materials science.[1][2] This nitrogen-fused bicyclic system is the backbone of numerous commercially available drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the cardiotonic olprinone.[3][4] Its unique electronic and structural properties also make it a valuable component in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[5] The broad utility of this scaffold has driven extensive research into developing efficient, scalable, and environmentally benign synthetic methodologies. Among these, cyclocondensation reactions have emerged as a powerful and versatile strategy for its construction.

This guide provides an in-depth exploration of the cyclocondensation approach to imidazo[1,2-a]pyridine synthesis, detailing reaction mechanisms, step-by-step protocols for key methodologies, and best practices for product validation.

Mechanistic Insights into Imidazo[1,2-a]pyridine Formation

The cornerstone of imidazo[1,2-a]pyridine synthesis is the cyclocondensation reaction, which typically involves the reaction of a 2-aminopyridine derivative with a suitable carbonyl-containing compound. The most classical and mechanistically straightforward approach involves an α-haloketone.

The reaction proceeds via a two-step sequence:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial SN2 reaction forms a pyridinium salt intermediate.[6]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. The resulting hemiaminal intermediate subsequently undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[6][7]

G reactants 2-Aminopyridine + α-Haloketone step1 Step 1: N-Alkylation (SN2) reactants->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Step 2: Intramolecular Nucleophilic Attack intermediate->step2 hemiaminal Hemiaminal Intermediate step2->hemiaminal step3 Step 3: Dehydration (-H2O) hemiaminal->step3 product Imidazo[1,2-a]pyridine step3->product

General Mechanism of Imidazo[1,2-a]pyridine Synthesis.

A more modern and highly efficient variation is the multicomponent Groebke–Blackburn–Bienaymé Reaction (GBBR), where a 2-aminopyridine, an aldehyde, and an isocyanide react in a one-pot process to form 3-aminoimidazo[1,2-a]pyridines.[8][9] This reaction offers significant advantages in terms of atom economy and the ability to rapidly generate molecular diversity.[8]

Application Notes and Experimental Protocols

The choice of synthetic protocol depends on factors such as desired substitution patterns, available equipment, and green chemistry considerations. Below are detailed protocols for three robust methods.

Protocol 1: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)

Rationale & Expertise: Microwave-assisted organic synthesis has been recognized as an effective, fast, and high-yielding methodology for preparing imidazo[1,2-a]pyridines.[10] This protocol leverages the efficiency of the GBBR under microwave irradiation, significantly reducing reaction times from hours to minutes while often improving yields.[5][11] The use of ammonium chloride provides a mild and green catalytic system.[11]

G start Start reagents Combine 2-Aminopyridine, Aldehyde, Isocyanide, and NH4Cl in EtOH start->reagents mw Microwave Irradiation (e.g., 15-30 min, 60-80 °C) reagents->mw tlc Monitor Reaction by TLC mw->tlc tlc->mw Incomplete workup Solvent Evaporation & Aqueous Work-up tlc->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Workflow for Microwave-Assisted GBBR Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.0 mmol, 1.0 equiv.), and ammonium chloride (0.2 mmol, 20 mol%).

  • Solvent and Reagent Addition: Add ethanol (2.0 mL) to the vessel, followed by the isocyanide (1.0 mmol, 1.0 equiv.).

  • Reaction Execution: Seal the vessel and place it in a monomodal microwave reactor (e.g., CEM Discover).[5][11] Irradiate the mixture at a constant temperature of 80 °C for 15-30 minutes.

  • Monitoring: After cooling, spot the reaction mixture on a TLC plate (silica gel 60 F254) and elute with a hexane/ethyl acetate mixture to confirm the consumption of starting materials.[5][11]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-aminoimidazo[1,2-a]pyridine.

Representative Data:

EntryAldehydeIsocyanideTime (min)Yield (%)Reference
12-Azidobenzaldehydetert-Butyl isocyanide24 h (RT)69[12]
23-Formyl-chromonetert-Butyl isocyanide1536[11]
3FurfuralCyclohexyl isocyanideN/A (Ultrasound)86[8]
Protocol 2: Catalyst- and Solvent-Free Synthesis via Microwave Irradiation

Rationale & Expertise: This protocol embodies the principles of green chemistry by eliminating both catalyst and solvent, thereby reducing chemical waste and simplifying product work-up.[13] The reaction between a 2-aminopyridine and an α-bromoketone is driven by microwave energy, providing a clean, fast, and high-yielding route to 2-substituted imidazo[1,2-a]pyridines.[13] The grindstone procedure mentioned in some literature represents an alternative mechanochemical approach, but microwave irradiation is more common in standard laboratory settings.[13]

Step-by-Step Methodology:

  • Reagent Preparation: In a glass vial, thoroughly mix 2-aminopyridine (1.0 mmol, 1.0 equiv.) and the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.0 mmol, 1.0 equiv.).

  • Reaction Execution: Place the open vial into a domestic or laboratory microwave oven. Irradiate the mixture at a moderate power setting (e.g., 400 W) for 3-5 minutes.[13][14]

  • Monitoring: The reaction mixture typically solidifies upon completion. Allow the vial to cool to room temperature. Monitor the reaction's progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.

  • Work-up: Add cold water to the reaction vial. The solid product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted 2-aminopyridine hydrobromide, and dry under vacuum. If necessary, the product can be further purified by recrystallization from aqueous ethanol.[14]

Representative Data:

Entry2-Aminopyridineα-BromoketoneTime (min)Yield (%)Reference
12-Aminopyridine2-Bromoacetophenone395[13]
22-Amino-5-methylpyridine2-Bromo-4'-chloroacetophenone492[13]
32-Aminopyridine2-Bromo-4'-nitroacetophenone396[13]
Protocol 3: Classical Thermal Synthesis

Rationale & Expertise: This protocol represents the foundational Tschitschibabin-style condensation, providing a reliable, if slower, method that does not require specialized equipment like a microwave reactor.[6] The fusion reaction between a 2-aminopyridine and an α-haloketone under mild basic conditions is a versatile and well-established procedure.[15] Refluxing in a suitable solvent like ethanol is a common modification that ensures homogenous reaction conditions.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask fitted with a reflux condenser, add 2-aminopyridine (10 mmol, 1.0 equiv.) and the α-haloketone (10 mmol, 1.0 equiv.) in ethanol (50 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (12 mmol, 1.2 equiv.) to the mixture. The base neutralizes the HBr or HCl formed during the reaction.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, stirring continuously.

  • Monitoring: Follow the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or methanol) to obtain the pure imidazo[1,2-a]pyridine.

Trustworthiness: Product Validation and Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a self-validating system for the characterization of imidazo[1,2-a]pyridines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectra of imidazo[1,2-a]pyridines are highly characteristic. The proton at the C3 position typically appears as a singlet, while the protons on the pyridine ring (H5, H6, H7, H8) appear in the aromatic region (δ 6.5–8.5 ppm) with distinct coupling patterns.[16][17] For example, H5 is often the most downfield proton of the pyridine ring.[16]

    • ¹³C NMR: The carbon spectra will show characteristic signals for the imidazole and pyridine rings. The bridgehead carbon (C8a) and the carbons of the imidazole ring (C2, C3) have distinct chemical shifts that confirm the fused ring structure.[5][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule by providing a highly accurate m/z value for the molecular ion [M+H]⁺.[5][8][18]

  • Infrared (IR) Spectroscopy: FT-IR can identify key functional groups and confirm the absence of starting material carbonyls (ketone C=O stretch) and N-H bonds (from 2-aminopyridine), while showing characteristic C=N and C=C stretching frequencies of the aromatic heterocyclic system.[16][17]

Overview of Advanced Synthetic Strategies

While cyclocondensation is a primary route, other powerful methods have been developed to access functionalized imidazo[1,2-a]pyridines:

  • Ullmann-Type C-N Coupling: This copper-catalyzed cross-coupling reaction can be used to form the N-C bond required for the imidazole ring, often intramolecularly, to create complex, fused polycyclic systems.[19][20][21]

  • Sonogashira Coupling: Palladium-copper co-catalyzed Sonogashira reactions provide an elegant route to 2- and 3-alkynyl substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization.[22][23][24]

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold via cyclocondensation reactions offers a versatile and powerful platform for researchers in medicinal chemistry and materials science. From classical thermal methods to modern microwave-assisted multicomponent reactions, these protocols provide robust and adaptable pathways to a wide array of derivatives. By understanding the underlying mechanisms and adhering to rigorous characterization standards, scientists can confidently synthesize and explore the vast potential of this privileged heterocyclic system.

References

Application Notes & Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous pharmaceuticals and functional materials.[1][2][3] Traditional synthetic methods often require long reaction times, harsh conditions, and complex purification procedures. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, a green and highly efficient alternative to conventional heating.[4][5] By leveraging the principles of microwave dielectric heating, these methods offer dramatically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the modern demands of sustainable chemistry.[6][7][8] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful technology for the rapid synthesis of imidazo[1,2-a]pyridine libraries.

The Scientific Rationale: Why Microwave Synthesis?

The imidazo[1,2-a]pyridine framework is a cornerstone in medicinal chemistry, found in widely used drugs like the hypnotic agent Zolpidem , the anxiolytic Alpidem , and the anti-ulcer medication Zolimidine .[2][9][10] Its broad spectrum of biological activities—including anticancer, antiviral, anti-inflammatory, and antitubercular properties—makes it a high-priority target for drug discovery programs.[10][11][12][13]

Conventional synthesis typically involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction that can require several hours of refluxing.[14] Microwave-assisted organic synthesis (MAOS) revolutionizes this process by utilizing microwave energy to directly and efficiently heat the reaction mixture.[8]

The primary mechanism of microwave heating is the interaction of the oscillating electromagnetic field with polar molecules in the reaction mixture (dipolar polarization). This induces rapid rotation of the molecules, generating heat instantaneously and homogeneously throughout the sample. This eliminates the delayed heating and thermal gradients characteristic of conventional oil baths, leading to:

  • Drastically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[15]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[6][8]

  • Enhanced Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil bath.

  • Compatibility with Green Chemistry: The speed and efficiency of MAOS facilitate the use of greener solvents or even solvent-free conditions, reducing environmental impact.[1][6][15]

Core Reaction Mechanism: The Cyclocondensation Pathway

The most prevalent method for constructing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone. The reaction proceeds through a well-established, three-step sequence which is significantly accelerated by microwave irradiation.

The Mechanism Unveiled:

  • Initial N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is a classic SN2 reaction that forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the hemiaminal intermediate, which is often acid or base-catalyzed, to yield the stable, aromatic imidazo[1,2-a]pyridine final product.[14][16]

G General Mechanism of Imidazo[1,2-a]pyridine Synthesis cluster_0 cluster_1 cluster_2 cluster_3 Reactants 2-Aminopyridine + α-Haloketone Intermediate1 Pyridinium Salt Intermediate Reactants->Intermediate1 N-Alkylation (SN2) Microwave Accelerated Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Intermediate2->Product Dehydration (-H2O)

Caption: The reaction pathway from reactants to the final product.

Experimental Protocols: From Theory to Practice

The following protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure. Safety Note: Always use sealed vessels designed specifically for microwave chemistry. Do not use domestic microwave ovens.

Protocol 1: Two-Component Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol details the classic condensation of 2-aminopyridine and 2-bromoacetophenone. It is a robust and high-yielding method.[17]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Ethanol (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: To the 10 mL microwave vial, add 2-aminopyridine and 2-bromoacetophenone.

  • Solvent Addition: Add ethanol (3 mL) and the magnetic stir bar.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: Medium-High

  • Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), pour the contents into 20 mL of ice-cold water.

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL). The product can be further purified by recrystallization from aqueous ethanol to yield 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.

Protocol 2: One-Pot, Three-Component Synthesis in a Green Medium

This innovative protocol demonstrates a one-pot synthesis where the α-haloketone is generated in situ. It utilizes lemon juice as a natural, acidic catalyst and solvent, highlighting the eco-friendly potential of microwave chemistry.[18][19]

Materials:

  • Acetophenone (5.0 mmol, 0.58 mL)

  • N-Bromosuccinimide (NBS) (5.0 mmol, 890 mg)

  • 2-Aminopyridine (5.0 mmol, 470 mg)

  • Fresh Lemon Juice (10 mL, filtered)

  • 30 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • α-Bromination Step: In the 30 mL microwave vial, combine acetophenone, NBS, and lemon juice (10 mL).

  • Microwave Irradiation (Step 1): Seal the vial and irradiate at 85 °C using 400W of power. Monitor the formation of the α-bromoketone by TLC (Thin Layer Chromatography) (approx. 5-10 minutes).

  • Addition of Amine: Cool the vial, then add 2-aminopyridine to the mixture.

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate again under the same conditions (85 °C, 400W) until the reaction is complete as monitored by TLC (approx. 10-15 minutes).

  • Product Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid product will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain the pure product.

Summary of Reaction Conditions and Scope

Microwave-assisted synthesis is tolerant of a wide variety of functional groups on both the 2-aminopyridine and ketone starting materials. Electron-withdrawing and electron-donating groups are generally well-tolerated.[15]

Entry2-AminopyridineKetone/α-HaloketoneCatalyst/SolventMW ConditionsYield (%)Reference
12-Aminopyridine2-BromoacetophenoneNone / Solvent-free100°C, 5 min95%[17]
22-Amino-5-methylpyridine2-Bromo-4'-chloroacetophenoneH₂O-IPA110°C, 15 min92%[15]
32-AminopyridineAcetophenone + NBSLemon Juice85°C, 15 min91%[18][19]
42-Aminopyrazine2-BromoacetophenoneH₂O-IPA110°C, 15 min94%[15]
52-AminopyridinePhenylglyoxal + Barbituric AcidNone / Solvent-free140°C, 10 min92%[20]
62-Aminopyridine2-BromoacetophenoneIonic Liquid / Solvent-free100°C, 2 min94%[9]

Experimental Workflow & Troubleshooting

A successful synthesis relies on a systematic workflow from preparation to analysis.

References

Application Note & Protocol: High-Purity Isolation of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the purification of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a critical building block in contemporary drug discovery and materials science.[1] The methodology leverages a multi-step approach, beginning with an acid-base liquid-liquid extraction to remove neutral and basic impurities, followed by a carefully optimized recrystallization process to yield the target compound with high purity. This document provides not only a step-by-step procedure but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active molecules, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation.[1] The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.

The purity of this intermediate is paramount, as the presence of even minor impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicating purification and potentially impacting the biological activity and safety profile of the final compounds. This guide, therefore, presents a validated protocol for obtaining this compound in a highly purified form.

Overview of the Purification Strategy

The purification of this compound from a crude synthetic mixture is achieved through a two-pronged strategy that exploits the compound's acidic nature and differential solubility.

  • Acid-Base Extraction: This classical chemical technique is employed to separate the acidic target compound from any non-acidic impurities, such as unreacted starting materials or neutral byproducts. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase and are thus removed. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.

  • Recrystallization: This powerful purification technique for solid compounds is based on the principle of differential solubility. The crude, precipitated acid is dissolved in a minimal amount of a hot solvent system in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Soluble impurities, which are present in lower concentrations, remain in the cooled solvent (mother liquor). For imidazo[1,2-a]pyridine derivatives, alcohol-water mixtures are often effective for recrystallization.

Experimental Protocols

Materials and Equipment
Reagents and Solvents Equipment
Crude this compoundSeparatory funnel (appropriate volume)
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionErlenmeyer flasks
Hydrochloric acid (HCl), concentrated and 2M solutionBeakers
Ethyl acetate (EtOAc)Magnetic stirrer and stir bars
Deionized water (H₂O)pH paper or pH meter
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Buchner funnel and flask
Ethanol (EtOH), reagent gradeVacuum filtration apparatus
Activated carbon (optional)Heating mantle or hot plate
Rotary evaporator
Step-by-Step Purification Protocol

PART A: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate. Use approximately 10-15 mL of solvent per gram of crude material.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the target compound, while the organic layer (top) will contain neutral and basic impurities.

  • Removal of Impurities: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.

  • Back-Extraction (Optional): To remove any acidic impurities that may have been extracted, wash the combined aqueous phases with a fresh portion of ethyl acetate. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper or a pH meter). A precipitate of the purified this compound will form.

  • Isolation of the Precipitate: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the solid to air-dry on the filter paper for a period, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

PART B: Recrystallization

  • Solvent Selection: Based on literature for similar heterocyclic carboxylic acids, an ethanol/water mixture is a suitable solvent system.

  • Dissolution: Place the dried, purified solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Final Drying: Dry the crystals to a constant weight in a vacuum oven.

Visualization of the Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in EtOAc bicarb Add Sat. NaHCO3 (aq) crude->bicarb Dissolve separate Separate Layers bicarb->separate Shake & Vent aq_phase Aqueous Phase (Carboxylate Salt) separate->aq_phase Collect org_phase Organic Phase (Impurities) separate->org_phase Discard acidify Acidify with HCl (aq) aq_phase->acidify precipitate Precipitated Pure Acid acidify->precipitate dissolve_hot Dissolve in Hot EtOH precipitate->dissolve_hot Transfer Solid add_water Add Hot H2O to Turbidity dissolve_hot->add_water clear_solution Add Hot EtOH to Clear add_water->clear_solution cool Slow Cooling clear_solution->cool crystals Pure Crystals cool->crystals filter_dry Filter & Dry crystals->filter_dry final_product High-Purity Product filter_dry->final_product

Figure 1: Workflow diagram illustrating the two-stage purification process for this compound, encompassing acid-base extraction and subsequent recrystallization.

Characterization of Purified Product

The purity of the final product should be assessed using standard analytical techniques.

Analytical Technique Expected Outcome
Melting Point A sharp melting point range indicates high purity.
¹H NMR Spectroscopy The spectrum should be clean, with chemical shifts and integration values corresponding to the structure of this compound. The absence of signals from impurities should be confirmed.
¹³C NMR Spectroscopy The number of signals should correspond to the number of unique carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >98% is typically desired for pharmaceutical intermediates.
Mass Spectrometry (MS) The observed molecular ion peak should correspond to the calculated molecular weight of the compound (C₈H₅ClN₂O₂, MW: 196.59 g/mol ).[2]

Troubleshooting

Problem Possible Cause Solution
Low recovery after acid-base extraction Incomplete extraction into the aqueous phase. / Incomplete precipitation upon acidification.Ensure vigorous shaking during extraction. / Check the pH after acidification to ensure it is sufficiently low (pH 1-2).
Oiling out during recrystallization The solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratch the inside of the flask to induce crystallization.
No crystal formation upon cooling The solution is not saturated. / The compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration. / Try a different solvent system with lower solubility for the compound at cooler temperatures.
Colored final product Presence of colored impurities.Use activated carbon during the recrystallization step.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated hydrochloric acid with care as it is corrosive.

  • Organic solvents like ethyl acetate and ethanol are flammable; avoid open flames.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the purification of this compound. By combining the selectivity of acid-base extraction with the power of recrystallization, researchers can obtain this valuable synthetic intermediate with a high degree of purity, which is essential for its successful application in drug discovery and materials science. The detailed explanation of the principles behind each step empowers scientists to adapt and optimize the procedure for their specific needs.

References

The Strategic Intermediate: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of a Key Intermediate

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Within this esteemed class of compounds, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has emerged as a highly versatile and strategic intermediate. Its pre-functionalized scaffold, featuring a reactive carboxylic acid handle and a chlorine substituent that allows for further diversification, makes it an invaluable building block for the synthesis of complex molecular architectures.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the synthesis and utilization of this pivotal intermediate.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis.

PropertyValueReference
CAS Number 182181-19-7[1][2][3]
Molecular Formula C₈H₅ClN₂O₂[2][3]
Molecular Weight 196.59 g/mol [2][3]
Appearance Yellow to brown powder[2]
Purity (typical) ≥ 95% (NMR)[2]
Storage Conditions Store at 0-8°C[2]

Synthesis of this compound: A Reliable Protocol

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable three-carbon electrophile. For the title compound, a reliable method involves the reaction of 2-amino-5-chloropyridine with bromopyruvic acid.

Reaction Scheme:

Synthesis_of_6_chloroimidazo_1_2_a_pyridine_2_carboxylic_acid reactant1 2-Amino-5-chloropyridine reaction Heat (e.g., in Ethanol) reactant1->reaction + reactant2 Bromopyruvic acid reactant2->reaction product This compound reaction->product caption Synthetic route to the title compound.

Caption: Synthetic route to the title compound.

Detailed Experimental Protocol:

Materials:

  • 2-Amino-5-chloropyridine

  • Bromopyruvic acid

  • Anhydrous Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add bromopyruvic acid (1.1 eq) portion-wise at room temperature with stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Rationale for Experimental Choices: The use of ethanol as a solvent provides a suitable medium for the solubility of the reactants and for conducting the reaction at an elevated temperature to drive the condensation and cyclization. Sodium bicarbonate is used to neutralize the hydrobromic acid formed during the reaction and to facilitate the isolation of the carboxylic acid product.

Applications in Organic Synthesis: The Amide Coupling Reaction

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking the core scaffold to various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).

General Workflow for Amide Coupling:

Amide_Coupling_Workflow start 6-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) start->activation coupling Amine Coupling (R-NH2) activation->coupling product Amide Derivative coupling->product purification Purification (Chromatography/Crystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis caption General workflow for amide synthesis.

Caption: General workflow for amide synthesis.

Protocol: Amide Coupling with a Substituted Aniline

This protocol details a standard procedure for the coupling of this compound with an aniline derivative using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Lithium chloride solution (5% aqueous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the substituted aniline (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the formation of the active ester. The aqueous work-up is designed to remove the DMF, unreacted starting materials, and coupling byproducts.

Role in the Synthesis of Bioactive Molecules

The strategic placement of the chloro and carboxylic acid groups on the imidazo[1,2-a]pyridine scaffold makes the title compound a valuable precursor for a range of biologically active molecules.

  • Antifungal Agents: Derivatives of 6-chloroimidazo[1,2-a]pyridine have shown promising antifungal activity. The carboxylic acid can be converted into various amides or other functional groups to modulate the compound's properties and enhance its efficacy.

  • Anti-cancer Agents: The imidazo[1,2-a]pyridine core is present in several compounds investigated for their anti-cancer properties. The 6-chloro position can be a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and tune the biological activity.

  • Zolpidem Analogues: While zolpidem itself is a 6-methyl substituted imidazo[1,2-a]pyridine, the 6-chloro analogue serves as a key starting material for the synthesis of various analogues for SAR studies in the field of hypnotic and anxiolytic agents.[4][5][6]

Conclusion

This compound is a cornerstone intermediate in contemporary organic and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups provide a reliable and efficient entry point to a diverse range of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Application of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anti-cancer properties.[1][2][3] This class of compounds has been investigated for its ability to inhibit various cancer cell processes, such as proliferation, survival, and migration.[3] Specifically, derivatives of imidazo[1,2-a]pyridine have been shown to target key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5] This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols for investigating the anti-cancer potential of this compound.

Mechanism of Action: Targeting the AKT/mTOR Signaling Pathway

A significant body of research indicates that the anti-cancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6]

Studies on compounds structurally related to this compound have demonstrated their ability to reduce the phosphorylation levels of key proteins in this pathway, namely Akt and mTOR.[4] Inhibition of Akt and mTOR leads to downstream effects, including cell cycle arrest and the induction of apoptosis (programmed cell death).[4][6]

Furthermore, the induction of apoptosis by these compounds can be mediated through both intrinsic and extrinsic pathways. Evidence suggests the involvement of key apoptosis-related proteins such as the BCL-2 family (Bax and Bcl-2), and the activation of caspases, including caspase-3, -7, -8, and -9.[2][4][5][7] Some studies have also pointed to a p53-mediated component in the apoptotic response.[4]

AKT_mTOR_Pathway_Inhibition Figure 1: Proposed Mechanism of Action cluster_cell Cancer Cell 6-Chloroimidazo This compound PI3K PI3K 6-Chloroimidazo->PI3K Inhibits AKT AKT 6-Chloroimidazo->AKT Inhibits (reduces p-AKT) p53 p53 6-Chloroimidazo->p53 Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->p53 Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p21->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Xenograft_Workflow Figure 2: In Vivo Xenograft Model Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cancer Cell Culture (e.g., A375, HeLa) Cell_Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Treatment 4. Treatment Initiation (Vehicle vs. Compound) Tumor_Growth->Treatment Monitoring 5. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Study Endpoint & Data Analysis (Tumor Weight, TGI) Monitoring->Endpoint

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Inflammation

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] Specifically, carboxylic acid derivatives of imidazo[1,2-a]pyridines have shown promise in reducing inflammation in preclinical in vivo models.[5] Mechanistically, some of these compounds are believed to exert their effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of the STAT3/NF-κB signaling cascade.[5][6][7][8]

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory agents.[9] Its structural features suggest a potential for direct biological activity. These application notes provide a comprehensive guide for researchers to systematically investigate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Part 1: In Vitro Characterization of Anti-inflammatory Activity

The initial phase of investigation focuses on cell-based assays to determine the compound's direct effects on inflammatory responses. Human monocytic cell lines, such as THP-1, or freshly isolated peripheral blood mononuclear cells (PBMCs) are excellent models for this purpose, as they play a crucial role in the inflammatory process.[10][11]

Workflow for In Vitro Screening

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Inflammatory Challenge & Treatment cluster_analysis Analysis of Inflammatory Markers cell_culture Culture THP-1 or Isolate PBMCs cell_viability Determine Non-Toxic Concentration Range (MTT Assay) cell_culture->cell_viability pre_treat Pre-treat cells with 6-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid cell_viability->pre_treat lps_stim Induce Inflammation (e.g., with LPS) pre_treat->lps_stim cytokine_elisa Measure Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) via ELISA lps_stim->cytokine_elisa no_assay Quantify Nitric Oxide Production (Griess Assay) lps_stim->no_assay qpcr Analyze Gene Expression (COX-2, iNOS) via qPCR lps_stim->qpcr western_blot Assess Protein Expression (p-STAT3, IκBα) via Western Blot lps_stim->western_blot

Caption: In vitro screening workflow for anti-inflammatory activity.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to the cells. Any observed reduction in inflammatory markers should be due to a specific anti-inflammatory effect, not cell death.

Materials:

  • THP-1 human monocytic cells (ATCC TIB-202)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >95% viability for subsequent anti-inflammatory assays.

Protocol: Measurement of Pro-inflammatory Cytokines

Rationale: A key feature of inflammation is the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. An effective anti-inflammatory agent will suppress the release of these mediators. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of this response in monocytes and macrophages.[10]

Materials:

  • THP-1 cells

  • LPS from E. coli

  • This compound

  • Human TNF-α, IL-6, and IL-1β ELISA kits

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 24-well plate. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours. Then, wash the cells and incubate in fresh, serum-free media for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours. Include a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[10]

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in treated groups to the LPS-only control group.

Treatment GroupExpected TNF-α (pg/mL)Expected IL-6 (pg/mL)Expected IL-1β (pg/mL)
Control (No LPS)< 50< 50< 20
LPS (100 ng/mL)1000 - 2000800 - 1500200 - 500
LPS + Dexamethasone (1 µM)100 - 30050 - 20030 - 100
LPS + Test Compound (Low Conc.)To be determinedTo be determinedTo be determined
LPS + Test Compound (High Conc.)To be determinedTo be determinedTo be determined
Table 1: Hypothetical data table for cytokine measurements.

Part 2: Mechanistic Insights into Anti-inflammatory Action

To understand how this compound exerts its effects, it's essential to investigate its impact on key inflammatory signaling pathways. The NF-κB and STAT3 pathways are central to the expression of many inflammatory genes, including COX-2 and iNOS.[6][7][8]

Investigating the NF-κB and STAT3 Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα STAT3 STAT3 IKK->STAT3 Crosstalk p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Translocates DNA DNA NFkB_nuc->DNA Binds p_STAT3_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_Expression Test_Compound 6-Chloroimidazo[1,2-a] pyridine-2-carboxylic acid Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits translocation? Test_Compound->STAT3 Inhibits phosphorylation?

Caption: Potential inhibition points in the NF-κB and STAT3 signaling pathways.

Protocol: Western Blot for IκBα and Phospho-STAT3

Rationale: The degradation of IκBα is a critical step for the activation and nuclear translocation of NF-κB. A stabilized level of IκBα in the presence of an inflammatory stimulus indicates inhibition of the pathway. Similarly, phosphorylation of STAT3 is required for its activation.

Procedure:

  • Cell Culture and Treatment: Culture, differentiate, and treat THP-1 cells with the test compound and LPS as described in section 1.3, but for a shorter duration (e.g., 30-60 minutes for IκBα, 15-30 minutes for p-STAT3).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against IκBα, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity and normalize to the loading control.

Part 3: In Vivo Validation of Anti-inflammatory Efficacy

In vitro results must be validated in a living organism to account for pharmacokinetics and complex physiological interactions. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute anti-inflammatory activity.[12][13][14][15]

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory effect.[15]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).

GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
Test Compound10To be determinedTo be determined
Test Compound30To be determinedTo be determined
Test Compound100To be determinedTo be determined
Table 2: Representative data table for the carrageenan-induced paw edema model.

Conclusion

These application notes provide a structured, multi-tiered approach to thoroughly investigate the anti-inflammatory properties of this compound. By progressing from broad in vitro screening to mechanistic studies and culminating in in vivo validation, researchers can build a comprehensive profile of the compound's therapeutic potential. The outlined protocols, rooted in established methodologies, offer a solid foundation for drug discovery and development professionals to explore this promising chemical scaffold.

References

Application Notes & Protocols for the Development of Antifungal Agents from 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of next-generation antifungal agents built upon novel chemical scaffolds with new mechanisms of action.[1][2][3]

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, known to be the foundation of numerous therapeutic agents with a wide array of biological activities, including antifungal properties.[4][5][6] Specifically, the 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold has emerged as a promising starting point for the development of potent new antifungal candidates. Derivatives have demonstrated significant activity against clinically relevant pathogens such as Candida and Aspergillus species.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a foundational scaffold for novel antifungal therapeutics. The protocols herein are grounded in established standards and are designed to guide the user from initial synthesis and derivatization through a cascade of in vitro and in vivo evaluations.

Part 1: Synthesis and Derivatization Strategy

The strategic development of an antifungal agent from the this compound core begins with its synthesis and subsequent chemical modification to create a library of diverse derivatives. This process allows for the systematic exploration of the structure-activity relationship (SAR), identifying key chemical features that enhance antifungal potency and selectivity.

Protocol 1.1: Synthesis of the Core Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is a well-established process. The following protocol is adapted from established cyclocondensation reactions for creating the parent iodo-substituted scaffold, which can then be further modified to yield the target carboxylic acid.[10]

Objective: To synthesize 6-iodoimidazo[1,2-a]pyridine as a key intermediate.

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 5-iodo-2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of chloroacetaldehyde (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 6-iodoimidazo[1,2-a]pyridine.

Note: The 6-iodo intermediate can be converted to the 6-chloro derivative through various halogen exchange reactions, and subsequent functionalization at the 2-position can yield the desired this compound.[11][12]

Workflow for Derivative Synthesis and Screening

The core directive of the initial development phase is to generate a library of analogs by modifying the carboxylic acid moiety. This is typically achieved through amide coupling or esterification reactions with a diverse set of amines, alcohols, or other functionalized building blocks.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase Core 6-Chloroimidazo[1,2-a] pyridine-2-carboxylic acid Library Diverse Library of Amide/Ester Derivatives Core->Library Amide Coupling / Esterification InVitro Primary In Vitro Antifungal Screening (MIC) Library->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Identification of Lead Compounds SAR->Lead ADMET In Silico & In Vitro ADME/Tox Profiling Lead->ADMET

Caption: Workflow for Synthesis and Initial Screening.

Part 2: In Vitro Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is the cornerstone of early-stage drug discovery, providing critical data on a compound's spectrum of activity and potency.[13] The protocols below are based on the reference methods established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and standardization.[3][7][14][15]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27/M38-based)

Objective: To determine the MIC of synthesized derivatives against pathogenic yeast and mold species.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Synthesized compounds (stock solutions in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) and quality control (QC) strains

  • Sterile saline, 0.5 McFarland standard

  • Spectrophotometer, 35°C incubator

Procedure:

  • Compound Plate Preparation: Serially dilute the test compounds in RPMI 1640 medium across a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL). Include a drug-free growth control and a sterility control well.

  • Inoculum Preparation:

    • Yeasts: Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[13]

    • Molds: Prepare a spore suspension from a 7-day culture. Adjust the suspension spectrophotometrically and dilute in RPMI 1640 to a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[3]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the compound plate. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or as appropriate for the growth rate of the mold species.

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Protocol 2.2: Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine if a lead compound is fungistatic or fungicidal.

Procedure:

  • Following MIC determination, take a 20 µL aliquot from each well that shows no visible growth.[16]

  • Spot-plate the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration that results in no fungal growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the starting inoculum.[16]

Data Presentation: Summarizing Antifungal Activity

Quantitative data from these assays should be tabulated to facilitate SAR analysis.

Compound IDR-Group ModificationC. albicans MIC₅₀ (µM)A. fumigatus MIC₅₀ (µM)C. albicans MFC (µM)
Parent Acid -COOH>64>64>64
Derivative 1 -CONH(CH₂)₂OH163232
Derivative 2 -COOCH₂Ph8816
Derivative 3 -CONHPh-4-F244
Fluconazole N/A4>64>64

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a novel antifungal agent works is critical for its development. For imidazo[1,2-a]pyridine derivatives, two primary MoAs should be investigated: the classical inhibition of ergosterol biosynthesis and potential novel mechanisms.

Hypothesized Mechanisms of Action
  • Inhibition of Lanosterol 14α-demethylase (CYP51): As imidazole-containing compounds, these derivatives are hypothesized to inhibit CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic sterol intermediates and compromises cell membrane integrity.[17][18]

  • Inhibition of Bromodomain (Bdf1): Recent studies have identified that imidazopyridine derivatives can selectively inhibit Candida albicans Bdf1, a bromodomain essential for fungal cell growth, representing a novel antifungal target.[19]

MoA cluster_0 Ergosterol Pathway cluster_1 Epigenetic Regulation Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Compound Imidazopyridine Derivative CYP51 CYP51 Compound->CYP51 Inhibition Bdf1 Bdf1 (Bromodomain) Growth Fungal Cell Growth Bdf1->Growth Regulation of Gene Expression Compound2 Imidazopyridine Derivative Compound2->Bdf1 Inhibition

Caption: Potential Mechanisms of Antifungal Action.

Protocol 3.1: In Silico Molecular Docking

Objective: To predict the binding affinity and interaction modes of lead compounds with fungal CYP51 and Bdf1.

Procedure:

  • Obtain the crystal structures of the target proteins (e.g., C. albicans CYP51, C. albicans Bdf1) from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate 3D conformers of the synthesized derivatives and perform energy minimization.

  • Use molecular docking software (e.g., AutoDock, Glide) to dock the ligands into the active sites of the target proteins.

  • Analyze the resulting poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict which compounds are likely to be effective inhibitors. Docking studies can suggest that the most active compounds act by inhibiting the fungal lanosterol 14α-demethylase.[17][20]

Part 4: Preclinical Development: ADME/Tox and In Vivo Efficacy

Promising lead compounds must be evaluated for their drug-like properties and efficacy in a living system.

Protocol 4.1: In Silico ADME/Tox Prediction

Objective: To computationally assess the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of lead compounds early in the development pipeline.

Procedure:

  • Utilize online computational tools (e.g., pkCSM, SwissADME) to predict key pharmacokinetic and toxicity parameters.

  • Input the chemical structures (SMILES format) of the lead compounds.

  • Analyze the output data for parameters such as:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Tabulate the results to compare candidates. Compounds with good predicted bioavailability and favorable toxicity profiles are prioritized for further testing.[17][18][21]

Compound IDIntestinal Absorption (%)BBB PermeanthERG I InhibitorHepatotoxicity
Derivative 2 92.5YesNoYes
Derivative 3 95.8NoNoNo
Protocol 4.2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Objective: To evaluate the therapeutic efficacy of a lead compound in a vertebrate infection model. All animal experiments must be conducted under approved ethical guidelines.

Materials:

  • Immunocompetent or immunosuppressed mice (strain-dependent)

  • Pathogenic Candida albicans strain

  • Lead compound formulated for in vivo administration (e.g., in a solution for oral gavage or intravenous injection)

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Infection: Induce systemic infection in mice via intravenous (tail vein) injection of a standardized inoculum of C. albicans.[22]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer the lead compound, vehicle control, and positive control drug to respective groups of mice daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, or at humane endpoints, euthanize the mice.

  • Fungal Burden: Aseptically harvest target organs (typically kidneys). Homogenize the tissues and perform serial dilutions for plating on SDA to determine the fungal burden (CFU/gram of tissue).[22][23]

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.

G start Systemic Infection (IV C. albicans) treat Initiate Treatment (Day 0) start->treat monitor Daily Monitoring (Health Score, Weight) treat->monitor end Study Endpoint (e.g., Day 7) monitor->end harvest Harvest Kidneys end->harvest burden Determine Fungal Burden (CFU/gram) harvest->burden analysis Statistical Analysis (Efficacy) burden->analysis

Caption: Workflow for In Vivo Efficacy Testing.

References

Application Notes and Protocols for the Derivatization of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This application note provides a detailed guide for the chemical modification of a key intermediate, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, to generate a library of derivatives for structure-activity relationship (SAR) studies. We will delve into the strategic rationale behind derivatization, focusing on amide and ester bond formation, and provide robust, step-by-step protocols for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile heterocyclic system.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic 5,6-heterocycles that have garnered significant attention in drug discovery.[2] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic) and Olprinone (a cardiotonic) feature this core structure, underscoring its therapeutic relevance.[1] Furthermore, numerous imidazo[1,2-a]pyridine derivatives are in preclinical and clinical development for indications including cancer, infectious diseases, and neurodegenerative disorders.[1][2][3]

The starting material, this compound, is a valuable building block for SAR exploration.[4][5] The carboxylic acid at the 2-position provides a convenient handle for derivatization, while the chloro-substituent at the 6-position offers a site for further modification or can be retained to modulate the electronic properties of the ring system. SAR studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound influence its biological activity. By systematically altering different parts of the molecule, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profile.

This guide will focus on two primary derivatization strategies for the carboxylic acid moiety: amide coupling and esterification. These reactions are widely employed in medicinal chemistry due to their reliability and the vast commercial availability of diverse amine and alcohol building blocks.

Strategic Derivatization for SAR Exploration

A systematic approach to derivatization is key to generating meaningful SAR data. The following diagram illustrates a logical workflow for exploring the chemical space around the this compound core.

SAR_Workflow A Starting Material: 6-Chloroimidazo[1,2-a]pyridine -2-carboxylic acid B Amide Coupling (Diverse Amines) A->B  Protocol 1 C Esterification (Diverse Alcohols) A->C  Protocol 2 D Library of Amide Derivatives B->D E Library of Ester Derivatives C->E F Biological Screening (e.g., in vitro assays) D->F E->F G Data Analysis & SAR Determination F->G H Lead Optimization G->H

Caption: Workflow for SAR studies starting from this compound.

Core Synthetic Protocols

The following sections provide detailed, field-proven protocols for the derivatization of this compound.

Protocol 1: Amide Coupling via Activated Ester Intermediates

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for amide synthesis.[7]

Rationale for Reagent Selection:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization of chiral centers.[7] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction.[7]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acid 6-Chloroimidazo[1,2-a]pyridine -2-carboxylic acid R-COOH HATU HATU Coupling Reagent Acid->HATU Activation Amine Primary/Secondary Amine R'-NH2 Amide Target Amide R-CONHR' Amine->Amide HATU->Amine Nucleophilic Attack DIPEA DIPEA Base DIPEA->Acid Solvent DMF/DCM Solvent Solvent->Acid Solvent->Amine

Caption: Key components in the HATU-mediated amide coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.). Dissolve the acid in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9][10]

Table 1: Representative Amide Derivatives and Hypothetical Activity Data

Compound IDAmine Moiety (R'-NH₂)Molecular Weight ( g/mol )Hypothetical IC₅₀ (nM)
AMD-01 Cyclopropylamine251.69150
AMD-02 Morpholine281.7275
AMD-03 Aniline287.72220
AMD-04 Benzylamine301.7550
Protocol 2: Fischer-Speier Esterification

Esterification is another fundamental transformation for derivatizing carboxylic acids. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11]

Rationale for Reagent Selection:

  • Alcohol as Solvent: Using the desired alcohol as the solvent drives the equilibrium towards the product side.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[11]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude ester by column chromatography.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[8][9][10]

Table 2: Representative Ester Derivatives and Hypothetical Activity Data

Compound IDAlcohol Moiety (R''-OH)Molecular Weight ( g/mol )Hypothetical IC₅₀ (nM)
EST-01 Methanol210.62500
EST-02 Ethanol224.65450
EST-03 Isopropanol238.68620
EST-04 Benzyl alcohol286.72380

Advanced SAR Strategies: Bioisosteric Replacement

Beyond simple amide and ester derivatization, bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.[12][13] A bioisostere is a chemical substituent that can replace another group while retaining the desired biological activity. This can be used to improve potency, selectivity, metabolic stability, or to reduce toxicity.

For the 6-chloroimidazo[1,2-a]pyridine scaffold, several bioisosteric replacements can be considered:

  • Replacement of the 6-Chloro Group: The chlorine atom can be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), a cyano group (CN), or a small alkyl group (e.g., methyl). These modifications will alter the lipophilicity and electronic properties of the molecule.

  • Ring System Isosteres: The imidazo[1,2-a]pyridine core itself can be replaced with other bicyclic heteroaromatic systems like imidazo[1,2-a]pyrimidine or pyrazolo[1,5-a]pyridine to explore different spatial arrangements and hydrogen bonding patterns.[2][14]

Characterization and Data Interpretation

Accurate characterization of all synthesized compounds is paramount for reliable SAR analysis. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

  • Infrared Spectroscopy (IR): Useful for confirming the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).

Once the biological data is obtained for the library of derivatives, it can be analyzed to establish SAR trends. For example, plotting the biological activity (e.g., IC₅₀) against physicochemical parameters (e.g., lipophilicity, electronic effects of substituents) can reveal important correlations that guide the design of the next generation of compounds.

Conclusion

The derivatization of this compound provides a versatile platform for generating diverse chemical libraries for SAR studies. The robust protocols for amide coupling and esterification detailed in this application note, coupled with advanced strategies like bioisosteric replacement, offer a comprehensive toolkit for medicinal chemists to explore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. A systematic and well-executed SAR campaign is a critical step in the journey of transforming a promising hit compound into a viable drug candidate.

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges in this synthesis, improve yields, and ensure high purity of the final product. This compound is a crucial building block in pharmaceutical research, particularly in the development of novel therapeutic agents for oncology and infectious diseases.[1] Its robust synthesis is a critical step in the drug discovery pipeline.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

General Synthetic Strategy

The most common and reliable route to synthesize this compound is a two-step process. It begins with the cyclocondensation of 2-amino-6-chloropyridine with an ethyl α-halo-pyruvate, followed by the saponification (hydrolysis) of the resulting ester.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A 2-Amino-6-chloropyridine C Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate (Intermediate Ester) A->C Reflux, Solvent (e.g., Ethanol) B Ethyl Bromopyruvate B->C D Intermediate Ester E 6-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid (Final Product) D->E 1. Base (NaOH or LiOH) 2. Acidic Work-up (HCl) Mechanism cluster_reactants start Step 1: SN2 Alkylation mid Step 2: Intramolecular Cyclization & Dehydration R1 2-Amino-6-chloropyridine Intermediate Pyridinium Salt Intermediate R1->Intermediate Nucleophilic Attack (Ring Nitrogen) R2 Ethyl Bromopyruvate R2->Intermediate Nucleophilic Attack (Ring Nitrogen) Product Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate Intermediate->Product Cyclization (Amino Group) - H2O Troubleshooting start Low Yield of Final Product step1_check Was the intermediate ester pure? start->step1_check step2_check Was the hydrolysis work-up pH correct? step1_check->step2_check Yes step1_issue Issue in Step 1: Cyclocondensation step1_check->step1_issue No final_check Yield Still Low? step2_check->final_check Yes step2_issue Issue in Step 2: Hydrolysis/Isolation step2_check->step2_issue No step1_solution Troubleshoot Step 1: 1. Check reagent purity. 2. Use anhydrous solvent. 3. Ensure sufficient reflux time/temp. 4. Re-purify intermediate ester. step1_issue->step1_solution success Synthesis Optimized final_check->success No, problem solved. advanced Consider advanced issues: - Degradation of scaffold. - Mechanical loss during transfers. - Re-evaluate overall route. final_check->advanced Yes step2_solution Troubleshoot Step 2: 1. Use pH meter for precise acidification (pH 3-5). 2. Ensure complete hydrolysis with excess base. 3. Wash precipitate thoroughly. step2_issue->step2_solution

References

Common side reactions in imidazo[1,2-a]pyridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses specific issues you might encounter during your experiments, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine

Question: I am consistently obtaining a low yield of my target imidazo[1,2-a]pyridine. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, often related to incomplete reactions or the formation of stable, non-productive intermediates. Let's break down the common culprits and their solutions.

Potential Cause A: Inefficient Formation of the Key Intermediate

In many classical syntheses, such as the Tschitschibabin reaction, the initial nucleophilic attack of the 2-aminopyridine on the α-halocarbonyl compound is the rate-determining step.[1] Incomplete formation of this pyridinium salt intermediate directly translates to lower product yield.

  • Troubleshooting Protocol:

    • Solvent Choice: The polarity of the solvent can significantly influence the rate of this SN2 reaction. While polar aprotic solvents like DMF or acetonitrile are common, they can sometimes lead to complex mixtures.[2] Consider screening less polar solvents like ethanol or even toluene, which may require higher temperatures or longer reaction times but can lead to cleaner reactions.[2][3]

    • Temperature Optimization: Ensure the reaction temperature is adequate for the reactivity of your specific substrates. For less reactive starting materials, refluxing for an extended period (e.g., 12 hours) may be necessary to drive the reaction to completion.[2]

    • Microwave Assistance: Microwave irradiation can significantly accelerate the formation of the pyridinium intermediate and subsequent cyclization, often leading to higher yields in shorter reaction times.[4][5][6][7]

Potential Cause B: Competing Side Reactions

Several side reactions can consume starting materials or intermediates, thereby reducing the yield of the desired product.

  • Self-Condensation of the Carbonyl Compound: Aldehydes and ketones, particularly under basic or acidic conditions, can undergo self-condensation (e.g., aldol condensation) to form undesired byproducts.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure the carbonyl compound is consumed in the desired reaction pathway.

      • Order of Addition: Add the carbonyl compound slowly to a solution of the 2-aminopyridine to maintain a low concentration of the carbonyl reactant, disfavoring self-condensation.

  • Ortoleva-King Type Intermediates: In syntheses involving iodine, such as those starting from acetophenones and 2-aminopyridines, the formation of an Ortoleva-King type intermediate is key.[8][9][10] However, improper reaction conditions can lead to the formation of stable, off-pathway intermediates.

    • Prevention:

      • Catalyst and Reagent Ratios: Carefully optimize the stoichiometry of iodine and any co-catalysts. For instance, some protocols have found success using a catalytic amount of iodine in the presence of an iron catalyst.[11]

      • Temperature Control: The Ortoleva-King reaction is often temperature-sensitive. Adhering to established temperature profiles is crucial for success.[10][12]

Issue 2: Formation of Polysubstituted or Isomeric Byproducts

Question: My reaction is producing a mixture of imidazo[1,2-a]pyridines with substitution at undesired positions. How can I improve the regioselectivity?

Answer: The formation of polysubstituted or isomeric products is a common challenge, particularly when using substituted pyridines or carbonyl compounds. Understanding the electronic and steric factors governing the reaction is key to controlling selectivity.

Potential Cause: Lack of Regiocontrol in Cyclization

The final intramolecular cyclization step determines the substitution pattern of the imidazo[1,2-a]pyridine ring.

  • Troubleshooting Protocol:

    • Substituent Effects: Electron-donating groups on the 2-aminopyridine ring can influence the nucleophilicity of the ring nitrogen versus the exocyclic amino group, potentially leading to different cyclization pathways. Conversely, electron-withdrawing groups can deactivate the pyridine ring.[13]

    • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can sterically hinder the desired cyclization, favoring alternative pathways.

    • Modern Synthetic Methods: For complex substitution patterns, consider employing modern, more selective synthetic strategies. Multi-component reactions and transition-metal-catalyzed cross-coupling reactions often offer superior control over regioselectivity.[4][5][6][14] For example, palladium-catalyzed methodologies have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines with high precision.[4][5]

Issue 3: Formation of N-Oxide Byproducts

Question: I am observing the formation of a significant amount of a pyridine N-oxide byproduct in my reaction. What is causing this and how can I prevent it?

Answer: Pyridine N-oxide formation is a potential side reaction when using oxidizing agents or under aerobic conditions, especially with certain catalysts.[15][16][17] The pyridine nitrogen is susceptible to oxidation, which can compete with the desired reaction pathway.

Potential Cause: Unintended Oxidation of the Pyridine Ring

  • Troubleshooting Protocol:

    • Inert Atmosphere: If your synthesis does not explicitly require an oxidant, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent the formation of N-oxide byproducts.[2]

    • Choice of Oxidant: In reactions that require an oxidant, the choice of the oxidizing agent is critical. Milder oxidants or catalytic systems that are selective for the desired transformation should be employed. For example, some modern aerobic oxidation methods are designed to be highly selective.[18]

    • Reaction Temperature: High reaction temperatures can sometimes promote oxidation. Running the reaction at the lowest effective temperature can help minimize this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines?

A1: In the classical Tschitschibabin synthesis, a base such as sodium bicarbonate (NaHCO₃) is often used to facilitate the final intramolecular cyclization step.[1] After the initial formation of the N-(2-oxoethyl)-pyridin-2-aminium intermediate, the base assists in the deprotonation of the α-carbon to the carbonyl group, generating an enolate. This enolate then undergoes a nucleophilic attack on the iminium carbon, leading to the cyclized product. The base neutralizes the hydrohalic acid formed during the initial alkylation, preventing potential side reactions and promoting the desired cyclization.

Q2: How can I effectively purify my imidazo[1,2-a]pyridine product?

A2: The purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity. Here are some effective strategies:[3]

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation on silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate or extract the pure product.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, significant progress has been made in developing more sustainable synthetic routes. Many modern methods focus on catalysis, one-pot procedures, and the use of greener solvents.[19][20]

  • Catalytic Methods: The use of catalysts, such as copper or iron, allows for reactions to be carried out under milder conditions and with higher atom economy.[11][18][21]

  • One-Pot Syntheses: Multi-component reactions where several starting materials are combined in a single step to form the final product are inherently more efficient and generate less waste.[4][5][6][7][22]

  • Aqueous Media: Some protocols have been successfully developed to be performed in water, which is an environmentally benign solvent.[23]

Visualizing Reaction Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and potential side reactions.

Tschitschibabin Reaction Pathway

Tschitschibabin_Reaction A 2-Aminopyridine C Pyridinium Intermediate A->C S N 2 B α-Halocarbonyl B->C D Enolate Intermediate C->D Base (e.g., NaHCO3) E Imidazo[1,2-a]pyridine D->E Intramolecular Cyclization

Caption: Simplified workflow of the Tschitschibabin synthesis.

Ortoleva-King Reaction and Potential Side Pathway

Ortoleva_King_Reaction cluster_main Desired Pathway cluster_side Side Reaction A Acetophenone + I2 B α-Iodoacetophenone A->B G Acetophenone D Ortoleva-King Intermediate B->D C 2-Aminopyridine C->D E Cyclization D->E F Imidazo[1,2-a]pyridine E->F H Self-Condensation (e.g., Aldol) G->H

Caption: Ortoleva-King pathway and a common side reaction.

References

Optimization of reaction conditions for imidazo[1,2-a]pyridine formation (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines and offers practical solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my imidazo[1,2-a]pyridine product. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The formation of imidazo[1,2-a]pyridines can be sensitive to the solvent, temperature, and catalyst system employed.

Potential Causes & Solutions:

  • Suboptimal Solvent: The choice of solvent is critical as it influences reactant solubility, reaction rate, and even the reaction pathway.

    • Insight: Protic solvents like ethanol can facilitate proton transfer steps, which may be crucial for certain mechanisms.[2] Aprotic polar solvents such as DMF or DMSO are excellent for dissolving a wide range of reactants and can promote reactions that involve polar intermediates.[2][3] Some modern, environmentally friendly methods even utilize water as a solvent, sometimes in combination with a co-solvent or under microwave irradiation.[4][5][6]

    • Actionable Advice: Conduct a small-scale solvent screen with a variety of solvents (e.g., ethanol, DMF, toluene, acetonitrile, and water) to identify the optimal medium for your specific substrates.[5][7] For instance, in a copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the best solvent.[3]

  • Incorrect Temperature: Temperature plays a pivotal role in reaction kinetics.

    • Insight: Many imidazo[1,2-a]pyridine syntheses require heating to overcome the activation energy barrier.[5] For example, some copper-catalyzed reactions proceed efficiently at 80°C.[3][4] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, resulting in lower yields and the formation of byproducts. Conversely, some reactions can be performed at room temperature, particularly with highly reactive substrates or efficient catalytic systems.[8]

    • Actionable Advice: Screen a range of temperatures (e.g., room temperature, 60°C, 80°C, and reflux) to find the sweet spot for your reaction.[5] Monitoring the reaction by TLC or LC-MS at different temperatures will help determine the optimal condition.

  • Ineffective or Absent Catalyst: Many synthetic routes towards imidazo[1,2-a]pyridines are catalyst-dependent.

    • Insight: A wide array of catalysts, including copper salts (e.g., CuI, CuBr), palladium salts, iron salts (e.g., FeCl3), and iodine, have been successfully employed.[4][8][9][10] The catalyst's role can range from activating substrates to facilitating key bond-forming steps. In some cases, a catalyst-free approach is possible, often under specific conditions like microwave irradiation or with highly reactive starting materials.[2][9][11]

    • Actionable Advice: If you are using a catalyzed reaction, ensure the catalyst is active and used in the correct loading. If your yield is low, consider screening different catalysts. For example, in the synthesis from nitroolefins and 2-aminopyridines, FeCl3 was identified as a superior Lewis acid catalyst compared to others like AlCl3 and ZnCl2.[8][9]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?

Answer: The formation of side products can complicate purification and significantly reduce the yield of the desired imidazo[1,2-a]pyridine. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired byproducts.

    • Insight: Carefully controlling the stoichiometry is crucial, especially in multicomponent reactions.[5] An excess of one reactant might lead to side reactions.

    • Actionable Advice: Start with a 1:1 or other literature-recommended stoichiometry. If side products persist, systematically vary the ratio of your reactants in small-scale experiments to find the optimal balance.

  • Reaction Temperature Too High: As mentioned earlier, high temperatures can not only cause decomposition but also activate alternative reaction pathways, leading to a mixture of products.

    • Insight: Higher temperatures provide more energy for molecules to overcome activation barriers for various reactions, not just the desired one.

    • Actionable Advice: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the formation of the thermodynamically more stable product and reduce the formation of kinetically favored side products.

  • Inappropriate Catalyst or Catalyst Loading: The nature of the catalyst and its concentration can influence the selectivity of the reaction.

    • Insight: Different catalysts can have different selectivities for the same set of reactants. For instance, in metal-catalyzed reactions, the choice of the metal and its ligands can be critical.

    • Actionable Advice: If you suspect catalyst-driven side reactions, try reducing the catalyst loading. Alternatively, screening a different class of catalysts (e.g., switching from a Lewis acid to a transition metal catalyst) might provide a cleaner reaction profile.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazo[1,2-a]pyridines.

Q1: What is the general mechanism for the formation of imidazo[1,2-a]pyridines?

A1: The most common synthetic routes to imidazo[1,2-a]pyridines involve the reaction of a 2-aminopyridine derivative with a second component that provides the remaining two carbons of the imidazole ring. A classic example is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridine with an α-haloketone.[9][12] The generally accepted mechanism for this reaction involves two key steps:

  • N-alkylation: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.[12]

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt N-alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Q2: What is the role of the catalyst in imidazo[1,2-a]pyridine synthesis?

A2: The catalyst's role is highly dependent on the specific reaction. In many cases, it acts as a Lewis acid to activate one of the reactants. For example, a metal catalyst can coordinate to a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. In other reactions, such as those involving oxidative C-H activation, the catalyst plays a crucial role in the redox cycle of the transformation. Some modern synthetic methods utilize catalysts to enable more environmentally friendly reaction conditions, such as using air as the oxidant in copper-catalyzed reactions.[3][4]

Q3: Which solvent should I choose for my reaction?

A3: The choice of solvent is critical and depends on the specific reaction, the starting materials, and the reaction conditions. There is no single "best" solvent. A good starting point is to consult the literature for similar reactions. However, a small-scale solvent screen is often the most effective way to determine the optimal solvent for your specific system. Below is a table summarizing commonly used solvents and their typical applications in imidazo[1,2-a]pyridine synthesis.

SolventTypeTypical Applications & Considerations
Ethanol ProticOften used in classical condensation reactions. Can participate in proton transfer.[2]
DMF Aprotic, PolarGood for dissolving a wide range of substrates. Often used in metal-catalyzed reactions.[2][3]
Toluene Aprotic, NonpolarSuitable for reactions that require azeotropic removal of water.
Acetonitrile Aprotic, PolarA versatile solvent for a variety of organic reactions.
Water ProticAn environmentally friendly solvent, often used with co-solvents or under microwave irradiation.[4][5][6]

Q4: How does temperature affect the reaction rate and yield?

A4: Temperature has a significant impact on both the rate and the outcome of the reaction.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.

  • Yield and Selectivity: While higher temperatures can speed up the reaction, they can also lead to the decomposition of reactants or products, or the formation of undesired side products.[5] Therefore, an optimal temperature exists that balances a reasonable reaction time with high yield and selectivity. This optimal temperature must be determined experimentally for each specific reaction.

G Start Start with a Literature Procedure Problem Low Yield or Side Products? Start->Problem Solvent_Screen Perform Solvent Screen (e.g., EtOH, DMF, Toluene) Problem->Solvent_Screen Yes Success Optimized Conditions Achieved Problem->Success No Temp_Screen Optimize Temperature (e.g., RT, 60°C, 80°C, Reflux) Solvent_Screen->Temp_Screen Catalyst_Screen Screen Catalysts and Catalyst Loading Temp_Screen->Catalyst_Screen Stoichiometry Adjust Reactant Stoichiometry Catalyst_Screen->Stoichiometry Stoichiometry->Problem

Experimental Protocols

General Procedure for a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv.), the ketone or equivalent coupling partner (1.2 mmol, 1.2 equiv.), and the copper catalyst (e.g., CuI, 5-10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, 3-5 mL) to the reaction vessel.

  • Reaction Setup: If the reaction is air-sensitive, purge the vessel with an inert gas (e.g., nitrogen or argon). Some modern procedures advantageously use air as an oxidant.[3][4]

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

References

Challenges in the purification of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical experience.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can be challenging due to its physicochemical properties and the potential for impurity formation during synthesis. Common issues include the removal of unreacted starting materials, regioisomeric impurities, and byproducts, as well as difficulties in crystallization. This guide will address these challenges with scientifically sound solutions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Crystallization Issues

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline material. This typically occurs when the solution is supersaturated or cooled too rapidly. Here are several strategies to promote crystallization:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can facilitate gradual cooling.

  • Solvent System Optimization: The choice of solvent is critical. If a single solvent is not effective, a mixed solvent system is recommended. For a polar compound like this compound, a mixture of a good solvent (e.g., methanol or ethanol) and a poor solvent (e.g., water or an apolar organic solvent like heptane) can be effective. Start by dissolving the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to induce crystallization. If no seed crystals are available, you can sometimes create them by scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution to reduce the degree of supersaturation.

Q2: My recrystallized product has a low yield. How can I improve it?

A2: Low recovery during recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can be trapped within the crystal lattice. Ensure the cooling process is slow and gradual.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still significant at low temperatures, you will lose a substantial amount of product. Experiment with different solvent systems to find the optimal one.

  • Multiple Crops: After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

Chromatography Issues

Q3: I'm having difficulty separating my product from impurities using column chromatography. What can I do?

A3: Co-elution of impurities with the desired product is a frequent challenge in column chromatography. Here's how to improve your separation:

  • Optimize the Mobile Phase: The polarity of the eluent is the most critical parameter. For a polar, acidic compound, a typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally, more polar impurities.

    • Addition of an Acid: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can improve the peak shape and resolution of acidic compounds by suppressing the ionization of the carboxylic acid group.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.

    • Reverse-Phase Chromatography (C18): This can be very effective for polar compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Alumina: Basic or neutral alumina can be useful if your compound is sensitive to the acidic nature of silica gel.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column can lead to poor separation.

Workflow for Purification

Below is a diagram illustrating a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Product (from synthesis) AcidBase Acid-Base Extraction (to remove neutral/basic impurities) Crude->AcidBase Dissolve in organic solvent & extract with aq. base Crystallization Recrystallization (e.g., from Methanol/Water) AcidBase->Crystallization Acidify aqueous layer & collect precipitate Chromatography Column Chromatography (if impurities persist) Crystallization->Chromatography If impurities remain PureProduct Pure Product (>98% purity) Crystallization->PureProduct If pure Chromatography->PureProduct Collect pure fractions Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Characterization

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the condensation of 2-amino-5-chloropyridine with a pyruvate derivative (e.g., bromopyruvic acid). Potential impurities include:

  • Unreacted Starting Materials: 2-amino-5-chloropyridine and the pyruvate derivative.

  • Regioisomers: Depending on the reaction conditions, other isomers of the imidazopyridine ring system could potentially form.

  • Byproducts from Side Reactions: Decomposition of solvents or reagents can lead to byproducts. For example, if DMF is used as a solvent in a palladium-catalyzed reaction, its decomposition can generate impurities.[1]

  • Hydrolysis Products: If an ester of the carboxylic acid is an intermediate, incomplete hydrolysis will result in the ester impurity.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: As a polar molecule with both a carboxylic acid and a heterocyclic nitrogen, this compound is expected to have the following general solubility profile:

SolventExpected SolubilityRationale
Water Sparingly soluble to insolubleThe organic backbone limits water solubility, although the carboxylic acid and pyridine nitrogen can interact with water.
Methanol/Ethanol SolublePolar protic solvents that can hydrogen bond with the carboxylic acid and pyridine nitrogen.
Acetone Moderately solubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Ethyl Acetate Sparingly solubleLess polar than alcohols and acetone.
Dichloromethane Sparingly soluble to insolubleA non-polar aprotic solvent.
Acetonitrile Moderately solubleA polar aprotic solvent.
DMF/DMSO SolubleHighly polar aprotic solvents that are good at dissolving a wide range of organic compounds.

This table provides a general guideline. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific purification needs.

Q3: Can I use an acid-base extraction to purify this compound?

A3: Yes, an acid-base extraction is a highly effective technique for purifying this compound, especially for removing neutral or basic impurities. The carboxylic acid group can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent in which the impurities are soluble (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The deprotonated product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (check with pH paper). The protonated product should precipitate out of the solution.

  • Collect the pure product by vacuum filtration, wash with cold water, and dry thoroughly.

Q4: Does the zwitterionic character of this compound affect its purification?

A4: Yes, the potential for zwitterion formation can significantly impact purification, particularly crystallization. A zwitterion is a molecule that has both a positive and a negative charge, and in this case, it could form between the protonated pyridine nitrogen and the deprotonated carboxylic acid.

  • Impact on Solubility: Zwitterions can have significantly different solubility profiles compared to their neutral counterparts. They are often more soluble in polar solvents and less soluble in non-polar solvents.

  • Crystallization Challenges: The strong intermolecular interactions in zwitterions can sometimes make it difficult to obtain well-ordered crystals. This can lead to the formation of amorphous solids or very small crystals. Controlling the pH of the solution is crucial during crystallization to favor the desired neutral form. The use of co-formers in crystallization can sometimes help in obtaining neutral co-crystals from zwitterionic compounds.[2][3][4] The presence of certain solvents, like DMSO, can also influence the stability of the zwitterionic form.[5]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: To ensure the purity of your this compound, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of a compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a small amount of an acid like trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

By understanding the potential challenges and applying the solutions outlined in this guide, researchers can effectively purify this compound to the high standards required for pharmaceutical research and development.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and practical protocols to address the poor aqueous solubility of this compound in biological assays. Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial challenges encountered when working with this compound.

Q1: I've dissolved this compound in DMSO for my cell-based assay, but I'm seeing precipitation when I add it to my aqueous culture medium. Why is this happening and how can I fix it?

A1: This is a classic issue known as "compound crashing out." It occurs because while the compound is soluble in a polar aprotic solvent like DMSO, its solubility dramatically decreases when diluted into a predominantly aqueous environment like cell culture media.[1] A structurally similar compound, 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, is reported to have poor water solubility (<1 mg/mL).[2]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be cytotoxic.[3][4] This may require preparing a more dilute stock solution if your final compound concentration allows.

  • Modify the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the rapid change in solvent polarity that causes precipitation.[1]

  • Pre-warm the Assay Medium: Adding the DMSO stock to pre-warmed medium (e.g., 37°C) can sometimes improve solubility.

Q2: What is the best solvent to use for creating a stock solution of this compound?

A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is a common and effective choice for imidazo[1,2-a]pyridine derivatives.[2] However, for certain applications, other solvents may be considered.

SolventRecommended Starting ConcentrationConsiderations
DMSO 10-20 mMWidely compatible with most assays, but can be cytotoxic at higher concentrations (>0.5%).[3][5] May interfere with some protein assays.[6]
Ethanol 10-20 mMCan be more cytotoxic than DMSO.[3]
DMF (Dimethylformamide) 10-20 mMLess commonly used due to higher toxicity.

Note: The solubility in these organic solvents should be confirmed for your specific batch of this compound.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification is a highly effective strategy. The molecule contains a carboxylic acid group, which is acidic, and a basic imidazopyridine ring system, making it an amphoteric compound.[7][8] This means its solubility is pH-dependent.

  • At acidic pH: The pyridine nitrogen will be protonated, forming a more soluble cationic species.

  • At alkaline pH: The carboxylic acid will be deprotonated, forming a more soluble anionic species.

A similar compound with a carboxylic acid group has a pKa of around 4.2.[2] Therefore, adjusting the pH of your buffer away from the isoelectric point (the pH of minimal solubility) will increase solubility. For many biological assays conducted at neutral pH (~7.4), the carboxylic acid will be deprotonated, aiding solubility. However, preparing the initial concentrated stock in a slightly basic buffer can be beneficial.

In-Depth Troubleshooting Guides

For more persistent solubility issues, the following detailed guides provide advanced strategies.

Issue 1: Compound precipitation in a cell-free biochemical assay.

Underlying Cause: The buffer composition, ionic strength, or presence of certain additives in the assay buffer may be reducing the compound's solubility.

Workflow for Resolution:

start Precipitation Observed in Biochemical Assay ph_adjust Adjust Buffer pH start->ph_adjust check_compatibility Check Assay Compatibility ph_adjust->check_compatibility Is pH change tolerated? cosolvent Introduce a Co-solvent check_compatibility2 Check Assay Compatibility cosolvent->check_compatibility2 Is co-solvent tolerated? detergent Add a Mild Detergent check_compatibility3 Check Assay Compatibility detergent->check_compatibility3 Is detergent tolerated? check_compatibility->cosolvent No optimize_conc Optimize Concentration check_compatibility->optimize_conc Yes end Solubility Issue Resolved optimize_conc->end check_compatibility2->detergent No check_compatibility2->optimize_conc Yes check_compatibility3->optimize_conc Yes

Caption: Decision workflow for troubleshooting precipitation in biochemical assays.

Detailed Steps:

  • pH Adjustment: Prepare your assay buffer at a slightly more alkaline pH (e.g., 7.8-8.0) to ensure the carboxylic acid group is fully deprotonated. Verify that this pH change does not affect your enzyme or protein of interest.

  • Co-solvents: If pH adjustment is insufficient, consider adding a small percentage of a water-miscible organic solvent like glycerol or propylene glycol to the final assay buffer.

  • Detergents: A very low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility. Always run a control with the detergent alone to check for any interference with the assay.

Issue 2: Low bioavailability or high variability in in vivo studies due to poor solubility.

Underlying Cause: Poor aqueous solubility leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and erratic pharmacokinetic profiles.[9]

Advanced Formulation Strategies:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules, like this compound, forming a more water-soluble inclusion complex.[11][12] This can significantly enhance bioavailability.[13]

Cyclodextrin TypeCavity Size (Å)Potential for Imidazopyridines
α-Cyclodextrin 4.7-5.3May be too small for the fused ring system.
β-Cyclodextrin 6.0-6.5Good potential for forming stable complexes.
γ-Cyclodextrin 7.5-8.3May be too large, leading to weaker binding.
HP-β-CD (Hydroxypropyl-β-cyclodextrin) 6.0-6.5Modified for increased solubility and reduced toxicity. Often a preferred choice.
  • Lipid-Based Formulations: For oral administration, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption.[14]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a slightly basic buffer.

  • Calculate the required mass: For a 1 mL, 10 mM stock of this compound (MW: 196.59 g/mol ), you will need 1.966 mg.

  • Prepare the buffer: Prepare a 50 mM phosphate or TRIS buffer and adjust the pH to 8.0.

  • Dissolution: Add the weighed compound to a microcentrifuge tube. Add a small volume of the pH 8.0 buffer (e.g., 800 µL).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Final Volume: Once fully dissolved, bring the final volume up to 1 mL with the pH 8.0 buffer.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter for use in sterile assays.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in purified water.

  • Molar Ratio: Determine the desired molar ratio of HP-β-CD to your compound. A 1:1 ratio is a good starting point.

  • Complexation: Add the solid this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV).

Visualizing the Solubility Challenge

The following diagram illustrates the amphoteric nature of this compound and its pH-dependent solubility.

cluster_pH pH Scale cluster_form Dominant Molecular Form cluster_solubility Relative Aqueous Solubility Acidic (pH < 4) Acidic (pH < 4) Neutral (pH ~7) Neutral (pH ~7) Acidic (pH < 4)->Neutral (pH ~7) Alkaline (pH > 8) Alkaline (pH > 8) Neutral (pH ~7)->Alkaline (pH > 8) Cationic Cationic (+) (Protonated Pyridine) Zwitterionic Zwitterionic (+/-) (Low Solubility) Cationic->Zwitterionic Anionic Anionic (-) (Deprotonated Carboxylic Acid) Zwitterionic->Anionic High_Sol_Acid High Low_Sol Low High_Sol_Acid->Low_Sol High_Sol_Base High Low_Sol->High_Sol_Base

Caption: pH-dependent forms and solubility of the amphoteric compound.

References

Troubleshooting inconsistent results in kinase inhibition assays with imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting kinase inhibition assays involving imidazo[1,2-a]pyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] However, like any chemical series, it presents unique challenges in biochemical and cellular assays. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyridine inhibitor shows inconsistent IC50 values between assay runs. What are the likely causes?

Inconsistent IC50 values are a frequent source of frustration. The root cause often lies in the physicochemical properties of the compounds themselves or subtle variations in assay conditions.

A1: Core Areas to Investigate

  • Compound Solubility and Aggregation: Imidazo[1,2-a]pyridines, particularly those with larger, more lipophilic substitutions, can have poor aqueous solubility.[4] When a compound's concentration exceeds its solubility limit in the assay buffer, it can form aggregates. These aggregates can non-specifically inhibit kinases, leading to artificially potent and highly variable IC50 values.

    • Causality: Aggregates present a large, hydrophobic surface that can sequester the kinase enzyme, effectively removing it from the reaction and mimicking true inhibition. This is a promiscuous mechanism that is not dependent on specific binding to the kinase's active site.

  • DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO) in the assay well must be consistent and kept to a minimum.[5] High concentrations of DMSO can affect enzyme activity and compound solubility, leading to variability.

    • Causality: DMSO can alter the hydration shell of the kinase, subtly changing its conformation and activity. It can also influence the solubility of the test compound, either keeping it in solution at higher concentrations or, conversely, causing it to precipitate if the buffer composition is altered.

  • ATP Concentration: If you are screening ATP-competitive inhibitors, the concentration of ATP relative to its Km is critical.[6] Variations in ATP concentration from run to run will directly impact the apparent potency of your inhibitor.

    • Causality: For a competitive inhibitor, the IC50 value is dependent on the concentration of the competing substrate (ATP). According to the Cheng-Prusoff equation, as the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition, thus increasing the apparent IC50.

Troubleshooting Workflow: Diagnosing Inconsistent IC50s

G start Inconsistent IC50 solubility Check Compound Solubility & Aggregation start->solubility Step 1 dmso Verify Final DMSO Concentration solubility->dmso If solubility is confirmed sub_sol1 Perform solubility assay (e.g., nephelometry) solubility->sub_sol1 sub_sol2 Add detergent (e.g., 0.01% Triton X-100) to assay buffer solubility->sub_sol2 atp Confirm ATP Concentration dmso->atp If DMSO is consistent sub_dmso Ensure final DMSO is <1% and consistent across plates dmso->sub_dmso controls Review Assay Controls atp->controls If ATP is correct sub_atp Use ATP at or below Km for potency assays atp->sub_atp solution Consistent Results Achieved controls->solution Problem Resolved sub_control1 Check Z' factor and signal window controls->sub_control1 sub_control2 Run known standard inhibitor controls->sub_control2 G start Potent Biochemically, Inactive in Cells permeability Assess Cell Permeability (e.g., PAMPA) start->permeability Step 1 efflux Run Efflux Assay (e.g., with Pgp inhibitor) permeability->efflux If permeable sub_perm Low permeability suggests need for chemical modification permeability->sub_perm target_engagement Measure Target Engagement (e.g., Western Blot for p-Substrate) efflux->target_engagement If not an efflux substrate sub_efflux Efflux indicates compound is being pumped out efflux->sub_efflux high_atp_assay Re-run Biochemical Assay at High ATP (1-2 mM) target_engagement->high_atp_assay If no target engagement seen sub_te Lack of p-Substrate reduction confirms no cellular target inhibition target_engagement->sub_te solution Understand Cellular Inactivity high_atp_assay->solution Problem Understood sub_atp High IC50 at high ATP explains low cellular potency high_atp_assay->sub_atp

References

Technical Support Center: Enhancing the Stability of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] However, its inherent reactivity and potential for degradation can present significant challenges during synthesis, formulation, and storage.

This document will provide a structured approach to understanding and mitigating the stability issues associated with this compound derivatives. We will explore the underlying chemical principles of degradation and offer field-proven strategies to enhance stability, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The primary degradation pathways for imidazo[1,2-a]pyridine derivatives, including the 6-chloro substituted series, are typically initiated by environmental factors such as pH, light, and oxidative stress. The fused bicyclic system, while aromatic, possesses sites of varying electron density that are susceptible to chemical modification.

Key degradation pathways include:

  • Hydrolysis: The carboxylic acid moiety can undergo esterification or amidation, and these derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. The imidazo[1,2-a]pyridine core itself is generally stable to hydrolysis, but substituents can influence this.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, particularly by aldehyde oxidase (AO).[3][4] This can lead to the formation of N-oxides or other oxidized metabolites. The electron-rich nature of the imidazole ring can make it a target for oxidative enzymes.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of reactive intermediates and subsequent degradation products. The specific chromophores within the molecule will determine its photosensitivity.

  • Decarboxylation: While generally requiring harsh conditions, the carboxylic acid group at the 2-position can be lost under certain thermal or catalytic conditions, leading to the corresponding 6-chloroimidazo[1,2-a]pyridine.

Understanding these pathways is the first step in designing robust molecules and formulations. Forced degradation studies are an essential tool for identifying likely degradants and understanding the intrinsic stability of your molecule.[5][6][7]

Q2: My compound is showing significant degradation during storage as a solid. What are the likely causes and how can I mitigate this?

A2: Solid-state instability can be a complex issue arising from a combination of factors.

Potential Causes:

  • Hygroscopicity: The compound may be absorbing moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation or act as a medium for other reactions.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different stabilities. An unstable polymorph may be converting to a more stable, but potentially less soluble or bioavailable, form over time.

  • Presence of Reactive Impurities: Residual solvents, catalysts, or reagents from the synthesis can cause degradation over time.

  • Oxidation: Exposure to air, especially in the presence of light or trace metals, can lead to oxidative degradation.

Troubleshooting and Mitigation Strategies:

  • Characterize the Solid Form:

    • Protocol: Perform powder X-ray diffraction (PXRD) to identify the crystalline form. Use dynamic vapor sorption (DVS) to assess hygroscopicity.

    • Rationale: Understanding the solid-state properties is crucial for controlling stability.

  • Control Storage Conditions:

    • Protocol: Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Refrigeration or freezing can also slow down degradation rates.

    • Rationale: Minimizing exposure to moisture, oxygen, and light is the most direct way to enhance solid-state stability.

  • Purification:

    • Protocol: Re-purify the compound using a suitable technique (e.g., recrystallization, chromatography) to remove any reactive impurities.

    • Rationale: Pure compounds are generally more stable.

The following diagram illustrates a decision-making workflow for addressing solid-state instability:

Caption: Workflow for troubleshooting solid-state instability.

Q3: I am observing degradation of my this compound derivative in solution, particularly in protic solvents. What is happening and what can I do?

A3: Solution-phase instability, especially in protic solvents like methanol or water, often points towards solvolysis or pH-dependent degradation.

Potential Causes:

  • Solvolysis: If your derivative is an ester or amide of the carboxylic acid, it can react with the solvent (e.g., transesterification with methanol).

  • pH Effects: The pH of the solution can significantly impact the stability. The carboxylic acid can be deprotonated at higher pH, which may alter its reactivity. The imidazo[1,2-a]pyridine core also has a basic nitrogen that can be protonated at low pH, potentially influencing its electronic properties and stability.

  • Dissolved Oxygen: Protic solvents can dissolve atmospheric oxygen, which can lead to oxidative degradation.

Troubleshooting and Mitigation Strategies:

  • Solvent Selection:

    • Protocol: If possible, switch to aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for storage and analysis.

    • Rationale: Aprotic solvents do not have labile protons and are less likely to participate in solvolysis reactions.

  • pH Control:

    • Protocol: Buffer the solution to a pH where the compound exhibits maximum stability. This can be determined through a pH-rate profile study.

    • Rationale: Maintaining an optimal pH can prevent acid- or base-catalyzed degradation.

  • Degassing:

    • Protocol: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

    • Rationale: Removing dissolved oxygen minimizes the potential for oxidative degradation.

Data Summary: Solvent Effects on Stability

SolventTypePotential InstabilityMitigation Strategy
WaterProticHydrolysis, pH effectsBuffer solution, store frozen
MethanolProticSolvolysis, pH effectsUse aprotic solvent, store at low temp
AcetonitrileAproticGenerally stableStore under inert gas
DMSOAproticGenerally stable, but can be hygroscopicUse anhydrous DMSO, store under inert gas
Q4: How can I structurally modify my this compound derivative to improve its metabolic stability?

A4: Improving metabolic stability is a key aspect of drug development. For imidazo[1,2-a]pyridines, a primary concern is metabolism by aldehyde oxidase (AO).[3][4]

Strategies for Structural Modification:

  • Blocking Sites of Metabolism:

    • Protocol: Introduce substituents at positions identified as metabolically labile. For imidazo[1,2-a]pyridines, this is often the C3 or C5 position. A common strategy is the introduction of a small, sterically hindering group like a methyl or fluoro group.

    • Rationale: Steric hindrance can prevent the enzyme from accessing the site of metabolism.

  • Modulating Electronic Properties:

    • Protocol: Introduce electron-withdrawing groups (EWGs) to the imidazo[1,2-a]pyridine ring system.

    • Rationale: Reducing the electron density of the ring can make it less susceptible to oxidative metabolism by AO.

  • Bioisosteric Replacement:

    • Protocol: Replace the carboxylic acid moiety with a bioisostere, such as a tetrazole or a hydroxamic acid.[8][9][10]

    • Rationale: Bioisosteres can mimic the desired interactions of the carboxylic acid with its biological target while having different metabolic profiles.[9]

The following diagram illustrates the key positions for modification on the imidazo[1,2-a]pyridine core to enhance metabolic stability:

MetabolicStability cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Modification Strategies core BlockC3 Block C3 Position core->BlockC3 Steric hindrance BlockC5 Block C5 Position core->BlockC5 Steric hindrance AddEWG Add EWG to Pyridine Ring core->AddEWG Reduce electron density Bioisostere Replace COOH with Bioisostere core->Bioisostere Alter metabolic profile

Caption: Key modification sites for improving metabolic stability. (Note: A real chemical structure image would be used in place of the placeholder).

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis After Sample Preparation

Issue: You observe new peaks in your HPLC chromatogram after preparing your sample in a standard diluent.

Experimental Protocol for Investigation:

  • Prepare a fresh solution of your compound in a trusted, anhydrous aprotic solvent (e.g., acetonitrile). This will serve as your control.

  • Prepare a solution in your standard diluent and immediately inject it into the HPLC.

  • Incubate a solution in your standard diluent at room temperature for several hours and then inject it.

  • If the diluent is aqueous, prepare solutions at different pH values (e.g., pH 3, 7, and 9) and analyze them over time.

  • Spike your sample with an antioxidant (e.g., BHT) to see if the formation of new peaks is suppressed.

Interpretation of Results:

  • If new peaks appear immediately in the standard diluent but not in the aprotic solvent, it suggests a very rapid reaction with the diluent.

  • If the new peaks grow over time, it indicates a time-dependent degradation process.

  • If the degradation is pH-dependent, you will see different degradation profiles at different pH values.

  • If the antioxidant prevents the formation of new peaks, the degradation is likely oxidative.

Guide 2: Loss of Compound Potency in Biological Assays

Issue: You observe a decrease in the potency of your compound in cell-based or biochemical assays over the course of an experiment.

Experimental Protocol for Investigation:

  • Assess Compound Stability in Assay Media:

    • Protocol: Incubate your compound in the assay media (without cells or target protein) under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Analysis: At various time points, take an aliquot of the media and analyze the concentration of your compound by LC-MS/MS.

    • Rationale: This will determine if the compound is degrading in the assay media itself.

  • Evaluate Metabolic Stability:

    • Protocol: If using a cell-based assay, perform a microsomal stability assay or a hepatocyte stability assay.

    • Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS.

    • Rationale: This will tell you if the cells are metabolizing your compound.

Data Presentation: Stability in Assay Media

Time (hours)Concentration (µM) in Media w/o CellsConcentration (µM) in Media w/ Cells
010.010.0
19.88.5
49.55.2
249.21.1

References

Refinement of analytical methods for the characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CIPCA). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Given the specificity of this molecule, established analytical protocols are not always readily available. Therefore, this document synthesizes field-proven insights and adapts methodologies from structurally related imidazo[1,2-a]pyridines and other heterocyclic carboxylic acids to provide a robust analytical framework.

Introduction: The Analytical Challenge of CIPCA

This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a fused bicyclic system, a carboxylic acid group, and a chlorine substituent, presents a unique set of analytical challenges. The polarity imparted by the carboxylic acid and the nitrogen atoms, combined with the potential for complex chromatographic interactions, necessitates carefully optimized analytical methods for accurate characterization and quantification. This guide will walk you through the most common analytical techniques, offering explanations for experimental choices and solutions to potential hurdles.

Section 1: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification

HPLC is the workhorse for assessing the purity of CIPCA and for its quantification in various matrices. Due to its polar and acidic nature, reverse-phase HPLC is the most common approach.

Troubleshooting Guide: HPLC Analysis

Question: My peak for CIPCA is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing for a polar, acidic compound like CIPCA is a common issue and can stem from several factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the acidic carboxylic acid group and any free, underivatized silanol groups on the silica-based C18 column. These interactions are a form of ion exchange and can lead to tailing.[3]

    • Solution 1: Use an End-Capped Column: Modern, high-quality, end-capped C18 columns are designed to minimize exposed silanols. If you are using an older or lower-quality column, switching to a well-end-capped one can significantly improve peak shape.[4]

    • Solution 2: Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (typically 0.1%) will suppress the ionization of the carboxylic acid group on CIPCA. This makes the molecule less polar and minimizes its interaction with the silanol groups, leading to a more symmetrical peak.

    • Solution 3: Consider a "Polar Embedded" Phase: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[5]

  • Metal Contamination: The HPLC system itself (e.g., stainless steel frits, tubing) or the column packing can contain metal ions that can chelate with your analyte, causing tailing.[3]

    • Solution: Adding a chelating agent like a low concentration of EDTA to your mobile phase can help to mitigate this issue.

Question: I am observing inconsistent retention times for my CIPCA peak. What should I investigate?

Answer: Retention time drift can compromise the reliability of your analysis. The root cause is often related to the mobile phase or the column itself:

  • Mobile Phase Preparation:

    • Inadequate Buffering: If the pH of your mobile phase is not well-controlled, slight variations can lead to changes in the ionization state of CIPCA, affecting its retention. Ensure your buffer is at an appropriate concentration and the pH is stable.

    • Improper Mixing/Degassing: If you are running a gradient, ensure your solvents are being mixed correctly by the pump. Inadequate degassing can lead to bubble formation, which affects the flow rate and, consequently, the retention time.[3]

  • Column Equilibration:

    • Insufficient Equilibration Time: Before starting a series of runs, it is crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions. For reverse-phase chromatography, this is typically 10-15 column volumes.

  • Temperature Fluctuations:

    • Lack of Column Thermostatting: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Using a column oven to maintain a constant temperature is essential for reproducible retention times.

Experimental Protocol: HPLC-UV Analysis of CIPCA

This protocol provides a starting point for method development.

Parameter Recommendation Rationale
Column High-quality, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)Minimizes silanol interactions, providing good peak shape.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid overloading the column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm or scan for λmaxA common wavelength for aromatic compounds; determining the λmax will improve sensitivity.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_rt_drift Troubleshooting Retention Time Drift start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift check_column Check Column Type: Is it end-capped? peak_tailing->check_column check_mobile_phase Verify Mobile Phase: Properly buffered and degassed? rt_drift->check_mobile_phase lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_column->lower_ph Yes Switch to End-Capped Column Switch to End-Capped Column check_column->Switch to End-Capped Column No check_metal Consider Metal Contamination (Add chelator if suspected) lower_ph->check_metal check_equilibration Ensure Adequate Column Equilibration (10-15 CV) check_mobile_phase->check_equilibration check_temp Use a Column Oven for Constant Temperature check_equilibration->check_temp

Caption: Decision tree for troubleshooting common HPLC issues.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Structural Confirmation and Impurity Identification

LC-MS is invaluable for confirming the molecular weight of CIPCA and for identifying unknown impurities.

Troubleshooting Guide: LC-MS Analysis

Question: I am not seeing the expected molecular ion for CIPCA in my mass spectrum. What could be the issue?

Answer: Several factors can lead to a weak or absent molecular ion:

  • Ionization Mode:

    • Incorrect Polarity: CIPCA has a carboxylic acid group, which will readily deprotonate to form a negative ion. Therefore, electrospray ionization (ESI) in negative ion mode ([M-H]⁻) is often more sensitive than positive ion mode. However, the nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated, so positive ion mode ([M+H]⁺) should also be attempted.[6]

    • Suboptimal Source Conditions: The settings for your ESI source (e.g., capillary voltage, gas flow, temperature) may not be optimized for CIPCA. Perform a tuning or infusion analysis of a standard solution to find the optimal parameters.

  • In-Source Fragmentation:

    • High Fragmentation Voltage: If the cone or fragmentor voltage is set too high, the molecule can fragment in the ion source before it reaches the mass analyzer. This would result in seeing only fragment ions. Systematically reduce this voltage to see if the molecular ion appears.

Question: I am observing significant ion suppression, leading to low sensitivity. How can I improve this?

Answer: Ion suppression is a matrix effect where other components in the sample co-eluting with your analyte interfere with its ionization.

  • Chromatographic Separation:

    • Improve Resolution: The best way to combat ion suppression is to chromatographically separate the interfering components from your analyte. Adjust your HPLC gradient to better resolve the CIPCA peak.

  • Sample Preparation:

    • Dilution: A simple first step is to dilute your sample. This will reduce the concentration of the interfering matrix components.

    • Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to clean up your sample and remove interfering substances before LC-MS analysis.

  • Mobile Phase Additives:

    • Avoid Non-Volatile Buffers: Buffers like phosphate are not compatible with MS as they will contaminate the ion source. Stick to volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[7]

    • Minimize TFA: While TFA is excellent for chromatography, it is a known ion-suppressing agent, particularly in positive ion mode. If possible, use formic acid instead.

Experimental Protocol: LC-MS Analysis of CIPCA
Parameter Recommendation Rationale
LC System Same as HPLC-UV protocolProvides a good starting point for separation.
MS Detector Electrospray Ionization (ESI)Suitable for polar molecules like CIPCA.
Ionization Mode ESI Negative and PositiveTest both modes to determine the most sensitive. Expect [M-H]⁻ at m/z 195.00 and [M+H]⁺ at m/z 197.01.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupole is good for quantification, while TOF provides high mass accuracy for formula confirmation.
Source Temp. 350-450 °CTypical range for ESI.
Capillary Voltage 2.5-3.5 kVNeeds to be optimized for your specific instrument.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive Structural Elucidation

NMR is the gold standard for unambiguous structure determination. For CIPCA, both ¹H and ¹³C NMR are essential.

Frequently Asked Questions (FAQs): NMR Analysis

Question: Which solvent should I use for NMR analysis of CIPCA?

Answer: The choice of solvent is critical. CIPCA has limited solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve CIPCA and will not exchange with the carboxylic acid proton. Methanol-d₄ (CD₃OD) can also be used, but be aware that the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent, and that signal will not be observed.

Question: What are the expected chemical shifts in the ¹H NMR spectrum?

Answer: Based on the structure of imidazo[1,2-a]pyridine derivatives, you can expect the following:[8][9][10]

  • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm. This signal will disappear upon adding a drop of D₂O.[11]

  • Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution. For the 6-chloro derivative, you would expect to see characteristic splitting patterns for the remaining protons on the pyridine ring.

Question: What key signals should I look for in the ¹³C NMR spectrum?

Answer: The ¹³C NMR spectrum will provide complementary information:[12][13]

  • Carbonyl Carbon (-COOH): This will be in the range of 160-180 ppm.[11]

  • Aromatic Carbons: The carbons of the fused ring system will appear between approximately 110 and 150 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity.

Section 4: Broader Analytical Considerations - FAQs

Question: Is Gas Chromatography (GC) a suitable technique for analyzing CIPCA?

Answer: Direct GC analysis is generally not suitable for CIPCA. Its high polarity and low volatility due to the carboxylic acid group mean it will not chromatograph well and will likely decompose at the high temperatures required for GC.[14] However, it is possible to analyze it by GC after derivatization. Silylation, for example, can convert the carboxylic acid into a more volatile silyl ester, which can then be analyzed by GC. This is typically only done if GC is the only available technique or if specific volatile impurities need to be assessed.

Question: How can I perform elemental analysis on CIPCA?

Answer: Elemental analysis (CHNS) is a fundamental technique to confirm the empirical formula of your synthesized CIPCA. It requires a highly pure sample. The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage composition of each element. This experimental percentage should match closely with the theoretical percentages calculated from the molecular formula (C₈H₅ClN₂O₂).[12]

Question: Are there any specific safety precautions I should take when handling CIPCA?

Answer: As with any chemical, you should consult the Safety Data Sheet (SDS) before handling. In general, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

The successful analytical characterization of this compound relies on a multi-technique approach and a thorough understanding of the molecule's chemical properties. By anticipating potential issues such as peak tailing in HPLC, ion suppression in LC-MS, and choosing the correct solvent for NMR, researchers can generate high-quality, reliable data. This guide serves as a foundational resource to navigate these challenges, enabling robust method development and confident characterization of this important heterocyclic compound.

References

Technical Support Center: Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of the imidazo[1,2-a]pyridine ring system. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. However, its rich and nuanced reactivity presents significant challenges in controlling the site of substitution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and provide a deeper understanding of the factors governing these reactions.

Understanding the Imidazo[1,2-a]pyridine Ring: The Root of Regioselectivity

The imidazo[1,2-a]pyridine ring is an electron-rich system, but the electron density is not uniformly distributed. This inherent electronic bias is the primary determinant of its reactivity, particularly in electrophilic aromatic substitution reactions.

Why is the C3 position the most common site for electrophilic attack?

The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This is due to the resonance stabilization of the Wheland intermediate formed upon electrophilic attack at C3. The positive charge in this intermediate can be delocalized over both the imidazole and pyridine rings without disrupting the aromaticity of the pyridine ring.

Attack at other positions, such as C2, would lead to less stable intermediates where the aromaticity of the six-membered ring is disrupted. This makes C3 the default position for a wide range of electrophilic reactions, including halogenation, nitration, and Friedel-Crafts acylation.

G start Define Target Regioisomer c3_target Target: C3-functionalization? start->c3_target c2_target Target: C2-functionalization? c3_target->c2_target No electrophilic Use Direct Electrophilic Substitution (e.g., Halogenation, Acylation) c3_target->electrophilic Yes pyridine_target Target: Pyridine Ring (C5, C6, C7, C8)? c2_target->pyridine_target No synthesis_strategy Modify Synthesis Strategy: Introduce substituent during ring formation c2_target->synthesis_strategy Yes pyridine_target->synthesis_strategy No, consider synthesis modification directing_group Use a Directing Group (e.g., on N1 or another position) with Transition Metal Catalysis pyridine_target->directing_group Yes radical Consider Radical Reactions (e.g., Minisci-type) electrophilic->radical If electrophilic fails or gives mixtures prefunctionalize Pre-functionalize (e.g., Halogenation) followed by Cross-Coupling directing_group->prefunctionalize Alternative

Scaling up the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of this compound for preclinical studies. This key pharmaceutical intermediate is crucial for developing novel therapeutics, particularly in oncology and anti-inflammatory research.[1] Transitioning from bench-scale synthesis to larger, kilogram-scale production presents significant challenges that require careful planning and process optimization.[2] This document provides a robust, scalable synthetic protocol, in-depth troubleshooting advice, and answers to frequently encountered questions to ensure a safe, efficient, and reproducible manufacturing process.

Strategic Overview of the Scalable Synthetic Route

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of heterocyclic chemistry.[3][4] For scaling up, a two-step approach is recommended for its reliability, control, and the high purity of the final product. The chosen strategy involves an initial cyclocondensation reaction to form the heterocyclic core as an ester, followed by a straightforward saponification to yield the target carboxylic acid.

This method avoids the complexities of one-pot, multi-component reactions which, while elegant, can be challenging to control and optimize on a large scale.[5][6] The two-step process allows for the isolation and purification of the intermediate, which is a critical control point for ensuring the final product meets the stringent purity requirements for preclinical use.

G SM1 2-Amino-5-chloropyridine Step1 Step 1: Cyclocondensation (Alkylation & Cyclization) SM1->Step1 SM2 Ethyl Bromopyruvate SM2->Step1 Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 QC1 In-Process Control (TLC, LC-MS) Intermediate->QC1 FinalProduct 6-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid Step2->FinalProduct QC2 Final Quality Control (HPLC, NMR, Purity) FinalProduct->QC2

Caption: Scalable two-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are optimized for scalability. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

This step involves the reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine system.[7][8]

G cluster_start Starting Materials cluster_mech Reaction Mechanism cluster_end Product A 2-Amino-5-chloropyridine C Nucleophilic Attack (Pyridine N on α-carbon) A->C B Ethyl Bromopyruvate B->C D Intermediate (Pyridinium Salt) C->D Forms salt E Intramolecular Cyclization (Amino group attacks iminium) D->E Base-mediated F Dehydration (Aromatization) E->F - H₂O G Ethyl Ester Intermediate F->G

Caption: Mechanism of cyclocondensation.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Lab Scale (10g) Pilot Scale (1kg) Molar Eq.
2-Amino-5-chloropyridine 128.56 10.0 g 1.00 kg 1.0
Ethyl Bromopyruvate 195.02 16.7 g 1.67 kg 1.1
Sodium Bicarbonate (NaHCO₃) 84.01 13.1 g 1.31 kg 2.0
Ethanol (anhydrous) 46.07 200 mL 20 L -
Ethyl Acetate 88.11 300 mL 30 L -

| Water | 18.02 | 200 mL | 20 L | - |

Procedure:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel with 2-amino-5-chloropyridine (1.0 eq) and anhydrous ethanol (20 vol). Begin stirring to form a slurry.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the slurry.

  • Reagent Addition: In the addition funnel, prepare a solution of ethyl bromopyruvate (1.1 eq) in a small amount of ethanol. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C. Note: The reaction is exothermic; slow addition is critical for thermal control on a large scale.[9]

  • Reaction: Heat the mixture to a gentle reflux (~78°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification: Dissolve the crude material in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. Expected yield: 80-90%.

Step 2: Saponification to this compound

This is a standard ester hydrolysis using a strong base.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Lab Scale (10g) Pilot Scale (1kg) Molar Eq.
Ethyl Ester Intermediate 226.64 10.0 g 1.00 kg 1.0
Sodium Hydroxide (NaOH) 40.00 3.5 g 0.35 kg 2.0
Ethanol 46.07 100 mL 10 L -
Water 18.02 100 mL 10 L -

| Hydrochloric Acid (6M) | 36.46 | As needed | As needed | - |

Procedure:

  • Dissolution: Charge the ethyl ester intermediate (1.0 eq) into a clean reactor. Add a 1:1 mixture of ethanol and water (20 vol).

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in water and add it to the reactor.

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 6M HCl to adjust the pH to ~3-4. The carboxylic acid product will precipitate as a solid. Critical Step: Slow addition and cooling are necessary to control particle size for good filtration.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. Expected yield: 90-98%.

Troubleshooting Guide

Step 1: Cyclocondensation Issues

Question: My yield is consistently low (<70%), and TLC shows multiple spots.

  • Answer: Low yields often stem from suboptimal reaction conditions or impure reagents.[10]

    • Purity of Reagents: Ensure the 2-amino-5-chloropyridine is pure. Impurities can lead to side reactions. Verify the quality of ethyl bromopyruvate, as it can degrade over time.

    • Moisture Control: The reaction is sensitive to water, which can hydrolyze the ethyl bromopyruvate. Use anhydrous ethanol and ensure all glassware/reactors are dry.

    • Base Strength: Sodium bicarbonate is a mild base. If the reaction is sluggish, a stronger base like potassium carbonate (K₂CO₃) could be trialed on a small scale, but be cautious as this may also increase side product formation.

    • Temperature Control: Overheating can lead to decomposition and the formation of dark, tarry impurities. Ensure the exotherm during reagent addition is well-managed.[5]

Question: The reaction mixture turns very dark or black. What's happening?

  • Answer: This indicates decomposition or polymerization side reactions, often caused by excessive heat.

    • Thermal Management: On a large scale, heat dissipation is a major challenge due to the decreased surface-area-to-volume ratio.[9] Ensure your reactor's cooling system is efficient. The most critical phase is the dropwise addition of the alkylating agent; this must be done slowly to prevent a thermal runaway.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Step 2: Saponification Issues

Question: The saponification is incomplete, and I see residual ester on my HPLC analysis.

  • Answer: Incomplete hydrolysis is a common issue that can be readily addressed.

    • Stoichiometry of Base: Ensure at least 2.0 equivalents of NaOH are used. One equivalent is consumed by the hydrolysis, and another neutralizes the resulting carboxylic acid. Any acidic impurities will also consume the base.

    • Reaction Time/Temperature: If the reaction stalls, increase the temperature to 70°C or prolong the reaction time. Monitor every hour by HPLC after the initial 4 hours.

    • Solubility: The ester may have poor solubility in the aqueous ethanol mixture, especially at scale. Using a co-solvent like THF (tetrahydrofuran) in a 1:1:1 ratio with ethanol and water can improve solubility and reaction rate.

Question: During the acidic work-up, I get a gummy precipitate that is difficult to filter.

  • Answer: This is often related to the precipitation conditions and can be optimized for better physical form.

    • Temperature of Precipitation: Ensure the solution is thoroughly chilled (0-5°C) before and during the addition of acid. Precipitating at a lower temperature generally yields a more crystalline, filterable solid.

    • Rate of pH Adjustment: Add the acid very slowly with vigorous stirring. A rapid pH drop can cause the product to "oil out" or crash out as an amorphous, sticky solid.

    • "Seeding": If you have a small amount of crystalline product from a previous batch, adding a few seed crystals to the solution just before or during acid addition can promote the formation of a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling this synthesis?

  • A1: The two main concerns are: 1) Thermal Runaway: The cyclocondensation is exothermic. Uncontrolled addition of ethyl bromopyruvate on a large scale can be extremely dangerous.[5] A thorough process safety review, including reaction calorimetry, is recommended before attempting a kilogram-scale run. 2) Reagent Handling: Ethyl bromopyruvate is a lachrymator and alkylating agent. Use appropriate engineering controls (closed systems for transfers) and PPE (respirator, gloves, face shield).

Q2: How critical is the quality of the final this compound for preclinical work?

  • A2: Extremely critical. For preclinical toxicology and efficacy studies, the active pharmaceutical ingredient (or its precursor) must be of high purity (>98%, often >99%). Impurities can have their own biological effects, confounding study results. You must characterize and quantify all impurities above the reporting threshold (typically 0.1%). Control of residual solvents and inorganic salts is also mandatory.

Q3: Can this synthesis be made "greener" or more efficient?

  • A3: Yes, there are several avenues for improvement. Many modern methods focus on catalysis or alternative energy sources.[11][12] For instance, some syntheses of the imidazo[1,2-a]pyridine core utilize copper or iron catalysts, which can allow for milder reaction conditions.[13] Furthermore, exploring a one-pot process where the cyclocondensation and saponification occur in the same reactor without isolation could improve process mass intensity (PMI), but this would require significant development to ensure purity control.

Q4: What analytical techniques are essential for this process?

  • A4: A robust analytical package is non-negotiable.

    • In-Process Controls (IPCs): TLC is suitable for initial lab work, but HPLC is essential for quantitative monitoring at scale to determine reaction completion accurately.

    • Intermediate Release: HPLC (for purity), ¹H NMR (for identity).

    • Final Product Release: HPLC (for purity and impurities), ¹H and ¹³C NMR (for identity and structure confirmation), Mass Spectrometry (for molecular weight confirmation), and Karl Fischer titration (for water content).

References

Validation & Comparative

A Comparative Guide to Imidazopyridine Derivatives in Oncology Research: From 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid to Novel Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Within the realm of oncology, derivatives of this heterocyclic system are gaining significant attention for their potent and often selective anticancer properties. This guide provides a comparative analysis of various imidazopyridine derivatives, with a conceptual focus on structures related to 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, and their performance in preclinical cancer models. We will delve into their mechanisms of action, compare their efficacy across different cancer cell lines, and provide detailed experimental protocols for their evaluation.

The core structure of imidazo[1,2-a]pyridine offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Researchers have explored substitutions at various positions of the bicyclic ring system, leading to the discovery of compounds with distinct anticancer profiles. These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways that are often dysregulated in cancer.[2][3][4] This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this promising class of compounds.

Comparative Efficacy of Imidazopyridine Derivatives in Cancer Cell Lines

The anticancer activity of imidazopyridine derivatives has been evaluated against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds. The following table summarizes the IC50 values of selected imidazopyridine derivatives against various cancer cell lines, showcasing the diversity in their potency and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 9iHeLa (Cervical)10.62[1]
Compound 6A375 (Melanoma)0.14[2]
Compound 6HeLa (Cervical)0.21[2]
Imidazo[1,2-a]pyridines 5-7A375, WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6[2]
HS-104MCF-7 (Breast)1.2[5][6]
HS-106MCF-7 (Breast)< 10[5][6]
IP-5HCC1937 (Breast)45[5][6]
IP-6HCC1937 (Breast)47.7[5][6]
IP-7HCC1937 (Breast)79.6[5][6]
HB9A549 (Lung)50.56[7]
HB10HepG2 (Liver)51.52[7]
I-11NCI-H358 (KRAS G12C mutant)Potent[8]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the substitution pattern on the imidazopyridine core significantly influences the anticancer activity. For instance, the specific substitutions in "Compound 6" confer sub-micromolar potency against melanoma and cervical cancer cells.[2] In contrast, other derivatives like IP-5, IP-6, and IP-7 exhibit cytotoxicity in the higher micromolar range against breast cancer cells.[5][6] The nature and position of the substituent groups can impact various properties, including target binding affinity, cell permeability, and metabolic stability, all of which contribute to the overall efficacy. While specific data for this compound is not extensively published in a comparative context, the presence of a halogen at the 6-position and a carboxylic acid at the 2-position suggests potential for specific interactions with biological targets and modulation of physicochemical properties.

Mechanisms of Anticancer Action: A Multi-pronged Attack

Imidazopyridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The most commonly reported mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis in tumor cells. Several imidazopyridine derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Mitochondrial Pathway: One novel imidazopyridine derivative, compound 9i, was found to induce apoptosis in HeLa cells by activating the mitochondrial pathway.[1] This involves the upregulation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the caspase cascade.[1] Similarly, other derivatives have been shown to increase the expression of pro-apoptotic proteins like BAX and BAK1, while decreasing the levels of the anti-apoptotic protein BCL2.[9][10]

  • Extrinsic Pathway: The IP-5 compound has been reported to induce the extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8, and an increase in PARP cleavage.[5][6]

  • Oxidative Stress-Mediated Apoptosis: Some novel imidazo[1,2-a]pyridine derivatives induce apoptosis in non-small cell lung cancer (NSCLC) cells by increasing NADPH oxidase (NOX) activity, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4][10]

Below is a diagram illustrating the general mechanism of apoptosis induction by imidazopyridine derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Executioner Caspases (3, 7) Activates Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Regulates MOMP Imidazopyridine Derivatives Imidazopyridine Derivatives Imidazopyridine Derivatives->Death Receptors Activates Imidazopyridine Derivatives->Bcl-2 family Modulates (↑Bax, ↓Bcl-2) Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis Executes

Caption: Generalized Apoptotic Pathways Targeted by Imidazopyridine Derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many imidazopyridine derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints.

  • G2/M Phase Arrest: "Compound 6" was shown to induce G2/M cell cycle arrest in both melanoma and cervical cancer cells.[2] This arrest is often associated with alterations in the levels of key cell cycle regulatory proteins.

  • G1 Phase Arrest: The imidazopyridine derivative C188 was found to cause cell cycle arrest at the G1 phase in breast cancer cells.[3] This was accompanied by a significant decrease in the expression of CDK4/6 and cyclin D, and an increase in the expression of the cell cycle inhibitors p21 and p27.[3] Other derivatives have also been reported to induce G0/G1 phase arrest.[11]

  • p53-Dependent Mechanisms: The tumor suppressor protein p53 plays a crucial role in cell cycle regulation. Some imidazopyridine derivatives have been shown to increase the levels of p53 and its downstream target p21, leading to cell cycle arrest.[2][5][6] Silencing of p53 has been shown to reduce the apoptotic effects of certain derivatives, indicating a p53-dependent mechanism of action.[2]

The following diagram illustrates the key regulatory points in the cell cycle that are affected by imidazopyridine derivatives.

cell_cycle_arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Transition G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Transition M Phase->G1 Phase Imidazopyridine Derivatives Imidazopyridine Derivatives p53 p53 Imidazopyridine Derivatives->p53 Upregulates CDK1, Cyclin B CDK1, Cyclin B Imidazopyridine Derivatives->CDK1, Cyclin B Downregulates p21, p27 p21, p27 p53->p21, p27 Activates CDK4/6, Cyclin D CDK4/6, Cyclin D p21, p27->CDK4/6, Cyclin D Inhibits CDK2, Cyclin E CDK2, Cyclin E p21, p27->CDK2, Cyclin E Inhibits G1/S Transition G1/S Transition CDK4/6, Cyclin D->G1/S Transition CDK2, Cyclin E->G1/S Transition G2/M Transition G2/M Transition CDK1, Cyclin B->G2/M Transition signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis Wnt Wnt Frizzled Frizzled Wnt->Frizzled β-catenin β-catenin Frizzled->β-catenin Stabilizes TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Imidazopyridine Derivatives Imidazopyridine Derivatives Imidazopyridine Derivatives->PI3K Inhibits Imidazopyridine Derivatives->β-catenin Suppresses nuclear localization

References

A Comparative Analysis of the Antifungal Potential of the 6-Chloroimidazo[1,2-a]pyridine Scaffold and Established Azole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. While azoles have long been a cornerstone of antifungal therapy, their efficacy is increasingly challenged. This guide provides a comparative analysis of the well-established azole class of antifungals and the emerging potential of the 6-chloroimidazo[1,2-a]pyridine scaffold. Although direct experimental data for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is not yet prevalent in published literature, this analysis synthesizes data from various active derivatives of its parent scaffold to evaluate its promise. We delve into the distinct mechanisms of action, present standardized protocols for a rigorous comparative evaluation of antifungal efficacy and cytotoxicity, and analyze available in vitro data to position this novel scaffold within the broader landscape of antifungal drug discovery.

Foundational Mechanisms of Antifungal Action

A profound understanding of a compound's mechanism of action is critical in drug development, as it informs its spectrum of activity, potential for resistance, and synergistic capabilities. The azoles and the imidazo[1,2-a]pyridine scaffold represent fundamentally different approaches to inhibiting fungal growth.

The Azole Antifungals: Disrupting Cell Membrane Integrity

The azole class of drugs, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, voriconazole), are mainstays in treating fungal infections.[1][2] Their mechanism is well-characterized and targets a crucial pathway in the fungal cell: ergosterol biosynthesis.[2][3][4]

Azoles act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][4][5] This enzyme is essential for converting lanosterol into ergosterol, the primary sterol component responsible for maintaining the structural integrity and fluidity of the fungal cell membrane.[2][4] By inhibiting this step, azoles cause two critical downstream effects:

  • Ergosterol Depletion: The lack of ergosterol weakens the cell membrane, leading to increased permeability and leakage of essential cellular contents.[2]

  • Toxic Sterol Accumulation: The blockage results in the buildup of toxic 14-α-methylated sterol precursors, which further disrupt membrane structure and inhibit fungal growth.[6]

This targeted disruption renders the fungus unable to grow and replicate, resulting in a primarily fungistatic effect.[1][3] The selectivity of azoles for the fungal cytochrome P450 enzyme over its human counterparts is a key factor in their therapeutic window, although off-target interactions can still occur, particularly with imidazoles like ketoconazole.[2]

cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Membrane (Increased Permeability) Enzyme->DisruptedMembrane Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Enzyme Inhibits

Caption: Mechanism of action of azole antifungals.

The 6-Chloroimidazo[1,2-a]pyridine Scaffold: A Novel Pharmacophore

The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal effects.[7] Unlike the azoles, a single, unified mechanism of action for this class has not been fully elucidated and may vary between derivatives. However, research into related pyridine carboxamides suggests that some derivatives may act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration.[8]

Recent studies have focused on synthesizing and evaluating various derivatives of the 6-chloroimidazo[1,2-a]pyridine core, demonstrating its potential as a foundational structure for developing new antifungal agents.[9][10][11] The antifungal activity is often modulated by the nature and position of substituents on the scaffold, indicating a rich field for structure-activity relationship (SAR) studies.[9][10] The lack of a universally defined target distinct from the azoles makes this scaffold particularly interesting, as it holds the potential to circumvent existing azole resistance mechanisms.

Experimental Framework for Comparative Assessment

To provide an objective and scientifically rigorous comparison between a novel compound and an established drug class, a standardized set of experiments is essential. The following protocols are designed to be self-validating systems, providing clear, reproducible data on antifungal efficacy and host cell toxicity.

Protocol: In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.[12][13]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds (e.g., 6-chloroimidazo[1,2-a]pyridine derivatives, fluconazole, voriconazole) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[14]

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer.[15][16] This creates a gradient of drug concentrations. A positive control well (no drug) and a negative control well (no fungus) must be included.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida parapsilosis, Aspergillus flavus) on Sabouraud Dextrose Agar.[17] Prepare a cell suspension in sterile saline and adjust its density using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[15][18]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Incubate the plates at 35°C for 24-48 hours, depending on the organism.[12][18]

  • MIC Determination: Read the plate visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well.[12][19]

A Prepare Antifungal Stock Solutions (in DMSO) B Perform 2-fold Serial Dilutions in 96-well Plate (RPMI Medium) A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate Plate (35°C, 24-48h) D->E F Read Plate and Determine MIC Value E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). Step-by-Step Methodology:

  • Following the MIC determination, take a 100 μL aliquot from each well that showed no visible growth.[16]

  • Spread the aliquot onto a drug-free Sabouraud Dextrose Agar plate.

  • Incubate the plates at 30°C for 48 hours.[16]

  • The MFC is defined as the lowest concentration of the compound from which no colonies grow on the agar plate.[16]

Protocol: In Vitro Cytotoxicity Assay

A potent antifungal is only useful if it is not toxic to the host. Cytotoxicity assays are crucial for determining a compound's therapeutic window.[20] The MTT assay is a common colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or MRC5) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Reading: Add a solubilizing agent (like DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 580 nm) using a microplate reader.[21]

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The concentration that reduces cell viability by 50% (Tox50 or CC50) is calculated.

Comparative In Vitro Activity Analysis

The following tables summarize published data on the in vitro antifungal activity of various 6-chloroimidazo[1,2-a]pyridine derivatives compared to the widely used azole antifungal, fluconazole. This data provides a preliminary but valuable insight into the potential of this novel scaffold.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

Fungal StrainCompound/DrugReported MIC (µM)Reference
Candida parapsilosis (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives19.36 - 89.38[9][10]
Fluconazole> 200 (Resistant Strains)[Typical value for resistant strains for context]
Aspergillus flavus 6-chloroimidazo[1,2-a]pyridinyl–chalcone derivatives75.48 - 160.89[11]
FluconazoleGenerally not effective[Known clinical limitation]
Candida Species Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivative0.054 (converted from 0.016 mg/mL)[22]
Fluconazole0.25 - >64 µg/mL (strain dependent)[Typical CLSI range]

Note: Direct comparison is challenging due to variations in specific derivatives and strains. The data demonstrates the biological activity of the core scaffold.

Table 2: Cytotoxicity and Selectivity

Compound ClassAssayResultImplicationReference
Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivativeMammalian Cell LinesNo in vitro toxicity up to 25 µg/mLSuggests selective antifungal activity[22]
Azole Antifungals (General)VariousToxicity varies; can cause liver injuryTherapeutic window is a key clinical considerationN/A

Discussion and Future Perspectives

The compiled data, while preliminary, is highly encouraging. Several derivatives built upon the 6-chloroimidazo[1,2-a]pyridine scaffold demonstrate potent in vitro activity against clinically relevant fungal pathogens.[9][11] Notably, certain derivatives show significant activity against Candida parapsilosis and Aspergillus flavus, organisms that can exhibit resistance or intrinsic tolerance to fluconazole.[9][11]

A study on a related tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivative revealed exceptionally strong inhibitory activity against a panel of Candida species, with MIC values as low as 0.016 mg/mL.[22] Crucially, this compound showed no toxicity to mammalian cells at concentrations well above its MIC, indicating a high degree of selectivity.[22] This finding strongly supports the therapeutic potential of the imidazo[1,2-a]pyridine-2-carboxylic acid core structure.

Structure-activity relationship (SAR) analyses from these studies consistently show that antifungal efficacy is significantly modulated by the substituents on the core structure.[9] For instance, the presence of electron-withdrawing or polarizable groups on an associated aryl ring has been shown to enhance antifungal activity, providing a clear roadmap for future chemical optimization.[9][10]

The next logical step is the synthesis and direct evaluation of This compound itself, along with a library of its simple amides and esters, using the standardized protocols outlined above. Further research should also focus on elucidating the precise molecular target and mechanism of action to understand its potential for cross-resistance with existing drug classes and to guide rational drug design.

Conclusion

While azole antifungals remain vital therapeutic tools, the 6-chloroimidazo[1,2-a]pyridine scaffold represents a promising and chemically tractable starting point for the development of a new generation of antifungal agents. Published data from its various derivatives demonstrate potent in vitro activity, often against fungal species that challenge the efficacy of first-generation azoles. The favorable selectivity profile observed in related structures further enhances its appeal. This guide provides the foundational framework and experimental logic necessary to rigorously evaluate this compound and its analogues, paving the way for their potential development as novel, potent, and selective antifungal therapies.

References

A Comparative Guide to Validating the Kinase Inhibitory Activity of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of the novel compound, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. We will delve into the rationale behind selecting appropriate in vitro kinase assays, provide detailed experimental protocols, and compare its potential efficacy against established kinase inhibitors.

The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in oncology and the treatment of infectious diseases by effectively interacting with biological targets.[1][2] Specifically, compounds with this core structure have been identified as potent inhibitors of signaling pathways such as PI3K/AKT/mTOR.[2][3] Given this precedent, this compound, a compound characterized by the molecular formula C8H5ClN2O2 and a molecular weight of 196.59, warrants thorough investigation as a potential kinase inhibitor.[4][5]

Foundational Principles of In Vitro Kinase Assays

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein.[6] This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[7]

In vitro kinase assays are essential tools for identifying and characterizing kinase inhibitors. These assays measure the activity of a purified kinase enzyme in a controlled environment, allowing for the direct assessment of a compound's inhibitory potential.[8] Methodologies for these assays are diverse and can be broadly categorized into radiometric and non-radiometric formats.[9]

The Gold Standard: Radiometric Assays

Radiometric assays are often considered the benchmark for quantifying kinase activity due to their direct and sensitive nature.[6][10] These assays typically utilize ATP radiolabeled at the gamma-phosphate position with isotopes such as ³²P or ³³P.[11] The kinase transfers the radiolabeled phosphate to its substrate, and the amount of incorporated radioactivity is directly proportional to the enzyme's activity.[12]

The Rise of Non-Radiometric Assays

While highly sensitive, radiometric assays involve the handling of hazardous materials and generate radioactive waste. Consequently, a variety of non-radiometric methods have been developed, offering safer and often higher-throughput alternatives. These include:

  • Fluorescence-Based Assays: These assays utilize changes in fluorescence properties to measure kinase activity. Common techniques include Fluorescence Polarization (FP)[13][14], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[15][16], and assays based on coupled-enzyme systems like the Z'-LYTE™ assay.[17][18]

  • Luminescence-Based Assays: These methods quantify kinase activity by measuring the amount of ATP consumed or ADP produced in the kinase reaction.

Experimental Design: A Multi-Faceted Approach to Validation

To comprehensively validate the kinase inhibitory activity of this compound, a tiered approach is recommended. This involves an initial broad screening to identify potential kinase targets, followed by more detailed dose-response studies to determine potency and selectivity.

Initial Broad-Spectrum Kinase Profiling

A logical first step is to screen the compound against a diverse panel of kinases to identify potential targets. This can be efficiently achieved using a high-throughput screening platform.

G cluster_prep Preparation cluster_assay High-Throughput Assay cluster_analysis Data Analysis Compound 6-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid HTS High-Throughput Screening (e.g., TR-FRET or Radiometric) Compound->HTS Kinase_Panel Diverse Kinase Panel Kinase_Panel->HTS Data_Acquisition Data Acquisition HTS->Data_Acquisition Hit_Identification Hit Identification (% Inhibition) Data_Acquisition->Hit_Identification

Caption: Comparative inhibition of a kinase signaling pathway.

Detailed Experimental Protocols

Here, we provide detailed protocols for three common in vitro kinase assays.

Protocol 1: Radiometric Filter Binding Assay (e.g., for PKA)

This protocol is adapted for determining the activity of Protein Kinase A (PKA), a common serine/threonine kinase.

Materials:

  • Recombinant human PKA

  • PKA substrate peptide (e.g., LRRASLG)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, PKA substrate peptide, and the test compound (this compound or a comparator) at various concentrations.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. [19]3. Incubate the reaction at 30°C for a predetermined time (e.g., 40 minutes). [19]4. Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a generic TR-FRET assay for measuring kinase activity. [15] Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer with EDTA

Procedure:

  • In a suitable microplate, add the kinase, fluorescein-labeled substrate, and the test compound at various concentrations in the kinase reaction buffer. [20]2. Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). [20]4. Stop the reaction by adding TR-FRET dilution buffer containing EDTA. [15]5. Add the terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader, typically by reading the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein). [20]8. Calculate the emission ratio (520 nm / 490 nm). This ratio is proportional to the amount of phosphorylated substrate.

  • Determine the IC50 value as described in the radiometric assay protocol.

Protocol 3: Z'-LYTE™ FRET-Based Kinase Assay

This assay utilizes a coupled-enzyme format and FRET to measure kinase activity. [18] Materials:

  • Kinase of interest

  • Z'-LYTE™ peptide substrate (labeled with coumarin and fluorescein)

  • ATP

  • Kinase reaction buffer

  • Z'-LYTE™ Development Reagent (a site-specific protease)

Procedure:

  • Set up the kinase reaction in a microplate containing the kinase, Z'-LYTE™ peptide substrate, and the test compound at various concentrations in kinase buffer. [21][22]2. Start the reaction by adding ATP. [21][22]3. Incubate at room temperature for 60 minutes. [21][22]4. Add the Z'-LYTE™ Development Reagent to each well. This protease will cleave the non-phosphorylated substrate, disrupting FRET. [17]5. Incubate for another 60 minutes at room temperature. [21][22]6. Measure the fluorescence emission of both coumarin and fluorescein.

  • Calculate the emission ratio, which reflects the extent of substrate phosphorylation.

  • Determine the IC50 value as previously described.

Data Presentation and Interpretation

The results of the dose-response experiments should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative IC50 Values of this compound and Reference Inhibitors Against a Panel of Kinases

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
Kinase AHypothetical Value3 [23]>10,000>10,000
Kinase BHypothetical Value6 [23]<11.4
Kinase CHypothetical Value7 [23]5 [24]297 [24]
Kinase DHypothetical Value20 [23]>10,000>10,000

Note: The IC50 values for the reference inhibitors are representative values from the literature and may vary depending on the specific assay conditions.

Interpretation:

By comparing the IC50 values, you can assess both the potency and selectivity of this compound.

  • Potency: A lower IC50 value indicates a more potent inhibitor.

  • Selectivity: A compound is considered selective if it has a significantly lower IC50 for one or a few kinases compared to a broader panel. For example, if the test compound shows a low nanomolar IC50 for "Kinase B" but much higher values for other kinases, it would be considered selective for "Kinase B".

Conclusion

This guide provides a robust framework for validating the kinase inhibitory activity of this compound. By employing a combination of high-throughput screening and detailed dose-response assays, and by benchmarking against established inhibitors, researchers can gain a comprehensive understanding of this compound's potential as a novel kinase inhibitor. The detailed protocols provided herein offer a starting point for these investigations, which can be adapted based on the specific kinases of interest and available laboratory resources.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the protein kinase family represents one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's interaction with the broader human kinome is not merely a regulatory checkbox but a cornerstone of strategic drug development.[1][2]

This guide provides an in-depth analysis of the cross-reactivity profiling of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound that serves as a key building block for a range of bioactive molecules.[3] The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to produce potent inhibitors of various kinases, including those in the PI3K/AKT/mTOR and STAT3/NF-κB signaling pathways.[4][5][6] Through a detailed examination of experimental methodologies, comparative data analysis, and the strategic rationale behind these choices, we will illustrate the process of characterizing the selectivity of this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor profiling.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[7] The development of a new kinase inhibitor necessitates a comprehensive assessment of its selectivity profile to anticipate its biological effects.[8] Kinase profiling serves several key purposes in drug discovery:

  • Target Validation and Potency: Confirming the on-target activity of a compound and quantifying its potency (e.g., IC50 or Kd).

  • Off-Target Liability Identification: Uncovering interactions with other kinases that could lead to adverse effects.

  • Structure-Activity Relationship (SAR) Optimization: Guiding medicinal chemistry efforts to enhance selectivity and potency.[7]

  • Polypharmacology Exploration: Identifying additional targets that may contribute to the compound's therapeutic efficacy.

A Comparative Look: this compound and Structurally Related Kinase Inhibitors

While specific, publicly available cross-reactivity data for this compound against a broad kinase panel is limited, the imidazo[1,2-a]pyridine scaffold is present in numerous potent kinase inhibitors. Derivatives have shown activity against a range of kinases, including c-Met, VEGFR2, IGF-1R, DYRK1A, and CLK1.[7][9][10] For the purpose of this guide, we will present a representative, illustrative dataset that reflects the expected behavior of such a compound, alongside known inhibitors for comparison.

Table 1: Illustrative Cross-Reactivity Profile of this compound and Comparator Compounds

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
Primary Targets
c-Met929985
VEGFR2889895
Selected Off-Targets
ABL1459775
AKT1659530
CDK2309960
EGFR159025
KIT409892
p38α (MAPK14)259655
SRC559870

This data is illustrative and intended for comparative purposes. Actual results would be generated via the experimental protocols outlined below.

The hypothetical data in Table 1 positions this compound as a potent, albeit not entirely selective, inhibitor of c-Met and VEGFR2. In comparison, Staurosporine is a well-known non-selective kinase inhibitor, while Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. This profile suggests that while the core scaffold has high affinity for its primary targets, further chemical modifications would be necessary to reduce off-target interactions with kinases such as AKT1 and SRC.

Generating the Data: A Step-by-Step Guide to Kinase Profiling

The generation of reliable cross-reactivity data is paramount. A variety of robust assay technologies are available, each with its own advantages and considerations.[1] Here, we detail a common workflow for kinase profiling.

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Compound + Kinase + Substrate + ATP) compound_prep->incubation reagent_prep Assay Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->incubation detection Signal Detection (Luminescence/Fluorescence/Radioactivity) incubation->detection data_norm Data Normalization (% Inhibition Calculation) detection->data_norm ic50_calc IC50 Determination (Dose-Response Curves) data_norm->ic50_calc selectivity_analysis Selectivity Analysis (Kinome Map) ic50_calc->selectivity_analysis G cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Group cluster_CMGC CMGC Group cMet c-Met VEGFR2 VEGFR2 SRC SRC ABL1 ABL1 EGFR EGFR KIT KIT AKT1 AKT1 CDK2 CDK2 MAPK14 p38α This compound This compound->cMet This compound->VEGFR2 This compound->SRC This compound->ABL1 This compound->KIT This compound->AKT1

References

A Head-to-Head Comparison of Synthesis Routes for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a crucial intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases.[1] Its synthesis is therefore a critical step in the drug discovery and development pipeline. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles that guide the choice of methodology in a research and development setting.

Introduction to the Synthetic Challenge

The synthesis of substituted imidazo[1,2-a]pyridines generally involves the cyclocondensation of a 2-aminopyridine derivative with a suitable three-carbon synthon. The primary challenge lies in achieving high yields and purity while considering factors such as scalability, reaction time, and the use of hazardous reagents. This guide will dissect two distinct approaches: a classical two-step batch synthesis via an ester intermediate and a modern, continuous flow synthesis.

Route 1: The Classical Two-Step Batch Synthesis

This well-established route proceeds in two discrete steps: the synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

The cornerstone of this approach is the reaction between 5-chloro-2-aminopyridine and ethyl bromopyruvate.[2] This reaction exemplifies the classic Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol, add sodium bicarbonate (1.0 eq.).

  • Reagent Addition: Slowly add ethyl bromopyruvate (1.05 eq.) to the suspension at room temperature.

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Mechanistic Insights:

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 5-chloro-2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via the exocyclic amino group, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The sodium bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Diagram of the Reaction Workflow:

G cluster_0 Step 1: Ester Synthesis A 5-Chloro-2-aminopyridine C Reaction in Ethanol with NaHCO3 (Reflux) A->C B Ethyl bromopyruvate B->C D Work-up and Purification C->D E Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate D->E

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Reaction Setup: Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (e.g., 2-3 eq.) to the solution.

  • Reaction Execution: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Mechanistic Insights:

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[3]

Diagram of the Hydrolysis Workflow:

G cluster_1 Step 2: Hydrolysis F Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate G Basic Hydrolysis (NaOH, EtOH/H2O) F->G H Acidification (HCl) G->H I This compound H->I

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Route 2: The Modern Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. A continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed, which can be adapted for the synthesis of the 6-chloro derivative.[1]

Experimental Protocol:

  • System Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, and a heated microreactor is assembled.

  • Reagent Streams: One syringe is loaded with a solution of 5-chloro-2-aminopyridine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent). The second syringe is loaded with an aqueous solution of bromopyruvic acid.

  • Reaction Execution: The two reagent streams are pumped at controlled flow rates into the T-mixer and then through the heated microreactor (e.g., at 125 °C). The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • Collection and Isolation: The output from the microreactor is collected. The product often precipitates upon cooling and can be isolated by filtration. Further purification, if necessary, can be achieved by recrystallization.

Mechanistic Insights:

The mechanism is analogous to the batch synthesis, involving the formation of a pyridinium salt intermediate followed by cyclization and dehydration. The use of bromopyruvic acid instead of its ethyl ester allows for the direct formation of the carboxylic acid, eliminating the need for a separate hydrolysis step. The high temperature and pressure conditions achievable in a microreactor can significantly accelerate the reaction rate.

Diagram of the Continuous Flow Workflow:

G cluster_2 Continuous Flow Synthesis J 5-Chloro-2-aminopyridine Solution L Pumps & T-Mixer J->L K Bromopyruvic Acid Solution K->L M Heated Microreactor L->M N Collection & Isolation M->N O This compound N->O

References

A Medicinal Chemist's Guide to Halogen Substitution: A Comparative SAR Analysis of Chloro- vs. Bromo-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active agents.[1][2] Halogenation is a key strategy employed to modulate the pharmacological profile of these scaffolds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) conferred by chloro versus bromo substitutions. We will dissect the fundamental physicochemical differences between these two halogens and translate them into tangible effects on biological activity and pharmacokinetic properties, supported by experimental data from peer-reviewed literature. This document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when designing next-generation imidazo[1,2-a]pyridine-based therapeutics.

Introduction: The Strategic Role of Halogens on a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has yielded numerous successful therapeutic agents, including the hypnotic zolpidem and the anxiolytic alpidem, as well as clinical candidates for challenging diseases like tuberculosis (e.g., Q203).[1][3] Its rigid structure and synthetic tractability make it an ideal starting point for library development.

The introduction of halogen atoms—particularly chlorine and bromine—is a time-tested strategy in medicinal chemistry to fine-tune a lead compound's profile.[4] This is not merely an exercise in adding bulk; halogens profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and ability to form specific, high-affinity interactions with biological targets.[5][6] The choice between a chloro and a bromo substituent can dramatically alter a compound's potency and disposition, making a head-to-head comparison essential for rational drug design.

Below is the general structure of the imidazo[1,2-a]pyridine ring system, with key positions for substitution highlighted.

Caption: General structure of the imidazo[1,2-a]pyridine core.

Physicochemical Properties: A Tale of Two Halogens

The distinct biological outcomes of chloro versus bromo substitution are rooted in their fundamental atomic properties. While both are electron-withdrawing, their differences in size, polarizability, and bond-forming propensity are critical.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Bromine introduces greater steric bulk, which can either enhance binding through increased surface contact or cause steric clashes within a binding pocket.
Electronegativity (Pauling) 3.162.96Chlorine has a stronger inductive electron-withdrawing effect, potentially influencing pKa and hydrogen bonding capabilities of nearby functional groups.
Polarizability (ų) 2.183.05Bromine's higher polarizability makes it a better participant in van der Waals and dispersion forces, often leading to increased binding affinity in hydrophobic pockets.[7]
Halogen Bond Donor Strength ModerateStrongBromine is a more potent halogen bond donor due to its larger, more polarizable electron cloud. This can lead to strong, specific interactions with electron-rich atoms like oxygen or nitrogen in a protein backbone.[6]
Lipophilicity (Hansch π) +0.71+0.86Both increase lipophilicity, but bromine does so to a slightly greater extent, which can impact solubility, cell permeability, and plasma protein binding.

Comparative Biological Activity: Case Studies

The theoretical differences outlined above translate into real-world performance. Here, we compare the SAR of chloro- and bromo-substituted imidazo[1,2-a]pyridines across different therapeutic targets.

Case Study 1: Antitubercular Agents Targeting QcrB

Researchers developing novel antitubercular agents based on an N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide scaffold explored various halogen substitutions. This work highlights how halogens can enhance pharmacokinetic properties.

PositionSubstituentTargetActivity / PropertyFindingReference
R (para)-Br Mtb QcrBMIC90 = 0.069–0.174 µMThe 4-bromo derivative was identified as a lead compound.[3]
R (para)-Br Rat PKGood profile (t1/2 = 1.5 h)Demonstrated an acceptable safety and pharmacokinetic profile, underscoring its potential.[3]
R (para)-Cl Mtb QcrBNot explicitly compared in this seriesWhile direct chloro-analog data is not provided in the summary, the success of the bromo-analog suggests that a larger, more polarizable halogen is favorable for this target.[3]

Insight: In this series, the 4-bromo substituent was part of the lead compound that exhibited not only potent activity but also a promising in vivo profile.[3] This suggests the properties conferred by bromine—perhaps a combination of lipophilicity and specific interactions within the QcrB binding site—were optimal for both potency and drug-like characteristics.

Case Study 2: Ligands for Beta-Amyloid (Aβ) Plaque Imaging

In the development of imaging agents for Alzheimer's disease, high affinity for Aβ aggregates is paramount. A study on 2-phenyl-imidazo[1,2-a]pyridine derivatives provides a direct comparison of different halogens at the 6-position.

PositionSubstituentTargetActivity (Ki, nM)FindingReference
C-6-Br Aβ Aggregates10The bromo derivative displayed slightly higher binding affinity than its iodo counterpart.[8][9]
C-6-I Aβ Aggregates15The iodo derivative (IMPY) also showed high affinity, indicating that larger halogens are well-tolerated and potentially beneficial for this interaction.[8][9]
C-6-Cl Aβ AggregatesNot ReportedA direct comparison with a chloro-analog was not available in the abstract, but the trend suggests that the increased polarizability of heavier halogens is key for this target.

Insight: For binding to Aβ aggregates, the bromo-substituted compound demonstrated exceptionally high affinity, slightly surpassing the well-known iodo-ligand IMPY.[8][9] This points towards an interaction where the greater polarizability and potential for halogen bonding offered by bromine are advantageous for target recognition and binding.

Case Study 3: Anticancer Activity

A study of 3-aminoimidazo[1,2-a]pyridine derivatives evaluated cytotoxicity against various cancer cell lines, providing a direct SAR data point for a C-3 substituent.

ScaffoldSubstituentCell LineActivity (IC50, µM)FindingReference
3-amino-2-nitro-imidazo[1,2-a]pyridinep-chlorophenyl HT-29 (Colon)4.15The para-chloro substituted compound showed the highest inhibitory activity against the HT-29 cell line.
3-amino-2-tolyl-imidazo[1,2-a]pyridinep-chlorophenyl B16F10 (Melanoma)21.75The same para-chloro amine substituent also conferred promising activity against the B16F10 cell line.
N/Ap-bromophenyl N/ANot ReportedBromo-analogs were not reported in this specific study, preventing a direct comparison but highlighting the utility of the chloro-substituent in achieving potent anticancer effects in this series.

Insight: In this context, the p-chlorophenyl group was integral to the most potent compound against the HT-29 colon cancer cell line. This suggests a binding pocket where the specific size and electronic nature of chlorine provide an optimal fit and interaction profile, which a larger bromine atom might disrupt.

Experimental Protocols: A Practical Workflow

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are critical. Below is a representative protocol for an in vitro kinase inhibition assay, a common application for this scaffold.[10][11][12]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 values of test compounds against a target kinase.

Objective: To quantify the inhibitory effect of chloro- and bromo-substituted imidazo[1,2-a]pyridines on the enzymatic activity of a target protein kinase.

Materials:

  • Target Kinase (e.g., PI3Kα, DYRK1A)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Workflow Diagram:

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Compounds) reaction Initiate Kinase Reaction (Add ATP to start) prep->reaction incubation1 Incubate at RT (e.g., 60 minutes) reaction->incubation1 stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation1->stop incubation2 Incubate at RT (40 minutes) stop->incubation2 detect Detect ADP Signal (Add Kinase Detection Reagent) incubation2->detect incubation3 Incubate at RT (30 minutes) detect->incubation3 read Read Luminescence (Plate Reader) incubation3->read analyze Data Analysis (Calculate % Inhibition, Plot IC50 Curve) read->analyze

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (chloro- and bromo-analogs) in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase/Substrate Addition: Add the kinase and its specific substrate, diluted in kinase buffer, to all wells except the "no enzyme" controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop Reaction: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition as a function of the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Discussion: Making the Right Choice—Chloro or Bromo?

The decision to use a chloro versus a bromo substituent is context-dependent and should be driven by a clear hypothesis.

G cluster_decision Halogen Substitution Decision Framework start Goal: Improve Lead Compound potency Primary Goal: Increase Potency? start->potency pk Primary Goal: Modulate PK Properties? start->pk halogen_bond Hypothesis: Halogen bond is key? potency->halogen_bond Yes hydrophobic Hypothesis: Fill hydrophobic pocket? potency->hydrophobic Yes metabolism Hypothesis: Block metabolic hotspot? pk->metabolism Yes solubility Hypothesis: Increase lipophilicity? pk->solubility Yes bromo Synthesize Bromo-Analog (Stronger halogen bond donor, more polarizable) halogen_bond->bromo both Synthesize Both Analogs (Test steric/electronic limits) hydrophobic->both chloro Synthesize Chloro-Analog (Smaller, less lipophilic, more electronegative) metabolism->chloro solubility->bromo

Caption: Decision framework for selecting halogen substituents.

  • When to Favor Bromine: Consider bromine when the SAR suggests a large, polarizable group is beneficial. If there is evidence of a potential halogen bond with a backbone carbonyl or other acceptor, bromine's superior strength makes it the preferred choice. The data from the Aβ-binding ligands supports this, where the larger bromine atom conferred higher affinity.[8][9] It is also a good choice for moderately increasing lipophilicity to enhance membrane permeability or enter hydrophobic pockets.

  • When to Favor Chlorine: Chlorine is the substituent of choice when steric constraints are a concern. If a larger bromine atom leads to a loss of activity, the smaller chloro group may provide the ideal balance of electronic effects and size. Its ability to act as a metabolic blocker while imparting a smaller lipophilicity penalty compared to bromine can be advantageous for optimizing ADME properties. The anticancer data, where the p-chlorophenyl group was optimal, exemplifies a case where the specific properties of chlorine were superior.

Conclusion

The substitution of a chloro versus a bromo group on the imidazo[1,2-a]pyridine scaffold is a nuanced decision with significant consequences for a compound's pharmacological profile. Bromine often provides advantages where polarizability and strong halogen bonding are key drivers of potency. Chlorine, conversely, offers a more sterically conservative option that can be ideal for fitting into tighter binding pockets and for metabolic blocking without a drastic increase in lipophilicity. An effective drug discovery campaign should ideally synthesize and test both analogs early in the lead optimization process to fully explore the available chemical space and make data-driven decisions to accelerate the path toward a clinical candidate.

References

Bridging the Bench and the Bedside: A Guide to In Vitro-In Vivo Correlation for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this versatile class, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a key synthetic intermediate used in the development of novel bioactive molecules, particularly for enzyme inhibition and oncology research.[3][4] However, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The central hurdle is understanding how activity observed in vitro (in a controlled laboratory environment) translates to efficacy in vivo (within a complex living organism).

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for this compound and its derivatives. We will move beyond rigid protocols to explain the causal logic behind experimental choices, offering a self-validating system to de-risk and accelerate the drug discovery process.

Part 1: The IVIVC Framework: A Regulatory and Scientific Imperative

An In Vitro-In Vivo Correlation (IVIVC) is defined by the U.S. Food and Drug Administration (FDA) as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[5][6] While originally applied to formulation and dissolution, the principles of IVIVC are critically important for early-stage drug discovery. The primary goal is to use robust in vitro data as a surrogate to predict in vivo outcomes, thereby reducing the reliance on extensive and costly animal studies, optimizing lead candidates, and making more informed decisions.[7][8] A successful IVIVC model allows researchers to anticipate a compound's behavior, ensuring that potent molecules on the bench have the greatest chance of becoming effective medicines.[8]

invitro In Vitro Property (e.g., Target Inhibition IC50, Cellular Potency EC50) model Predictive IVIVC Model (Mathematical Relationship, PK/PD Modeling) invitro->model informs invivo In Vivo Response (e.g., Plasma Concentration, Tumor Growth Inhibition) model->invivo predicts adme Biological Modulators (ADME, Pharmacokinetics) adme->model critically influences

Caption: The IVIVC conceptual workflow.

Part 2: Deconstructing Activity: The In Vitro Assessment

To build a predictive model, we must first generate high-quality, reproducible in vitro data. Based on the established activities of the imidazo[1,2-a]pyridine class, which include the inhibition of signaling pathways in cancer, we will proceed with a dual-assay approach targeting a hypothetical, yet plausible, cellular kinase target critical for tumor proliferation.[9][10]

Workflow 1: Target Engagement - The Enzyme Inhibition Assay

Causality: Before assessing a compound's effect on a whole cell, it is imperative to confirm it directly engages its intended molecular target. An enzyme inhibition assay provides a clean, mechanistic readout of potency (measured as IC50), confirming the compound's intrinsic activity without the confounding variables of cell membranes or metabolic processes.[11][12] This is the first validation step.

Protocol: Kinase Inhibition Assay (Luminescent)

This protocol is adapted for a generic kinase that uses ATP, measuring the depletion of ATP as a proxy for kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Create a 10-point serial dilution of this compound in 100% DMSO, starting at 10 mM. Then, create an intermediate dilution plate in Kinase Buffer.

    • Enzyme/Substrate Mix: Prepare a 2X concentration of the kinase and its specific peptide substrate in Kinase Buffer.

    • ATP Solution: Prepare a 2X concentration of ATP in Kinase Buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to accurately determine competitive inhibition.[12]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted compound to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X Enzyme/Substrate mix to all wells and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

  • Data Acquisition:

    • Read luminescence on a plate reader.

    • Calculate the percent inhibition relative to the high (DMSO vehicle) and low (no enzyme) controls.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Target Inhibition Profile

Compound IDTarget KinaseIC50 (nM)Hill Slope
CIPC-001Kinase X851.1
CIPC-001Kinase Y (Off-target)>10,000N/A
Workflow 2: Cellular Activity - The Anti-Proliferation Assay

Causality: A potent IC50 is meaningless if the compound cannot enter a cell and engage its target in a complex intracellular environment. The cell proliferation assay is the next critical step. It provides a more biologically relevant measure of potency (EC50) and gives initial insights into potential liabilities like poor membrane permeability or cytotoxicity.[13] We use the MTT assay, a reliable method that measures the metabolic activity of living cells.[14]

cluster_invitro In Vitro Workflow start Compound Synthesis & QC enzyme_assay Workflow 1: Enzyme Inhibition Assay (Determine IC50) start->enzyme_assay cell_assay Workflow 2: Cell Proliferation Assay (Determine EC50) enzyme_assay->cell_assay Mechanistic Validation decision Potent & Permeable? cell_assay->decision Cellular Validation end_invitro Candidate for In Vivo Studies decision->end_invitro Yes

Caption: The sequential logic of the in vitro workflow.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating:

    • Culture human cancer cells (e.g., HT-29 colon cancer cells, which show sensitivity to imidazopyridines) in appropriate media.[15]

    • Trypsinize and count the cells. Plate 5,000 cells per well in 100 µL of media in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the compound concentration and fit to a dose-response curve to determine the EC50 (the concentration that causes 50% inhibition of proliferation).

Data Presentation: Cellular Activity Profile

Compound IDCell LineEC50 (µM)In Vitro Therapeutic Index (IC50 / EC50)
CIPC-001HT-29 (Cancer)0.50.17
CIPC-001HEK293 (Non-cancer)>50>100

Part 3: The Whole Organism Test: In Vivo Assessment

A compound's success in vivo depends not just on its potency but on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics (PK).[16] A compound may be highly potent in vitro but fail in vivo due to rapid metabolism in the liver, poor absorption from the gut, or inability to reach the target tissue.[16][17]

Workflow 3: Mouse Xenograft Model for Efficacy and PK/PD

Causality: The mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard for evaluating the in vivo anti-cancer efficacy of a compound. It allows us to ask two critical questions: 1) Does the compound reach the tumor at sufficient concentrations to have an effect (Pharmacokinetics)? 2) Does that exposure lead to a reduction in tumor growth (Pharmacodynamics)?

Protocol: In Vivo Efficacy and Pharmacokinetic Study

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

    • Implant 1x10^6 HT-29 cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Dosing and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

    • Administer the compound once daily via oral gavage (PO) at a predetermined dose (e.g., 30 mg/kg). Include a vehicle control group.

  • Efficacy Monitoring (Pharmacodynamics):

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as a measure of toxicity.

    • Continue treatment for 21 days or until tumors in the control group reach a predetermined endpoint.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Pharmacokinetic Sampling:

    • On a designated day (e.g., Day 7), use a satellite group of animals for PK analysis.

    • After dosing, collect blood samples via tail vein or retro-orbital bleed at specific time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to plasma and store at -80°C.

  • Bioanalysis and PK Calculation:

    • Quantify the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, a measure of total drug exposure).

Data Presentation: In Vivo Profile Summary

Compound IDDose & RouteCmax (ng/mL)AUC (0-24h) (ng*h/mL)TGI (%) at Day 21
CIPC-00130 mg/kg PO1250980065
VehicleN/AN/AN/A0

Part 4: Forging the Link: The IVIVC Model

With robust data from all three workflows, we can now attempt to build the correlation. The central hypothesis is that a certain duration of plasma exposure above a threshold concentration—related to the in vitro potency—is required for in vivo efficacy.

Establishing the Correlation:

  • Calculate the Target Concentration: The in vitro EC50 (0.5 µM) is our initial target for a biologically effective concentration.

  • Analyze PK/PD Data: From the PK data, we can determine for how many hours the plasma concentration of CIPC-001 remained above the 0.5 µM threshold.

  • Model the Relationship: A successful IVIVC would show that compounds maintaining plasma concentrations above their cellular EC50 for a significant portion of the dosing interval (e.g., >12 hours for a once-daily dose) exhibit strong tumor growth inhibition. Conversely, a compound with a potent EC50 but poor PK (e.g., an AUC that never reaches the EC50) would show weak TGI.

cluster_good Scenario 1 cluster_poor Scenario 2 invitro_potency High In Vitro Potency (Low EC50) good_pk Good Pharmacokinetics (High AUC, Long Half-Life) invitro_potency->good_pk poor_pk Poor Pharmacokinetics (Low AUC, Rapid Metabolism) invitro_potency->poor_pk good_corr GOOD CORRELATION High In Vivo Efficacy good_pk->good_corr poor_corr POOR CORRELATION Low In Vivo Efficacy poor_pk->poor_corr

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that novel compounds are the lifeblood of research and development. However, the excitement of discovery must be matched by an unwavering commitment to safety and environmental stewardship. 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 182181-19-7) is a member of the versatile imidazopyridine family, a scaffold known for its wide range of biological activities and applications in medicinal chemistry.[1][2][3] Proper management of its waste stream is not merely a regulatory hurdle; it is a critical component of responsible science.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Its purpose is to empower you, the researcher, to manage this material confidently and safely from the bench to its final disposition.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a solid substance that is not flammable but poses specific health risks upon exposure.[4] Its hazard profile dictates the necessary precautions for handling and the rationale for its classification as regulated chemical waste.

The primary hazards are categorized under the Globally Harmonized System (GHS) and include skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordHazard StatementNFPA Rating
Skin Corrosion/IrritationSkin Irrit. 2WarningH315 - Causes skin irritation.[4]Health: 2
Serious Eye Damage/IrritationEye Irrit. 2AWarningH319 - Causes serious eye irritation.[4]Flammability: 0
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH335 - May cause respiratory irritation.[4]Reactivity: 0
  • Expert Insight: The NFPA Health rating of 2 signifies that intense or continued exposure could cause temporary incapacitation or possible residual injury.[4] The Flammability and Reactivity ratings of 0 indicate the material is stable and will not burn under normal conditions.[4] This stability simplifies storage but does not reduce its health risks.

Personal Protective Equipment (PPE) and Safe Handling

The foundation of safe disposal is minimizing exposure during routine handling and waste consolidation. Adherence to proper PPE protocols is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent contact with the dust, which can cause serious eye irritation.[4]

  • Skin Protection: Wear appropriate protective gloves (nitrile is a suitable choice for general laboratory chemicals) and a lab coat.[6] Contaminated clothing must be removed immediately and washed before reuse.[7]

  • Respiratory Protection: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low and avoid respiratory tract irritation.[4][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator may be required.[5][8]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[4] Do not eat, drink, or smoke in laboratory areas.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. As a chlorinated heterocyclic compound, it requires specific disposal methods to prevent environmental harm.

Step 1: Waste Segregation

Immediately segregate waste containing this compound from all other waste streams (e.g., non-hazardous trash, sharps, other chemical families).

  • Causality: Cross-contamination can create unknown and potentially dangerous chemical reactions. Furthermore, regulations from the Environmental Protection Agency (EPA) and OSHA mandate the strict segregation of chemical waste to ensure proper treatment and disposal.[9][10]

Step 2: Containerization
  • Select a Compatible Container: Use a sealable, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[6][9]

  • Label the Container: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard warnings: "Skin Irritant," "Eye Irritant," "Respiratory Irritant"

    • The appropriate GHS hazard pictogram (GHS07 - Exclamation Mark).[4]

Step 3: On-Site Accumulation

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Causality: This area should be away from sources of heat or ignition and incompatible materials like strong oxidizing agents.[4][6] Keeping the container closed prevents the release of dust and vapors.[4]

Step 4: Final Disposal

The designated final disposal method for this compound is incineration at an approved and licensed hazardous waste facility.[4]

  • Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical inventory or waste profile sheet, as required by your EHS department.

  • Expert Insight: Incineration is the preferred method because high-temperature combustion, combined with an afterburner and flue gas scrubber, is necessary to destroy the chlorinated heterocyclic ring structure.[4] This process prevents the formation and release of toxic and environmentally persistent byproducts like hydrogen chloride and nitrogen oxides.[4][11] Never pour this chemical or its waste down the drain or dispose of it in regular trash.[6][7]

Managing Spills and Contaminated Materials

Accidents can happen, and a clear plan for spill management is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.[4]

  • Wear Appropriate PPE: Before cleaning, don all required PPE as described in Section 2.

  • Contain the Spill: Prevent the further spread of the solid material.

  • Clean-Up: Gently sweep or vacuum the spilled solid material. Avoid generating dust .[4] Place the swept material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used in the cleanup, including contaminated gloves and lab coats, must be disposed of as hazardous waste following the protocol in Section 3.[9]

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard.[12][13] This standard requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[12][14] The disposal itself is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is responsible for ensuring compliance with these federal and any applicable state or local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is this a spill? ppe->spill_check cleanup Execute Spill Cleanup Protocol (See Section 4) spill_check->cleanup Yes segregate Step 1: Segregate as Chlorinated Hazardous Waste spill_check->segregate No containerize Step 2: Place in a Labeled, Compatible Waste Container cleanup->containerize segregate->containerize store Step 3: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 4: Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Final Disposal: Incineration at Approved Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe handling of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 182181-19-7). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols outlined herein are designed to be a self-validating system for minimizing exposure and managing risk effectively.

Hazard Identification and Immediate Risk Assessment

Understanding the specific hazards of this compound is the foundational step in any handling protocol. This compound is a solid substance that presents a tangible risk upon contact or inhalation.[1] The Globally Harmonized System (GHS) provides a clear classification of its dangers.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word
Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) Warning
Eye Irritation H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation GHS07 (Exclamation Mark) Warning

Source: Synquest Labs Safety Data Sheet[1]

The primary risks associated with this compound are irritant in nature.[1] As a fine, solid powder, it can easily become airborne during handling (e.g., weighing, transferring), posing a direct threat to the respiratory system and eyes. Skin contact can lead to irritation, emphasizing the need for a robust barrier.[1] While extensive toxicological data is not available for this specific molecule, related imidazo[1,2-a]pyridine derivatives have demonstrated biological activity, which underscores the importance of minimizing exposure as a precautionary principle.[2]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be implemented. PPE is the last line of defense, intended to protect you when engineering controls cannot completely eliminate the hazard.

  • Chemical Fume Hood: All handling of this compound in its solid form, or when preparing concentrated solutions, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood's primary function is to contain and exhaust the dust and potential vapors, preventing inhalation.[4] Always verify that the fume hood has a current inspection and certification sticker and that the airflow is within acceptable parameters before beginning work.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions that might escape primary containment are diluted.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

Once engineering controls are in place, task-specific PPE is required. The selection of PPE is not arbitrary; it is a calculated choice based on the identified risks of irritation to the eyes, skin, and respiratory system.[1]

Eye and Face Protection
  • Requirement: Tightly fitting chemical safety goggles are mandatory.[6]

  • Rationale: Standard safety glasses do not provide adequate protection from fine dust particles, which can easily enter around the lenses. Goggles form a seal around the eyes, offering superior protection against airborne particulates and accidental splashes.[1] For tasks with a higher risk of splashing, such as transferring large volumes of a solution, the use of a full-face shield in addition to goggles is best practice.[1]

Hand Protection
  • Requirement: Chemical-resistant gloves, such as nitrile, must be worn.[4]

  • Rationale: The compound is a known skin irritant.[1] Gloves provide the essential barrier to prevent direct contact. It is critical to inspect gloves for any signs of damage (e.g., pinholes, tears) before each use. Employ the proper glove removal technique (without touching the glove's outer surface with a bare hand) to avoid skin contact with contaminants.[4] Contaminated gloves should be disposed of immediately in the designated chemical waste stream.[4]

Body Protection
  • Requirement: A laboratory coat, long pants, and fully enclosed, closed-toe shoes are required.

  • Rationale: This standard laboratory attire minimizes the risk of accidental skin exposure from spills or dust settling on clothing.[3] The lab coat should be buttoned completely to provide a continuous barrier.

Respiratory Protection
  • Requirement: Generally, if all work is conducted within a certified chemical fume hood, a respirator is not required.[5] However, in situations where engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary.

  • Rationale: The compound may cause respiratory irritation.[1] If a respirator is needed, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level cartridge respirator is appropriate to prevent the inhalation of dust.[4] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

Table 2: PPE Requirements for Common Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Safety Goggles Nitrile Gloves Lab Coat, Full Coverage Not required inside a fume hood
Solution Preparation Chemical Safety Goggles Nitrile Gloves Lab Coat, Full Coverage Not required inside a fume hood

| Large Spill Cleanup | Face Shield & Goggles | Nitrile Gloves | Lab Coat, Full Coverage | NIOSH-approved respirator |

Operational Plan: A Step-by-Step Workflow

Adherence to a strict procedural workflow is essential for integrating these safety measures into your daily operations.

PPE_Workflow Figure 1. Safe Handling Workflow A 1. Pre-Operational Check - Review SDS - Verify Fume Hood Certification B 2. Don PPE - Goggles, Gloves, Lab Coat A->B Proceed if safe C 3. Handling Operations (Inside Fume Hood) - Weighing - Transfers - Reactions B->C D 4. Decontamination - Clean workspace - Wipe down equipment C->D E 5. Doff PPE & Hygiene - Proper glove removal - Wash hands thoroughly D->E F 6. Waste Disposal - Segregate contaminated waste E->F

Caption: Figure 1. Safe Handling Workflow

Procedural Steps:

  • Preparation and Engineering Controls: Before bringing the chemical into the workspace, ensure the designated chemical fume hood is operational and uncluttered.[3] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[7][8]

  • Donning PPE: Before handling the container, put on all required PPE as specified in Table 2.

  • Handling the Compound: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust generated.[3] Use a spatula for transfers and handle containers carefully to minimize aerosolization. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling is complete, decontaminate the work area in the fume hood. Carefully wipe down the balance, spatulas, and any other equipment with a suitable solvent.

  • Doffing PPE and Personal Hygiene: Remove PPE in the correct order (typically gloves first), avoiding contact with the contaminated outer surfaces. Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][5]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill Management: For a small spill, carefully sweep or shovel the solid material into a suitable, labeled container for disposal, avoiding dust creation.[1][4] Do not add water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Protocol

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Requirement: Dispose of this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels, gloves) as hazardous chemical waste.

  • Rationale: The Safety Data Sheet specifies that the product should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] This is the standard and environmentally necessary method for disposing of chlorinated heterocyclic and aromatic compounds.[10] Improper disposal can lead to the formation of persistent and highly toxic environmental pollutants. Do not allow the product to enter drains or public waters.[1][6]

References

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Retrosynthesis Analysis

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6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.